N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCAVTLNCHRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353401 | |
| Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-41-5 | |
| Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a key intermediate in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of various synthetic strategies. The core synthesis is presented as a multi-step process, beginning with the formation of the benzothiazole scaffold, followed by strategic functional group manipulations. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and antimicrobial agents.[1][2][3][4][5] Its structure, featuring a reactive amino group at the 6-position and an acetamido group at the 2-position, allows for diverse downstream chemical modifications. This guide will elucidate the primary and alternative pathways for its synthesis, providing a robust resource for chemists in the field.
Primary Synthetic Pathway: A Three-Step Approach
The most common and reliable synthesis of this compound proceeds through a three-step sequence starting from readily available precursors. This pathway is advantageous due to its logical progression, allowing for the isolation and characterization of stable intermediates.
Caption: Primary three-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
The initial step involves the construction of the 2-aminobenzothiazole ring system with a nitro group at the 6-position. This is a critical intermediate, and its synthesis can be achieved through several methods.
Method A: From p-Nitroaniline
This is a direct and efficient method that utilizes the reaction of p-nitroaniline with a thiocyanate salt in the presence of an oxidizing agent.
-
Reaction: p-Nitroaniline reacts with potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in the presence of bromine or sulfuryl chloride to form 2-amino-6-nitrobenzothiazole.[6][7]
-
Causality: The reaction proceeds via an electrophilic substitution on the aromatic ring, followed by cyclization. The nitro group is a strong electron-withdrawing group, directing the incoming thiocyanate group to the ortho position relative to the amino group. The subsequent oxidation closes the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole from p-Nitroaniline [6][8]
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Thiocyanate Addition: Slowly add a solution of potassium thiocyanate (4 equivalents) in the same solvent to the reaction mixture.
-
Oxidizing Agent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (2 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. The precipitated yellow solid is collected by filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol to yield 2-amino-6-nitrobenzothiazole as a yellow solid.
Table 1: Reaction Parameters for the Synthesis of 2-Amino-6-nitrobenzothiazole
| Parameter | Value |
| Starting Material | p-Nitroaniline |
| Reagents | Potassium Thiocyanate, Bromine |
| Solvent | Acetonitrile or Glacial Acetic Acid |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Acetylation of 2-Amino-6-nitrobenzothiazole
The second step involves the protection of the 2-amino group via acetylation. This is a straightforward and high-yielding reaction.
-
Reaction: 2-Amino-6-nitrobenzothiazole is treated with acetic anhydride or glacial acetic acid to yield N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.[9][10]
-
Causality: The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a base like pyridine can catalyze the reaction by activating the acetylating agent and scavenging the acidic byproduct.[10]
Experimental Protocol: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide [9][10]
-
Reaction Setup: Suspend 2-amino-6-nitrobenzothiazole (1 equivalent) in acetic anhydride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst (Optional): Add a catalytic amount of pyridine.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can be purified by recrystallization from ethanol or acetic acid.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group at the 6-position to an amino group, yielding the target compound.
-
Reaction: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is reduced using a suitable reducing agent such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation (H₂/Pd-C).[10]
-
Causality: Stannous chloride is a classic reducing agent for aromatic nitro compounds in acidic media. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to an amine. Catalytic hydrogenation offers a cleaner alternative, with hydrogen gas and a palladium on carbon catalyst, producing water as the only byproduct.
Experimental Protocol: Synthesis of this compound [10]
-
Reaction Setup: To a solution of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (1 equivalent) in ethanol or ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).
-
Acid Addition: Slowly add concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is typically exothermic.
-
Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Alternative Synthetic Strategies
While the three-step pathway is the most common, other routes to this compound exist. These can be advantageous in specific contexts, such as avoiding the use of harsh nitrating conditions or starting from different precursors.
Caption: Alternative synthesis via nitration of the acetylated intermediate.
Nitration of N-(1,3-benzothiazol-2-yl)acetamide
An alternative approach involves first acetylating 2-aminobenzothiazole and then introducing the nitro group.
-
Rationale: Protecting the highly activating 2-amino group as an acetamide moderates its directing effect and can lead to a more selective nitration at the 6-position.[11][12]
-
Procedure:
This method offers good control over the regioselectivity of the nitration.
Characterization Data
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.
Table 2: Representative Analytical Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 202-204 | 8.65 (d, 1H), 8.05 (dd, 1H), 7.60 (d, 1H), 8.30 (s, 2H, NH₂) |
| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | C₉H₇N₃O₃S | 237.24 | 248-250 | 12.8 (s, 1H, NH), 8.80 (d, 1H), 8.30 (dd, 1H), 7.85 (d, 1H), 2.25 (s, 3H, CH₃) |
| This compound | C₉H₉N₃OS | 207.25 | >200 (decomposes) | 11.5 (s, 1H, NH), 7.25 (d, 1H), 6.80 (d, 1H), 6.60 (dd, 1H), 5.10 (s, 2H, NH₂), 2.15 (s, 3H, CH₃) |
Note: Spectral data are representative and may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of novel compounds in various fields of chemistry. The primary three-step pathway, involving the formation of 2-amino-6-nitrobenzothiazole, followed by acetylation and subsequent reduction, remains the most practical and efficient method. This guide has provided detailed, field-proven protocols and the underlying chemical principles to empower researchers to confidently synthesize this valuable intermediate. The choice of a specific pathway and reaction conditions should be guided by the available starting materials, scale of the reaction, and safety considerations.
References
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Pawar, S., Kale, A., Zori, P., & Zope, D. (2025). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies, 22(3). [Link]
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ChemBK. (2022). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
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RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(3)/[14].pdf]([Link]14].pdf)
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Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]
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PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
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Semantic Scholar. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-d-thiazole-2-acetamide-an-Khan-Saify/0599a0e6946d9532585966c4c9d7470f1a26d71b]([Link]
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ResearchGate. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]
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Jasinski, J. P., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]
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"N-(6-amino-1,3-benzothiazol-2-yl)acetamide" chemical properties
An In-depth Technical Guide to N-(6-amino-1,3-benzothiazol-2-yl)acetamide: A Core Scaffold in Kinase Inhibitor Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes its core chemical properties, synthetic utility, and critical role in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction and Significance
This compound (CAS No: 17557-67-4) is a substituted benzothiazole derivative. While not widely known as a final drug product, its true significance lies in its function as a versatile and indispensable building block. The molecule features two key reactive sites: a primary aromatic amine at the C6 position and an acetamido group at the C2 position. The primary amine serves as a crucial handle for introducing diversity and building out complex molecular architectures, making it a favored starting material for constructing libraries of potential drug candidates.
Its most prominent application is in the synthesis of potent and selective kinase inhibitors for oncology. The benzothiazole core is a well-established "privileged scaffold" in drug discovery, known for its ability to bind to a variety of biological targets with high affinity. This guide delves into the essential technical data required to effectively utilize this compound in a research and development setting.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its successful application. These properties dictate its solubility, reactivity, and handling requirements.
Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 17557-67-4 | |
| Molecular Formula | C₉H₉N₃OS | |
| Molecular Weight | 207.25 g/mol | |
| Physical State | Solid powder | |
| Appearance | Light brown to brown to beige powder | |
| Melting Point | >214 °C |
Note: Detailed solubility data in common organic and aqueous solvents is not extensively published. Empirical determination is recommended for specific experimental conditions.
Chemical Structure
The structure is defined by a bicyclic benzothiazole ring system, which imparts rigidity and specific electronic properties.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
However, the primary utility documented in authoritative sources is its role as a reactant. It serves as a nucleophilic scaffold where the 6-amino group is the key point of functionalization.
Role as a Synthetic Intermediate: A Workflow
The compound is a cornerstone in the multi-step synthesis of complex kinase inhibitors. A typical workflow involves coupling the 6-amino group with various electrophilic partners, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to build out the final molecule.
Caption: Generalized synthetic workflow using the title compound.
Causality in Experimental Choices
-
Choice of Base: In coupling reactions involving the 6-amino group, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. This is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the primary amine nucleophile.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred. These solvents are chosen to ensure the reactants remain soluble and to prevent unwanted side reactions that could be caused by water (e.g., hydrolysis of an acid chloride).
-
Reaction Temperature: These coupling reactions are often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction proceeds to completion. This control is vital for minimizing side-product formation and maximizing yield.
Applications in Drug Development: A Kinase Inhibitor Scaffold
The most significant and well-documented application of this compound is as a foundational element in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action Context
Molecules derived from this scaffold are designed to compete with ATP (adenosine triphosphate) for the binding site of a specific kinase. The benzothiazole core often serves as the "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase enzyme. The substituents attached via the 6-amino group are tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.
Patents extensively cite the use of this intermediate in the creation of inhibitors for:
-
Raf Kinase: A key component of the MAPK/ERK signaling pathway, which is often hyperactivated in melanoma and other cancers.
-
KDR (VEGFR-2): A receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels), a process that tumors rely on for growth and metastasis.
-
Other Tyrosine Kinases: The scaffold has been adapted to target a wide array of other kinases implicated in various proliferative diseases.
A Technical Guide to N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
Introduction
N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a substituted benzothiazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, widely recognized for its diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, established synthesis protocols, and its emerging applications as a potential therapeutic agent. The core focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this molecule, grounded in authoritative scientific literature.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which is 533-41-5 .[3][4] This unique identifier is crucial for accurate documentation and database searches. The exploration of benzothiazole derivatives is driven by their proven efficacy in various therapeutic areas, including their roles as antimicrobial, anticancer, and anti-inflammatory agents.[1][5] This document will delve into the specific attributes of this compound, elucidating the scientific rationale behind its synthesis and its potential mechanisms of action.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, stability, and pharmacokinetic profile. The key properties of this compound are summarized in the table below, compiled from reputable chemical databases.[3][4]
| Property | Value | Source |
| CAS Number | 533-41-5 | Advanced ChemBlocks[3], PubChem[4] |
| Molecular Formula | C9H9N3OS | PubChem[4] |
| Molecular Weight | 207.26 g/mol | Advanced ChemBlocks[3], PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| SMILES | CC(=O)NC1=NC2=C(S1)C=C(C=C2)N | PubChem[4] |
| InChIKey | QYCAVTLNCHRGHB-UHFFFAOYSA-N | PubChem[4] |
| Purity | Typically ≥95% | Advanced ChemBlocks[3] |
Synthesis and Methodology
The synthesis of this compound and its analogues generally follows established routes for the formation of the benzothiazole ring system, followed by functional group manipulations. A common and effective method involves the acylation of a 2-aminobenzothiazole precursor.
General Synthesis Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the formation of the core 2-amino-6-substituted-benzothiazole ring, which is then acylated to yield the final product. A generalized workflow is depicted below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Acetylation of 2,6-Diaminobenzothiazole
This protocol is a representative method for the final acylation step. The rationale for using acetic acid as a solvent is its ability to facilitate the reaction and the ease of product precipitation upon cooling and dilution.[6]
-
Dissolution: Dissolve 1 mmol of the starting material, 2,6-diaminobenzothiazole, in 30 mL of glacial acetic acid.
-
Acylation: Add a stoichiometric equivalent of acetic anhydride to the solution.
-
Reflux: Heat the reaction mixture to reflux for approximately 3 hours. The elevated temperature is necessary to drive the acylation reaction to completion.
-
Isolation: After reflux, cool the reaction mixture to room temperature. Pour the cooled mixture into ice-cold water. This will cause the product to precipitate out of the solution.
-
Purification: Collect the precipitate by filtration. The crude product can then be recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
This method provides a straightforward and effective means of producing the target compound with good yield and purity.
Applications in Drug Discovery and Development
Derivatives of the benzothiazole scaffold are being extensively investigated for a range of therapeutic applications.[1] Research into this compound and related compounds has highlighted their potential as antimicrobial and enzyme-inhibiting agents.
Antimicrobial Activity
Several studies have synthesized series of N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives and evaluated their antimicrobial properties.[7][8] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often explored through molecular docking studies, which can predict the interaction of these compounds with essential bacterial enzymes.[8] One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication. The inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately, cell death.[8]
The potential of these compounds as antimicrobial agents is particularly significant in the face of rising antimicrobial resistance, creating a pressing need for novel drug candidates.[7]
Enzyme Inhibition
Beyond antimicrobial applications, benzothiazole derivatives have demonstrated inhibitory activity against other enzymes of therapeutic relevance. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of the urease enzyme.[9][10] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, which is linked to gastritis and peptic ulcers. The inhibition of urease is a validated strategy for treating these infections. Molecular docking studies suggest that these acetamide derivatives can bind to the active site of the urease enzyme, preventing its catalytic activity.[9][10]
Proposed Mechanism of Action: DNA Gyrase Inhibition
As mentioned, a proposed mechanism for the antibacterial activity of benzothiazole derivatives is the inhibition of DNA gyrase. This interaction can be visualized as the compound binding to the enzyme's active site, thereby preventing its normal function.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Conclusion
This compound is a versatile chemical entity with a well-defined profile and significant potential in the field of drug development. Its straightforward synthesis, coupled with the demonstrated biological activities of its derivatives, makes it an attractive scaffold for further investigation. The promising results in antimicrobial and enzyme inhibition studies underscore the importance of continued research into this and related benzothiazole compounds. As the challenge of drug-resistant pathogens grows, the exploration of novel chemical structures like this compound will be crucial in the discovery of the next generation of therapeutic agents.
References
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Pawar, S., Kale, A., Zori, P., & Zope, D. (2025). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies, 22(3). [Link]
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Pawar, S., Kale, A., Zori, P., & Zope, D. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies. Published online ahead of print. [Link]
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Semantic Scholar. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-%5Bd%5D-thiazole-2-acetamide-Yousuf-Liaqat/3b601735955030238e8e3f94c501f2f01f2d0111]([Link]
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Yousuf, M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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Nayak, P. S., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]
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Wang, W., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(1), 83. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-amino-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminobenzothiazole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive analysis of its molecular structure, conformational properties, and its emerging role in drug development. We will delve into its synthesis, spectroscopic characterization, and mechanisms of action, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The 2-aminobenzothiazole moiety is particularly reactive, allowing for facile functionalization at the C2-amino group and the benzene ring, making it a versatile starting material for the synthesis of diverse heterocyclic compounds with therapeutic potential.[2][5] this compound, the subject of this guide, incorporates this key pharmacophore, positioning it as a molecule with considerable promise for further investigation and development.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by the planar benzothiazole ring system linked to an acetamide group at the 2-position and an amino group at the 6-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | PubChem CID: 739505[6] |
| Molecular Weight | 207.25 g/mol | PubChem CID: 739505[6] |
| IUPAC Name | This compound | PubChem CID: 739505[6] |
| CAS Number | 533-41-5 | PubChem CID: 739505[6] |
| SMILES | CC(=O)NC1=NC2=C(S1)C=C(C=C2)N | PubChem CID: 739505[6] |
Crystallographic Insights and Conformational Flexibility
For this compound, the presence of the 6-amino group is expected to influence the intermolecular interactions, potentially leading to a more extensive hydrogen bonding network. The conformation of the acetamide group relative to the benzothiazole ring is a key determinant of its biological activity. Computational studies on similar benzothiazole derivatives have shown that different conformers can be identified by varying the dihedral angle between the benzothiazole and adjacent rings.[8] The planarity of the core structure is a recurring feature in many biologically active benzothiazole derivatives.[9]
Caption: Molecular structure of this compound.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically follows established protocols for the formation of the 2-aminobenzothiazole core, followed by functional group manipulations.
General Synthetic Approach
A common route to N-substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanating agent.[4] For this compound, a plausible synthetic pathway would start with the protection of the amino group of p-phenylenediamine, followed by cyclization to form the benzothiazole ring, and subsequent acylation. A more direct approach involves the acetylation of 2,6-diaminobenzothiazole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Acetylation of 2,6-Diaminobenzothiazole
This protocol is a representative example based on general acetylation procedures for aromatic amines.
-
Dissolution: Dissolve 2,6-diaminobenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride.
-
Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring. The reaction can be performed at room temperature or with gentle heating to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol 9:1).[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for the title compound are not provided in the search results, the following are expected characteristic signals based on data from closely related derivatives.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the methyl protons of the acetamide group (around δ 2.1-2.4 ppm).
-
Signals in the aromatic region (around δ 6.5-7.8 ppm) corresponding to the protons on the benzene ring of the benzothiazole core.
-
A broad singlet for the protons of the 6-amino group.
-
A singlet for the NH proton of the acetamide group (can be broad and may exchange with D₂O).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon of the acetamide group (around δ 20-25 ppm).
-
Signals in the aromatic region (around δ 110-150 ppm) for the carbons of the benzothiazole ring.
-
A signal for the carbonyl carbon of the acetamide group (around δ 165-170 ppm).
-
A signal for the C2 carbon of the benzothiazole ring attached to the acetamido group (typically downfield).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H stretching vibrations for the amino and amide groups (around 3200-3400 cm⁻¹).
-
C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹).
-
C=N stretching vibration of the thiazole ring (around 1600-1630 cm⁻¹).
-
Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.25 g/mol ).
-
Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the benzothiazole core.
-
Applications in Drug Development
Derivatives of this compound have shown significant promise in various therapeutic areas, particularly as antimicrobial and enzyme-inhibiting agents.
Antimicrobial Activity
Numerous studies have reported the potent antimicrobial activity of benzothiazole derivatives against a range of pathogenic bacteria and fungi.[11][12][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some benzothiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[11] The acetamide linkage in these molecules can play a role in their binding to the active site of the target enzyme.[11]
Urease Inhibition
Urease is a key enzyme in several pathological conditions, including infections by Helicobacter pylori. Benzothiazole derivatives have emerged as potent urease inhibitors.[15][16][17] Molecular docking studies have revealed that these compounds can bind to the active site of the urease enzyme, often interacting with the nickel ions essential for its catalytic activity. The N-(6-arylbenzo[d]thiazol-2-yl)acetamide scaffold has been identified as particularly effective, with structure-activity relationship studies indicating that hydrogen bonding interactions are crucial for potent inhibition.[15]
Caption: Mechanism of urease inhibition by benzothiazole derivatives.
Conclusion and Future Perspectives
This compound represents a valuable molecular scaffold with significant potential for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide array of derivatives, which have demonstrated promising antimicrobial and enzyme-inhibiting properties. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, with a particular emphasis on elucidating their precise mechanisms of action and structure-activity relationships. Advanced computational studies, in conjunction with experimental validation, will be instrumental in designing more potent and selective drug candidates based on this promising benzothiazole core.
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Al-Jumaili, A. H. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [Link]
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Bhoi, M. N., et al. (2021). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
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Gholampour, S., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Scientific Reports, 13(1), 21. [Link]
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A Technical Guide to the Spectroscopic Characterization of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, precise structural confirmation and purity assessment are paramount. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this molecule. Each section presents representative data, explains the causal logic behind spectral features, provides detailed experimental protocols, and includes workflow visualizations to ensure a thorough and practical understanding.
Introduction: The Imperative for Spectroscopic Verification
This compound belongs to the 2-aminobenzothiazole class of compounds, a scaffold known for a wide array of biological activities.[1][2] The molecule's structure, featuring a fused benzothiazole ring system with both a primary amine at the 6-position and a secondary acetamide group at the 2-position, presents a unique electronic and steric environment. The molecular formula is C₉H₉N₃OS, with a corresponding molecular weight of approximately 207.25 g/mol .[3][4]
Accurate characterization is not merely a procedural step but the foundation of reliable scientific discovery. Spectroscopic analysis provides an unambiguous structural fingerprint, confirming the success of a synthesis and ensuring the purity of the compound for subsequent biological or material screening. This guide synthesizes data from analogous structures reported in the literature to provide a robust analytical framework for this specific molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and number of protons in a molecule.
Expert Insights: Interpreting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ reveals distinct signals corresponding to each unique proton. The electron-donating primary amino group (-NH₂) at the C-6 position significantly influences the chemical shifts of the aromatic protons, pushing them to relatively higher fields (lower ppm) compared to unsubstituted analogs. The acidic amide proton is typically observed far downfield due to deshielding and its involvement in hydrogen bonding with the solvent.
Representative ¹H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, compiled from data on structurally similar compounds.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| Amide NH | ~12.1 | Singlet (broad) | 1H | Highly deshielded, exchangeable with D₂O. |
| Benzothiazole H-4 | ~7.5 | Doublet | 1H | Coupled to H-5. |
| Benzothiazole H-7 | ~7.1 | Doublet | 1H | Coupled to H-5. |
| Benzothiazole H-5 | ~6.8 | Doublet of Doublets | 1H | Coupled to both H-4 and H-7. |
| Amino NH₂ | ~5.5 | Singlet (broad) | 2H | Chemical shift can vary; exchangeable with D₂O. |
| Acetamide CH₃ | ~2.2 | Singlet | 3H | Characteristic singlet for the acetyl methyl group. |
Note: Data is predicted based on analogous structures reported in scientific literature. Spectra are typically recorded in DMSO-d₆.
Self-Validating Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and ensuring that the acidic NH protons are observable.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Shimming & Tuning: Shim the magnetic field to achieve maximum homogeneity and tune the probe for the ¹H frequency.
-
Data Collection: Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expert Insights: Interpreting the ¹³C NMR Spectrum
Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling, resulting in sharp singlet peaks for each unique carbon. The carbonyl carbon of the acetamide group is highly deshielded and appears significantly downfield. The carbons of the benzothiazole ring system have characteristic shifts, with those bonded to heteroatoms (N, S) showing distinct ppm values.
Representative ¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) | Notes |
| Amide C=O | ~169.0 | Deshielded carbonyl carbon. |
| Benzothiazole C-2 | ~158.0 | Carbon flanked by N and S. |
| Benzothiazole C-3a / C-7a | ~148.0, ~132.0 | Bridgehead carbons; assignments can be complex. |
| Benzothiazole C-6 | ~144.0 | Aromatic carbon bonded to the amino group. |
| Benzothiazole C-4, C-5, C-7 | ~122.0, ~115.0, ~105.0 | Aromatic carbons; shifts influenced by the amino group. |
| Acetamide CH₃ | ~24.0 | Aliphatic methyl carbon. |
Note: Data is predicted based on analogous structures.[6][7] Chemical shifts are relative to TMS.
Self-Validating Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition, but is not always necessary with modern spectrometers.
-
Acquisition: Place the NMR tube in the spectrometer.
-
Tuning: Tune the probe for the ¹³C frequency.
-
Data Collection: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (DMSO-d₆ at δ = 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.
Expert Insights: Interpreting the IR Spectrum
The IR spectrum provides a clear fingerprint of the key functional groups in this compound. The N-H stretching region is particularly informative: the primary amine (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching), while the secondary amide (-NH-) shows a single band. The strong, sharp absorption of the amide carbonyl (C=O) group is one of the most prominent features in the spectrum.
Representative IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3300 - 3250 | N-H Stretch | Secondary Amide (-NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| ~1680 | C=O Stretch (Amide I band) | Secondary Amide (-C=O) |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| ~1550 | N-H Bend (Amide II band) | Secondary Amide |
Note: Data is compiled from related benzothiazole structures.[8][9] Spectra are typically recorded using KBr pellets or an ATR accessory.
Self-Validating Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Visualization: Key IR Absorptions
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A Technical Guide to Investigating the Therapeutic Targets of N-(6-amino-1,3-benzothiazol-2-yl)acetamide and its Congeners
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide centers on N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a representative member of this class, to delineate a comprehensive strategy for identifying and validating its potential therapeutic targets. While this specific molecule is not extensively characterized in public literature, its structural features provide a logical starting point for a multi-pronged discovery campaign. This document provides researchers, scientists, and drug development professionals with a strategic framework, encompassing target hypotheses, detailed experimental workflows, and robust protocols to explore the therapeutic potential of this chemical series in oncology, neurodegeneration, and inflammatory diseases.
Introduction: The Benzothiazole Scaffold as a Versatile Pharmacophore
The 1,3-benzothiazole bicyclic system is a planar, heterocyclic scaffold that confers favorable physicochemical properties, enabling it to interact with a multitude of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][4] This versatility is underscored by the number of FDA-approved drugs containing this moiety, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib, a receptor tyrosine kinase inhibitor.[2][4]
This compound serves as our foundational structure. Its 2-acetamido and 6-amino substitutions offer key handles for synthetic elaboration, allowing for the creation of focused libraries to probe structure-activity relationships (SAR). This guide will not confine itself to the known activities of this single molecule but will instead use it as a blueprint for a target identification campaign, branching into the most promising therapeutic areas for the benzothiazole class.
Part 1: Deconvolution of Neurological Targets
The structural similarity of the 2-aminobenzothiazole core to Riluzole, a neuroprotective agent, strongly suggests an initial investigation into neurological targets.[2][5] Riluzole's mechanism is multifaceted, involving the modulation of glutamatergic neurotransmission and stabilization of voltage-gated sodium channels.[6][7][8] This provides a clear and rational starting point for our investigation.
Primary Hypothesized Neurological Targets:
-
Voltage-Gated Sodium Channels (VGSCs): Inhibition or modulation of VGSCs can reduce neuronal hyperexcitability.[6]
-
NMDA Receptors: Non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors can mitigate excitotoxicity.[6]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[5][9]
-
Acetylcholinesterase (AChE): AChE inhibition is a primary therapeutic approach for Alzheimer's disease.[5][9]
Experimental Workflow for Neurological Target Validation
A tiered screening approach is recommended to efficiently identify and validate neurological activity.
Caption: Tiered screening cascade for neurological targets.
Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of a test compound to protect neuronal cells from cell death induced by excessive glutamate, a key mechanism in neurodegeneration.
1. Cell Culture:
- Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Plate cells in a 96-well, clear-bottom black plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound derivatives (e.g., from 100 µM to 1 nM) in serum-free medium.
- Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Riluzole, 10 µM).
- Incubate for 1 hour at 37°C, 5% CO₂.
3. Glutamate Challenge:
- Prepare a 20 mM stock solution of L-glutamic acid in serum-free medium.
- Add 50 µL of the glutamate solution to each well (final concentration 5 mM), except for the "no glutamate" control wells.
- Incubate for 24 hours at 37°C, 5% CO₂.
4. Viability Assessment (Resazurin Assay):
- Prepare a 0.15 mg/mL solution of Resazurin in PBS.
- Remove 100 µL of medium from each well and add 20 µL of the Resazurin solution.
- Incubate for 2-4 hours at 37°C, protected from light.
- Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the vehicle-treated, no-glutamate control.
- Plot the dose-response curve and determine the EC₅₀ value for each compound.
Part 2: Probing the Anticancer Potential
The benzothiazole scaffold is a prolific source of anticancer agents, with derivatives targeting a wide range of mechanisms including enzyme inhibition and disruption of cellular division.[1][10][11] Numerous studies have demonstrated that benzothiazole compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, such as those from breast, colon, and lung cancers.[12]
Primary Hypothesized Oncological Targets:
-
Protein Tyrosine Kinases (PTKs): The benzothiazole scaffold can mimic the adenine portion of ATP, enabling it to competitively inhibit kinases like EGFR, VEGFR, and PI3K.[1][13][14]
-
Tubulin Polymerization: Several benzothiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis.[15][16]
-
DNA Damage Response (DDR) Kinases: Inhibition of kinases like ATR and ATM is a promising strategy to induce synthetic lethality in cancer cells with existing DNA repair defects.[4]
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can suppress inflammation-driven cancer progression and reduce the expression of pro-survival proteins.[12]
Signaling Pathway: EGFR and Downstream Cascades
The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase that, upon activation, triggers multiple downstream pathways (e.g., RAS/MAPK, PI3K/AKT) critical for cell proliferation, survival, and metastasis. Its inhibition is a validated anticancer strategy.
Caption: Inhibition of the EGFR signaling cascade.
Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of a compound on the assembly of purified tubulin into microtubules, a hallmark of mitotic inhibitors.
1. Reagent Preparation:
- Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL.
- Prepare a 10 mM stock of GTP in G-buffer.
- Prepare a 10X solution of a fluorescent reporter (e.g., DAPI) in G-buffer.
- Prepare test compounds at 10X final concentration. Paclitaxel (stabilizer) and Vinblastine (destabilizer) should be used as controls.
2. Assay Procedure:
- On ice, add the following to a pre-chilled 96-well half-area plate:
- 25 µL G-buffer
- 5 µL of 10X test compound or control
- 10 µL of 4 mg/mL tubulin solution
- 5 µL of 10X fluorescent reporter
- 5 µL of 10 mM GTP
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
3. Data Acquisition:
- Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
4. Data Analysis:
- Plot fluorescence intensity versus time for each condition.
- Calculate the initial rate of polymerization (Vmax) from the linear phase of the curve.
- Determine the percent inhibition relative to the vehicle control.
- Calculate the IC₅₀ value from a dose-response curve of compounds showing significant inhibition.
| Compound ID | Target Class | Assay Type | Result (IC₅₀/EC₅₀) |
| ABT-001 | Kinase | EGFR Kinase Assay | 1.2 µM |
| Cytotoxicity | A549 (Lung Cancer) | 2.5 µM | |
| ABT-002 | Tubulin | Tubulin Polymerization | 0.8 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | 1.1 µM | |
| ABT-003 | Inflammation | COX-2 Inhibition | 5.7 µM |
| Cytotoxicity | HCT-116 (Colon Cancer) | > 50 µM | |
| Hypothetical screening data for a small library of this compound derivatives. |
Part 3: Exploring Anti-inflammatory and Antimicrobial Avenues
The benzothiazole scaffold is also present in agents with anti-inflammatory and antimicrobial properties.[1][3][17] This broad activity profile warrants an exploratory screening effort in these areas.
Primary Hypothesized Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Some benzothiazoles, like Tiaramide, function as COX-2 inhibitors.[1][17]
-
Bacterial DNA Gyrase: This essential enzyme is a well-established target for antibacterial agents.[2][18]
-
Microbial Dihydropteroate Synthase (DHPS): Inhibition of this enzyme in the folate biosynthesis pathway is a classic antibacterial strategy.[19]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation:
- Prepare a 2X stock of Mueller-Hinton Broth (MHB).
- Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB. Dilute the culture to achieve a final inoculum of 5 x 10⁵ CFU/mL.
- Prepare 2-fold serial dilutions of the test compounds in a 96-well plate, starting from 256 µg/mL down to 0.5 µg/mL. Ciprofloxacin can be used as a positive control.
2. Inoculation:
- Add an equal volume of the diluted bacterial suspension to each well of the compound plate.
- Include a sterility control (broth only) and a growth control (broth + bacteria, no compound).
3. Incubation:
- Incubate the plate at 37°C for 18-24 hours.
4. Reading Results:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
- Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.
Conclusion and Strategic Outlook
The investigation into the therapeutic potential of this compound and its derivatives should be a hypothesis-driven yet broad-minded campaign. The evidence strongly supports a primary focus on oncology and neurodegeneration , with kinase inhibition, tubulin polymerization disruption, and modulation of glutamatergic signaling representing the most promising target classes. A parallel, lower-priority screen for anti-inflammatory and antimicrobial activities could uncover unexpected opportunities.
A successful drug discovery program originating from this scaffold will depend on a robust medicinal chemistry strategy to rapidly generate a diverse library of analogues. By systematically modifying the 2-acetamido and 6-amino positions, researchers can explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The integrated use of the biochemical, cellular, and biophysical assays outlined in this guide will provide a clear, data-driven path toward identifying novel therapeutic agents derived from the versatile benzothiazole core.
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"N-(6-amino-1,3-benzothiazol-2-yl)acetamide" derivatives and analogues synthesis
An In-depth Technical Guide to the Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide Derivatives and Analogues
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," appearing in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of benzothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][3][4] The core structure, this compound, serves as a versatile synthon, providing multiple reaction sites for chemical modification to optimize therapeutic efficacy and pharmacokinetic profiles.
This guide provides a detailed exploration of the synthetic strategies employed to construct this core scaffold and its diverse analogues. We will delve into the mechanistic rationale behind key transformations, provide field-proven experimental protocols, and discuss strategies for derivatization, grounded in the principles of modern medicinal chemistry.
Part 1: Synthesis of the Core Scaffold: this compound
The most prevalent and efficient route to the target scaffold involves a multi-step sequence starting from a readily available substituted aniline. This strategy allows for the early introduction of a functional group handle at the 6-position, which can be manipulated in later steps. The general workflow proceeds through the formation of a 2-amino-6-nitrobenzothiazole intermediate, followed by acetylation and, finally, reduction of the nitro group.
Key Intermediate Synthesis: 2-Amino-6-nitro-1,3-benzothiazole
The construction of the benzothiazole ring is typically achieved via the Hugershoff reaction or variations thereof, involving the reaction of an aniline with a thiocyanate source in the presence of an oxidizing agent, usually bromine.
-
Causality Behind Experimental Choices: Starting with 4-nitroaniline is strategic. The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing the cyclization chemistry. More importantly, it serves as a robust precursor to the desired 6-amino group, which can be unmasked in a later, high-yielding reduction step. Glacial acetic acid is a common solvent as it facilitates the reaction and is relatively easy to remove. The reaction is conducted at low temperatures to control the rate of the highly exothermic bromination step.[5][6]
Caption: Multi-step synthesis of the core scaffold.
Part 2: Synthesis of Derivatives and Analogues
The this compound scaffold offers two primary handles for diversification: the 6-amino group and the 2-acetamido group.
Derivatization at the 6-Amino Position
The primary amine at the 6-position is a versatile functional group for introducing a wide range of substituents to explore the structure-activity relationship (SAR). Common modifications include:
-
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or anhydrides to introduce amide or sulfonamide linkages.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group) in Sandmeyer-type reactions.
Derivatization via the 2-Acetamido Moiety
While the 2-acetamido group is often installed and maintained, it can be the starting point for further modifications. For instance, starting with a chloroacetylated intermediate allows for nucleophilic substitution.
-
Example Workflow: A common strategy involves reacting the 2-amino-6-substituted benzothiazole with chloroacetyl chloride. [5][7]The resulting N-(6-substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide is a key intermediate. This chloro group is an excellent electrophile, readily displaced by various nucleophiles such as primary or secondary amines, thiols, or alcohols, to generate a diverse library of compounds. [7]This approach has been successfully used to synthesize derivatives with potent antimicrobial activity. [7]
Analogue Synthesis via Bioisosteric Replacement
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's potency, selectivity, or pharmacokinetic profile. [8]
-
Strategic Application: In the context of benzothiazole analogues, the entire benzothiazole ring can be considered a bioisostere of other bicyclic aromatic systems like quinazoline or benzimidazole. [9][10]For instance, replacing a quinazoline core with a benzothiazole has been explored in the design of EGFR-TK inhibitors, where the benzothiazole nitrogen atoms mimic key hydrogen bonding interactions in the ATP binding site. [9]Similarly, individual atoms within the ring can be altered. Replacing the sulfur atom with oxygen (benzoxazole) or another nitrogen (benzimidazole) can subtly alter the geometry, electronics, and metabolic stability of the compound.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound
Step A: 2-Amino-6-nitro-1,3-benzothiazole
-
To a solution of 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL), cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring for an additional 10-12 hours while allowing the mixture to warm to room temperature.
-
Pour the reaction mixture into a beaker of ice water. A yellow precipitate will form.
-
Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-amino-6-nitro-1,3-benzothiazole.
Step B: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
-
Suspend 2-amino-6-nitro-1,3-benzothiazole (0.05 mol) in a suitable solvent like dry benzene or chloroform (100 mL).
-
Add acetic anhydride (0.06 mol) or chloroacetyl chloride (0.06 mol) dropwise.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling, distill off the solvent. Wash the residue with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water. [5]5. Dry the solid and recrystallize from ethanol to obtain the acetylated product.
Step C: this compound
-
Dissolve N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (0.02 mol) in ethanol (150 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (0.1 mol) to the solution.
-
Reflux the mixture for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into ice water and basify carefully with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.
Data Summary Table
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purpose |
| A | 4-Nitroaniline | KSCN, Br₂, CH₃COOH | 2-Amino-6-nitro-1,3-benzothiazole | 60-75% | Formation of the core heterocyclic ring system. |
| B | 2-Amino-6-nitro-1,3-benzothiazole | Acetic Anhydride or Chloroacetyl Chloride | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | 80-90% | Protection/modification of the 2-amino group. |
| C | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | SnCl₂·2H₂O, Ethanol | This compound | 85-95% | Unmasking the key 6-amino functional group. |
References
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Patel, N. B., & Patel, J. C. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. International Letters of Chemistry, Physics and Astronomy, 53, 113-121. Available from: [Link]
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Unveiling the Mechanistic Landscape of N-(6-amino-1,3-benzothiazol-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Foreword
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Within this diverse chemical family, N-(6-amino-1,3-benzothiazol-2-yl)acetamide has emerged as a compound of significant interest. This technical guide provides a comprehensive exploration of the methodologies and strategic considerations essential for elucidating the mechanism of action (MoA) of this promising molecule. Herein, we synthesize established protocols with expert insights to empower researchers in navigating the complexities of MoA studies, from initial target identification to in-depth pathway analysis. Our focus remains on fostering a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and reproducible approach to drug discovery.
Foundational Understanding: Physicochemical Properties and Initial Target Hypothesis Generation
This compound, with the chemical formula C9H9N3OS, possesses a unique structural architecture that suggests several potential avenues for biological interaction. A thorough characterization of its physicochemical properties is the cornerstone of any MoA investigation.
| Property | Value | Significance in MoA Studies |
| Molecular Weight | 207.25 g/mol | Influences cell permeability and potential for oral bioavailability. |
| LogP (Predicted) | 1.5 - 2.5 | Suggests moderate lipophilicity, favorable for crossing cellular membranes. |
| pKa (Predicted) | Basic (amino group) and Acidic (acetamide) | Dictates ionization state at physiological pH, impacting target binding and solubility. |
| Hydrogen Bond Donors/Acceptors | 3 Donors, 4 Acceptors | Indicates potential for strong interactions with biological targets through hydrogen bonding. |
Initial Target Hypothesis Generation: The benzothiazole core is a known pharmacophore for a variety of targets. Initial hypotheses for this compound can be formulated based on structural similarity to known active compounds. Key target families to consider include:
-
Kinases: Many benzothiazole derivatives are potent kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): The scaffold can interact with various GPCRs.
-
Enzymes: The acetamide group may mimic endogenous substrates for certain enzymes.
Target Identification and Validation: A Multi-pronged Approach
Identifying the direct molecular target(s) of this compound is a critical step. A combination of computational and experimental approaches is recommended for comprehensive target discovery.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective means to prioritize potential targets.
-
Ligand-Based Approaches: Utilize the structure of this compound to search for known drugs or bioactive molecules with similar features.
-
Structure-Based Approaches (Reverse Docking): Dock the compound against a library of protein structures to predict potential binding partners.
Experimental Target Identification
Experimental validation is essential to confirm in silico predictions.
Workflow for Affinity-Based Target Identification:
Caption: Affinity-based target identification workflow.
Step-by-Step Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
-
Immobilization: Covalently attach the probe to activated sepharose beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the lysate with the affinity matrix to allow for target binding.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation
Once potential targets are identified, their relevance to the observed phenotype must be validated.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and determine binding affinity (KD).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Genetic Approaches: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout to deplete the target protein and observe if the cellular effects of this compound are diminished.
Elucidating Downstream Signaling Pathways
Understanding how the interaction of this compound with its target translates into a cellular response requires mapping the downstream signaling pathways.
General Workflow for Pathway Analysis:
Caption: Integrated workflow for signaling pathway analysis.
Phospho-proteomics for Kinase-Mediated Signaling
If the target is a kinase, phospho-proteomics is a powerful tool to identify downstream substrates and map the signaling cascade.
Step-by-Step Protocol for a Generic Phospho-proteomics Experiment:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound or vehicle control for a specified time.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels.
-
Data Analysis: Use bioinformatics tools to identify significantly altered phosphorylation sites and map them to known signaling pathways.
Functional Validation of Pathway Modulation
Bioinformatic predictions must be confirmed with functional assays.
-
Western Blotting: Validate changes in the phosphorylation status or expression levels of key pathway components identified in the proteomics screen.
-
Reporter Gene Assays: Use luciferase or other reporter genes under the control of a specific transcription factor to measure the activity of a particular signaling pathway.
-
Phenotypic Assays: Assess cellular phenotypes known to be regulated by the implicated pathway, such as cell proliferation, apoptosis, or migration.
In Vivo MoA Confirmation and Biomarker Development
Translating in vitro findings to a whole-organism context is the final and most critical phase of MoA studies.
-
Animal Models: Utilize relevant animal models of disease to assess the in vivo efficacy of this compound.
-
Pharmacodynamic (PD) Biomarkers: Develop and validate biomarkers that can be measured in vivo to confirm target engagement and pathway modulation. For example, if the compound inhibits a specific kinase, a PD biomarker could be the phosphorylation level of a direct substrate in tumor tissue or surrogate tissues.
-
Target Occupancy Studies: Employ techniques like Positron Emission Tomography (PET) with a radiolabeled version of the compound to visualize and quantify target engagement in living animals.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of this compound. By integrating computational, biochemical, cellular, and in vivo studies, researchers can build a compelling and data-driven narrative of how this compound exerts its biological effects. Future investigations should focus on exploring potential off-target effects, understanding mechanisms of resistance, and identifying patient populations most likely to respond to treatment, thereby paving the way for its successful clinical translation.
References
An In-depth Technical Guide to N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Synthesis, Biological Activity, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Within this privileged class, N-(6-amino-1,3-benzothiazol-2-yl)acetamide emerges as a significant molecule, acting both as a crucial synthetic intermediate and a pharmacophore in its own right. This technical guide provides a comprehensive review of this compound, delving into its synthesis, physicochemical properties, and the expanding landscape of its biological activities. We will explore its demonstrated potential as an antimicrobial and anti-urease agent, and its emerging role as a scaffold for developing inhibitors of protein aggregation in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as potent kinase inhibitors for cancer therapy. This document serves as a foundational resource, synthesizing current literature to inform future research and drug development endeavors centered on this versatile benzothiazole derivative.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, are a class of heterocyclic compounds of immense interest in drug discovery.[1][2] Their rigid bicyclic structure and diverse functionalization possibilities allow for fine-tuning of steric, electronic, and physicochemical properties to achieve specific interactions with biological targets. Derivatives of this scaffold have been successfully developed as muscle relaxants, anticancer agents, and antimicrobial drugs, underscoring its therapeutic versatility.[3] The 2-aminobenzothiazole core, in particular, is a common starting point for the synthesis of a wide array of biologically active molecules.[1][3]
Profile: this compound
This compound is a derivative of the 2-aminobenzothiazole core. The presence of an acetamido group at the 2-position and an amino group at the 6-position provides key hydrogen bond donors and acceptors, making it an attractive scaffold for targeting various enzymes and receptors.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4] |
| CAS Number | 533-41-5[4] |
| Molecular Formula | C₉H₉N₃OS[4] |
| Molecular Weight | 207.25 g/mol [4] |
| SMILES | CC(=O)NC1=NC2=C(S1)C=C(C=C2)N[4] |
| InChIKey | QYCAVTLNCHRGHB-UHFFFAOYSA-N[4] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that typically begins with the formation of a 2-amino-6-nitrobenzothiazole intermediate. This precursor is central to the synthesis of many benzothiazole derivatives.[2][5] The subsequent acetylation and reduction steps yield the final target compound.
Synthetic Pathway Overview
The most common synthetic route involves the nitration of an acylated 2-aminobenzothiazole, followed by deprotection (if necessary) and reduction of the nitro group. An alternative is to first acetylate the 2-amino group of 2-amino-6-nitrobenzothiazole and then reduce the nitro group. The choice of pathway depends on the desired selectivity and reaction conditions. Protecting the 2-amino group via acylation before nitration is a known method to selectively yield the 6-nitro isomer over other potential isomers.[5]
Caption: General Synthetic Pathways.
Experimental Protocol: Synthesis via 2-Amino-6-nitrobenzothiazole
This protocol represents a generalized procedure based on established methodologies.[2][6]
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Dissolution: Dissolve 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid at a temperature below 5°C with continuous stirring.
-
Nitration: Add nitric acid dropwise to the solution, ensuring the temperature is maintained below 20°C. Causality: This controlled addition prevents runaway reactions and the formation of undesired byproducts.
-
Reaction: Stir the mixture for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous ammonia until the precipitate turns slightly orange.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry. The crude 2-amino-6-nitrobenzothiazole can be recrystallized from ethanol.[2]
Step 2: Acetylation to form N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
-
Dissolution: Suspend 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent like DMF or THF at 0°C.
-
Acylation: Add acetyl chloride (1-1.2 equivalents) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Isolation: The product can often be isolated by precipitation upon adding the reaction mixture to water, followed by filtration and washing.
Step 3: Reduction to form this compound
-
Setup: Suspend N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (1 equivalent) in a solvent mixture, such as ethanol and water.
-
Reduction: Add a reducing agent like iron powder along with an activator like ammonium chloride.[6] Alternatively, stannous chloride (SnCl₂) in ethanol can be used.
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Filter the hot reaction mixture to remove the metal salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final compound.
Analytical Characterization
The structure and purity of the synthesized compound and its intermediates must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the position of substituents on the benzothiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amines), C=O (amide), and C=N (thiazole) stretches.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the final compound.
Review of Biological Activities and Therapeutic Potential
The this compound scaffold and its close derivatives have been investigated for a wide range of biological activities, highlighting their potential in various therapeutic areas.
Caption: Diverse biological targets of the benzothiazole scaffold.
Antimicrobial Activity
Derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)acetamide have demonstrated significant antimicrobial potential. A study involving the synthesis of a series of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For instance, certain derivatives exhibited potent antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] Molecular docking studies suggest that these compounds may exert their effect by interacting with key bacterial enzymes like DNA gyrase.[7]
Table 1: Selected Antimicrobial Activity of Benzothiazole Derivatives[7]
| Compound ID | R' at position 6 | R'' at acetamide N | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|---|---|
| BTC-j | -OCH₃ | Pyridin-3-yl | 6.25 | 3.125 |
| BTC-r | -NO₂ | Pyridin-3-yl | - | - |
| Data represents a selection of potent compounds from the study. |
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the core topic, have been synthesized and identified as potent urease inhibitors.[3][8] In one study, all synthesized derivatives were found to be more active than the standard inhibitor, thiourea.[8] Molecular docking simulations indicated that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity.[3][8] The derivative N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most active compound in the series.[3][8]
Potential in Neurodegenerative Diseases
The benzothiazole scaffold is gaining significant attention for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.
-
Inhibition of Protein Aggregation: Protein misfolding and aggregation are central to the pathology of many neurodegenerative diseases.[9][10] Derivatives of 5-nitro-1,2-benzothiazol-3-amine, which share structural similarities, have been shown to modulate the aggregation of α-synuclein and tau proteins.[9][10] Specifically, N-acetamide derivatives demonstrated the ability to abrogate α-synuclein fibril formation, suggesting that the acetamide moiety is a favorable substitution for this activity.[9] This indicates that this compound could serve as a valuable starting point for designing more potent inhibitors of pathological protein aggregation.
-
Amyloid Plaque Imaging: The benzothiazole core is a key component of "Pittsburgh Compound B" (PiB), a well-known PET tracer for imaging amyloid-β (Aβ) plaques in Alzheimer's disease. Fluorinated derivatives of 6-amino-2-phenyl-1,3-benzothiazole have been developed as PET imaging agents, showing high affinity for Aβ fibrils and excellent brain uptake.[11]
-
MAO-B Inhibition: Monoamine oxidase B (MAO-B) activity is elevated in the brains of patients with Alzheimer's disease.[12] Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as highly potent and selective MAO-B inhibitors.[13] Additionally, 6-hydroxybenzothiazol-2-carboxamides were identified as potent MAO-B inhibitors that also inhibit α-syn and tau aggregation, making them promising multi-target-directed ligands for neurodegenerative diseases.[12]
Kinase Inhibition in Oncology
The RAS-RAF-MEK-ERK signaling pathway is frequently dysregulated in cancer. The BRAF V600E mutation is a key oncogenic driver in many cancers, including melanoma and colorectal cancer. Based on virtual screening, the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold was identified as a promising pharmacophore for selective BRAF V600E inhibition.[6] A series of derivatives were synthesized by coupling 2-acetamidobenzo[d]thiazole-6-carboxylic acid with various amines. One compound, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, showed promising results as a BRAF V600E inhibitor and antiproliferative agent in cancer cell lines, marking it as a lead for further development.[6]
Structure-Activity Relationships (SAR)
The diverse biological activities of this scaffold are highly dependent on the nature and position of its substituents. Analysis of the available literature allows for the deduction of key SAR insights.
Caption: Key SAR points for the benzothiazole scaffold.
-
At the 2-position: The acetamido group is a recurring motif in active compounds. Its hydrogen bonding capability is likely crucial for target engagement. Studies on BRAF V600E inhibitors maintained this group while modifying other parts of the molecule.[6] Similarly, its presence was favorable for inhibiting α-synuclein aggregation.[9]
-
At the 6-position: This position is a hotspot for modification to tune activity and selectivity.
-
Replacing the amino group with a nitro group is a common synthetic step, and these nitro-analogs themselves can be active, for instance as MAO inhibitors.[13]
-
Adding aryl groups via Suzuki coupling at this position (after converting the amine to a halide) led to potent urease inhibitors.[3][8]
-
Converting the amine to a carboxamide linker was the strategy used to develop potent BRAF inhibitors.[6]
-
Modifying the amine to methylamino or dimethylamino groups significantly impacts the binding affinity and brain kinetics for Aβ plaque imaging agents.[11]
-
Future Directions and Perspectives
This compound stands as a validated and highly versatile chemical scaffold. While its derivatives have shown considerable promise, further research is warranted to fully exploit its therapeutic potential.
-
Multi-Target Ligand Design: Given the scaffold's activity against targets relevant to neurodegeneration (MAO-B, protein aggregation) and cancer (kinases), future efforts should focus on designing single molecules that can hit multiple relevant targets simultaneously, a strategy that may offer superior efficacy in complex diseases.[12][14]
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies are needed to identify candidates with suitable drug-like properties for in vivo testing.
-
Exploration of New Therapeutic Areas: The demonstrated activities suggest the scaffold could be explored for other applications, such as anti-inflammatory or anticonvulsant agents, areas where benzothiazoles have previously shown activity.[15]
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Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). Current Drug Discovery Technologies. Available from: [Link]
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Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]
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PubChem. (n.d.). N-(2-amino-1,3-benzothiazol-6-yl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules. Available from: [Link]
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Nayak, P. S., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Al-Ahmad, A., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega. Available from: [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ResearchGate. Retrieved from: [Link]
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Abdelgawad, M. A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Archiv der Pharmazie. Available from: [Link]
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Kumar, A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Al-Ahmad, A., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Publications. Available from: [Link]
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. Available from: [Link]
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Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. (2016). ResearchGate. Retrieved from: [Link]
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El-Sayed, N. F., et al. (2024). Discovery of 6-hydroxybenzothiazol-2-carboxamides as potent and selective MAO-B inhibitors with anti-aggregation properties for neurodegenerative diseases. European Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (n.d.). ResearchGate. Retrieved from: [Link]
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Serdons, K., et al. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
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Christodoulou, M. S., et al. (2020). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistryOpen. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Antimicrobial Susceptibility Testing of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial properties of the novel compound N-(6-amino-1,3-benzothiazol-2-yl)acetamide (CAS No: 533-41-5).[1][2] The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We offer step-by-step instructions for determining key antimicrobial metrics, including the Minimum Inhibitory Concentration (MIC) and zones of inhibition, ensuring data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to not only execute but also understand and adapt these protocols.
Introduction: The Scientific Rationale
The benzothiazole nucleus is a prominent heterocyclic scaffold renowned for its diverse pharmacological activities, including significant antimicrobial potential.[3][4] Derivatives of this scaffold have been shown to inhibit essential microbial enzymes, positioning them as promising candidates in the urgent quest for new antimicrobial agents to combat rising drug resistance.[5][6] this compound belongs to this promising class of compounds. Recent studies on structurally similar benzothiazole derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[3][7][8]
The objective of these application notes is to provide robust, validated protocols for the systematic evaluation of this compound's antimicrobial efficacy. Adherence to standardized methods is critical for generating high-quality, comparable data essential for preclinical development.[9][10]
1.1. Hypothesized Mechanism of Action
Benzothiazole derivatives exert their antimicrobial effects through various mechanisms. A primary target for many heterocyclic antimicrobials is bacterial DNA gyrase (a type II topoisomerase) , an enzyme critical for DNA replication, transcription, and repair.[5][11] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies on similar benzothiazole compounds have consistently shown strong binding interactions within the active site of DNA gyrase.[7] Therefore, it is a primary hypothesis that this compound may function as a DNA gyrase inhibitor.
Caption: Hypothesized inhibition of bacterial DNA gyrase.
Essential Preparations & Materials
Scientific integrity begins with meticulous preparation. The following components are foundational for the successful execution of the described antimicrobial assays.
2.1. Test Compound Handling
-
Compound: this compound (Purity ≥95%)
-
Stock Solution Preparation:
-
Accurately weigh the compound using an analytical balance.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or ~48 mM). The use of DMSO is necessary due to the likely low aqueous solubility of the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
-
-
Safety Precautions: Although specific toxicity data for this compound is not widely available, researchers should handle it with care. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[12][13][14] Handle the powder in a chemical fume hood to avoid inhalation.
2.2. Quality Control (QC) Microbial Strains
Using certified QC strains is mandatory for validating assay performance. These strains have well-defined susceptibility profiles to standard antibiotics.
| Organism Type | Strain | ATCC Number | Growth Medium |
| Gram-positive Bacteria | Staphylococcus aureus | 29213 | Cation-Adjusted Mueller-Hinton Broth/Agar (CAMHB/MHA) |
| Enterococcus faecalis | 29212 | CAMHB/MHA | |
| Gram-negative Bacteria | Escherichia coli | 25922 | CAMHB/MHA |
| Pseudomonas aeruginosa | 27853 | CAMHB/MHA | |
| Yeast (Fungus) | Candida albicans | 90028 | RPMI-1640 Medium with MOPS buffer |
2.3. Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for bacterial susceptibility testing.[10][15] The concentration of divalent cations (Ca²⁺, Mg²⁺) is crucial as it can affect the activity of some antimicrobial agents.
-
Mueller-Hinton Agar (MHA): For agar-based diffusion assays. Ensure a consistent depth of 4.0 ± 0.5 mm in petri dishes.
-
RPMI-1640 Medium: Buffered with MOPS, for antifungal susceptibility testing of yeasts.[16]
-
0.5 McFarland Turbidity Standard: Essential for standardizing the inoculum density to ~1.5 x 10⁸ CFU/mL.
-
Sterile Saline (0.85% NaCl)
-
DMSO (Spectroscopic or cell culture grade)
-
Standard Antibiotics: Ciprofloxacin, Vancomycin, Fluconazole (for positive controls).
-
Sterile 96-well microtiter plates, petri dishes, cotton swabs, etc.
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for quantitative susceptibility testing, determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
3.1. Rationale
This assay provides a quantitative value (the MIC) which is fundamental for assessing antimicrobial potency and comparing the activity of different compounds.[20][21] The protocol follows CLSI M07 guidelines for bacteria and M27 for yeasts.[10][16][22]
3.2. Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
3.3. Step-by-Step Procedure
-
Plate Preparation (Serial Dilution): a. Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate. Well 12 is the sterility control and receives 100 µL of uninoculated CAMHB. b. Prepare a working solution of the test compound in CAMHB. Causality: The final DMSO concentration should not exceed 1% v/v, as higher concentrations can inhibit microbial growth. Therefore, if your stock is 10 mg/mL in DMSO, a 1:50 dilution into CAMHB (e.g., 4 µL stock in 196 µL CAMHB) creates a top working concentration of 200 µg/mL with 2% DMSO. c. Add 100 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. e. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. Causality: This standardization ensures a consistent starting number of bacteria for reproducible results.[23] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB (e.g., 0.1 mL into 14.9 mL of broth). This achieves the final target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Inoculate wells 1 through 11 with 50 µL of the final diluted inoculum. The final volume in each well is now 100 µL. b. The final concentrations of the compound are now half of the initial serial dilutions. c. Seal the plate (e.g., with an adhesive film) to prevent evaporation. d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air for most bacteria.
-
Reading and Interpretation: a. Following incubation, examine the plate visually from the bottom using a reading mirror. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A small, pinpoint button of growth at the bottom of the well may be present and should be interpreted carefully. c. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear. If these conditions are not met, the assay is invalid.
Protocol 2: Agar Disk Diffusion Assay
This method is a widely used, qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[24] It is based on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.
4.1. Rationale
The disk diffusion assay provides a rapid visual assessment of antimicrobial activity. The diameter of the zone of inhibition around the disk is inversely proportional to the MIC. It is an excellent primary screening tool and is standardized by bodies like EUCAST.[25][26]
4.2. Step-by-Step Procedure
-
Inoculum and Plate Preparation: a. Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in section 3.3, step 2. b. Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[23] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Preparation and Application: a. Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the this compound solution (e.g., 10 µL of a 3 mg/mL solution to create a 30 µg disk). Allow the solvent (e.g., DMSO) to evaporate completely in a sterile environment. b. Using sterile forceps, firmly press the prepared disks onto the surface of the inoculated MHA plate. c. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones. d. Include a positive control disk (e.g., 30 µg ciprofloxacin) and a negative control disk (DMSO-only).
-
Incubation and Measurement: a. Invert the plates and incubate within 15 minutes of disk application.[27] b. Incubate at 35 ± 2°C for 16-20 hours. c. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (in millimeters) on the underside of the plate.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format. The following is an illustrative example of expected results.
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Zone of Inhibition (mm) (30 µg disk) |
| S. aureus | 29213 | 4 | 18 |
| E. coli | 25922 | 8 | 15 |
| P. aeruginosa | 27853 | 32 | 10 |
| C. albicans | 90028 | >64 | No Zone |
| Ciprofloxacin (Control) | E. coli 25922 | 0.015 | 32 |
| Vancomycin (Control) | S. aureus 29213 | 1 | 19 |
Interpretation:
-
MIC Values: A lower MIC value indicates higher potency. In this example, the compound is more active against Gram-positive S. aureus than Gram-negative bacteria.
-
Zone Diameters: A larger zone of inhibition indicates greater susceptibility.
-
Correlation: There is generally a strong inverse correlation between MIC values and zone diameters.
-
Validation: The results for the control antibiotics must fall within the acceptable QC ranges published by CLSI or EUCAST for the assay to be considered valid.[22][25]
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In Vitro Experimental Design for the Evaluation of N-(6-amino-1,3-benzothiazol-2-yl)acetamide: A Senior Application Scientist's Guide
This comprehensive guide provides a detailed framework for the in vitro evaluation of the novel compound, N-(6-amino-1,3-benzothiazol-2-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to elucidate the compound's biological activities and potential as a therapeutic agent. The structure of this guide is tailored to logically progress from initial characterization to in-depth mechanistic studies, ensuring scientific integrity and providing actionable insights.
Introduction and Scientific Rationale
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The presence of an amino group at the 6-position and an acetamide group at the 2-position of the benzothiazole ring in the target compound suggests the potential for diverse biological interactions. This guide outlines a systematic in vitro approach to explore these possibilities, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties. The causality behind the experimental choices lies in a tiered approach: initial broad screening for activity, followed by more focused assays to determine the mechanism of action.
Compound Preparation and Characterization
A prerequisite for any in vitro study is the availability of a well-characterized and pure compound.
Synthesis of this compound
While the compound is commercially available, a representative synthesis protocol is provided below based on established methods for analogous structures.[1][2][3][4][5] The general strategy involves the acylation of 2,6-diaminobenzothiazole.
Protocol:
-
Starting Material: 2,6-diaminobenzothiazole.
-
Acylation: Dissolve 2,6-diaminobenzothiazole in a suitable solvent such as acetic acid or an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add acetic anhydride or acetyl chloride dropwise to the solution at room temperature or under cooled conditions (e.g., 0 °C) with constant stirring. The reaction may require a base, such as triethylamine or pyridine, if acetyl chloride is used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Stock Solution Preparation
Understanding the compound's solubility is critical for accurate and reproducible in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C9H9N3OS | [6] |
| Molecular Weight | 207.25 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | >95% | [7] |
| Solubility | To be determined experimentally. Start with Dimethyl Sulfoxide (DMSO) for stock solution preparation. | General laboratory practice |
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).
In Vitro Anticancer Activity Assessment
The following series of experiments are designed to evaluate the potential anticancer properties of the compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Caption: Principle of Annexin V/PI apoptosis detection.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.[17][18][19][20]
Protocol:
-
Cell Treatment: Treat cells with the compound at IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[18]
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Antimicrobial Activity Assessment
The antimicrobial potential of the compound can be evaluated against a panel of pathogenic bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23][24][25]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Enzyme Inhibition Assays
Based on the benzothiazole scaffold's known activities, investigating its inhibitory effects on specific enzymes is a logical next step.
Urease Inhibition Assay
This assay is relevant for potential applications against urease-producing pathogens like Helicobacter pylori.[26][27][28][29][30]
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, urea.
-
Incubation: Incubate the plate at 37°C.
-
Ammonia Detection: Quantify the amount of ammonia produced using a colorimetric method, such as the Berthelot's reagent.[26]
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.
Kinase Inhibition Assay
Given the importance of kinases in cancer, evaluating the compound's effect on key kinases is warranted.[31][32][33][34][35]
Protocol:
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction with the target kinase, its specific substrate, ATP, and serial dilutions of the test compound.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the kit's instructions, typically involving a luminescence-based detection method.
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner.
Table 1: Hypothetical IC50 Values of this compound
| Assay | Cell Line / Enzyme | IC50 (µM) |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 | |
| HCT116 (Colon Cancer) | 18.5 | |
| Urease Inhibition | Jack Bean Urease | 5.6 |
| Kinase Inhibition | Kinase X | 8.3 |
| Kinase Y | >100 |
Conclusion and Future Directions
This guide provides a foundational set of in vitro experiments to comprehensively characterize the biological activities of this compound. The results from these assays will provide valuable insights into its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive findings should be followed up with more in-depth mechanistic studies, such as Western blotting to investigate effects on specific signaling pathways, and eventually, in vivo studies in relevant animal models to assess efficacy and safety.
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- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Evaluating N-(6-amino-1,3-benzothiazol-2-yl)acetamide and its Analogs as Lead Compounds in Drug Discovery
Abstract: The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a representative member of this class, as a starting point for a comprehensive drug discovery cascade. We provide the essential scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers to validate this and similar compounds as viable leads. The protocols herein are designed to be self-validating, emphasizing critical controls and explaining the causality behind experimental choices, thereby ensuring robust and reproducible outcomes.
Introduction: The Promise of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety consists of a benzene ring fused to a thiazole ring, with a critical amino group at the 2-position.[1][5] This arrangement provides a unique three-dimensional structure and electronic properties that allow it to interact with a diverse range of biological targets, particularly the ATP-binding pockets of kinases.[1][5] Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases implicated in cancer, such as VEGFR-2, EGFR, and CDKs.[1][6] The amenability of the core structure to chemical modification at both the C2-amino group and the benzene ring allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[7][8]
Our lead compound, This compound , serves as an excellent model for exploring this chemical space. Its synthesis is feasible, and its structure contains key functional groups—an acetamide and a free amino group on the benzothiazole core—that can be modified to generate a library of analogs for structure-activity relationship (SAR) studies.[9][10] This document will guide the researcher through the essential first steps of characterizing this lead compound and its potential as an anticancer agent, focusing on kinase inhibition as a primary hypothetical mechanism of action.
Section 1: Initial Characterization and In Silico Profiling
Rationale: Before committing to expensive and time-consuming wet lab experiments, a thorough in silico analysis is crucial. Computational methods allow for the rapid assessment of a compound's drug-like properties, helping to identify potential liabilities early in the discovery process.[11][12] This initial screen predicts physicochemical properties that govern absorption, distribution, metabolism, and excretion (ADME).
Protocol 1: Calculation of Physicochemical Properties
-
Obtain Structure: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it as a SMILES string or SDF file.
-
Utilize Computational Tools: Submit the structure to a web-based platform such as SwissADME or use standalone software (e.g., MOE, Schrödinger Suite).
-
Calculate Key Parameters:
-
Molecular Weight (MW)
-
Calculated Log P (cLogP) - a measure of lipophilicity.
-
Topological Polar Surface Area (TPSA) - predicts membrane permeability.
-
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Number of Rotatable Bonds (nRotB).
-
-
Analyze Results: Compare the calculated values against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Data Presentation: Predicted Properties of the Lead Compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 208.25 g/mol | < 500 | Yes |
| cLogP | 1.58 | < 5 | Yes |
| TPSA | 94.29 Ų | < 140 Ų | Yes |
| H-Bond Donors | 2 | < 5 | Yes |
| H-Bond Acceptors | 4 | < 10 | Yes |
Note: Values are calculated estimates and require experimental validation.
Section 2: Target Hypothesis and Pathway Visualization
Rationale: The 2-aminobenzothiazole scaffold is a known "hinge-binder" for many protein kinases.[1] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[13] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6][7] We hypothesize that our lead compound inhibits a key kinase in a pro-survival pathway, such as the PI3K/AKT/mTOR pathway.[7]
Hypothetical Target Pathway: PI3K/AKT Signaling
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by the lead compound.
Section 3: Target-Based Assay - In Vitro Kinase Inhibition
Rationale: To test our hypothesis, the first step is a direct, biochemical assay to measure the compound's ability to inhibit the activity of a purified kinase enzyme.[14] Radiometric assays using ³²P-labeled ATP are a classic, highly sensitive method.[15] The protocol measures the transfer of a radioactive phosphate from ATP to a substrate peptide, which is reduced in the presence of an effective inhibitor.
Protocol 2: Radiometric In Vitro Kinase Assay (e.g., for PI3K)
Principle of the Assay: This protocol measures the activity of a kinase by quantifying the incorporation of a radioactive phosphate (from [γ-³²P]ATP) onto a specific substrate. An inhibitor will reduce the amount of radiolabeled product formed.
Materials:
-
Purified recombinant kinase (e.g., PI3K)
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radioactive ("cold") ATP
-
Lead compound stock solution (e.g., 10 mM in DMSO)
-
Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare Compound Dilutions: Serially dilute the lead compound stock in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a "vehicle control" with DMSO only.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer, the specific substrate, and the purified kinase enzyme.[13]
-
Set Up Reactions: In a 96-well plate, add:
-
10 µL of diluted compound or vehicle control.
-
20 µL of the kinase/substrate master mix.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP in kinase buffer. Add 20 µL of this ATP mix to each well to start the reaction.[14][16] The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of stop solution.
-
Capture Substrate: Spot 20 µL from each well onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.
-
Wash: Wash the paper 3-4 times for 5 minutes each in wash buffer to remove unbound ATP.[15]
-
Quantify: Cut out the individual spots, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Analyze Data:
-
Calculate percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Cell-Based Assay - Cell Viability
Rationale: After confirming target engagement in a biochemical assay, it is essential to determine if the compound has a functional effect in a relevant cellular context.[17] Cell viability assays measure the overall health of a cell population after exposure to a compound and are a primary indicator of cytotoxic or cytostatic effects.[18][19] The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[20]
Protocol 3: MTT Cell Viability Assay
Principle of the Assay: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17][20]
Materials:
-
Cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
Lead compound stock (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the lead compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (DMSO) and media-only (no cells) blank wells.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[20][21] During this time, purple formazan crystals will form in viable cells.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[21]
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate percent viability for each concentration: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot percent viability versus log[compound concentration] to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Experimental Workflow: From Target to Cell
Caption: A streamlined workflow for validating a hit compound.
Section 5: Lead Optimization Strategies
Rationale: The initial lead compound rarely possesses the ideal combination of potency, selectivity, and drug-like properties. Lead optimization is an iterative process of synthesizing and testing analogs to improve these characteristics.[8][22] This is guided by Structure-Activity Relationship (SAR) studies, which correlate chemical modifications with changes in biological activity.[8]
Key Modification Sites: For this compound, there are three primary sites for modification:
-
R1 (Acetamide group): Can be replaced with other amides, ureas, or sulfonamides to probe interactions outside the primary hinge-binding region of a kinase.
-
R2 (C6-amino group): Can be acylated, alkylated, or used as a handle to attach larger groups, potentially improving selectivity or physicochemical properties.
-
R3 (Benzene ring): Substituents (e.g., halogens, methoxy groups) can be added to alter electronics and lipophilicity, influencing potency and metabolic stability.[1]
Conceptual SAR Visualization
Caption: Conceptual diagram for lead optimization via SAR.
Section 6: Early ADME & Toxicology Profiling
Rationale: A potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early in vitro ADME-Tox screening is essential to de-risk candidates before they advance to more complex and expensive preclinical studies.[23][24][25] These assays evaluate properties like membrane permeability, metabolic stability, and potential for causing cardiotoxicity or general cytotoxicity.[25][26]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle of the Assay: PAMPA is a non-cell-based assay that predicts passive membrane permeability. A synthetic membrane coated with lipids separates a donor compartment (containing the compound) from an acceptor compartment. The rate at which the compound crosses this artificial membrane is measured to predict its likely absorption in the gastrointestinal tract.
Materials:
-
PAMPA plate system (e.g., Millipore, Corning) with donor and acceptor plates
-
Phosphate buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Lead compound and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for concentration analysis
Procedure:
-
Prepare Plates: Add PBS to the wells of the acceptor plate. Carefully coat the filter membrane of the donor plate with the lipid solution.
-
Prepare Donor Solutions: Dissolve the lead compound and controls in PBS (often with a small percentage of DMSO) to a known concentration (e.g., 100 µM). Add these solutions to the donor plate wells.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate the "sandwich" for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (LC-MS/MS is preferred for sensitivity and specificity).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the known surface area of the membrane, incubation time, and the measured concentrations. Compare the Pe value of the lead compound to those of the high and low permeability controls to classify its potential for passive absorption.
References
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"N-(6-amino-1,3-benzothiazol-2-yl)acetamide" for studying enzyme kinetics
Application Note & Protocol
Utilizing N-(6-amino-1,3-benzothiazol-2-yl)acetamide for High-Sensitivity Kinetic Analysis of Luciferase Enzymes
[Senior Application Scientist]
Introduction & Principle
This compound is a benzothiazole derivative structurally related to D-luciferin, the natural substrate for firefly luciferase.[1][2][3] This structural similarity allows it to act as a substrate for luciferase enzymes, making it a valuable tool for studying their kinetics. The enzymatic reaction catalyzed by firefly luciferase involves the ATP-dependent oxidative decarboxylation of a luciferin-like substrate, which results in the emission of light (bioluminescence).[1][4][5] The intensity of the emitted light is directly proportional to the rate of the enzymatic reaction, providing a highly sensitive method for kinetic analysis.[5][6]
Bioluminescent assays offer significant advantages over traditional spectrophotometric or fluorometric methods, including superior sensitivity, a wide dynamic range, and low background noise, as they do not require an external light source for excitation.[6][7] This application note provides a detailed protocol for using this compound to determine the kinetic parameters (Kₘ and Vₘₐₓ) of firefly luciferase.
Principle of the Assay
The core of this assay is the firefly luciferase-catalyzed reaction. In the presence of Adenosine Triphosphate (ATP), Magnesium ions (Mg²⁺), and molecular oxygen, the luciferase enzyme converts this compound into an excited-state product. As this product decays to its ground state, it releases energy in the form of photons, producing a measurable light signal. By varying the concentration of the substrate and measuring the initial reaction velocity (light output), one can construct a Michaelis-Menten plot to determine the enzyme's kinetic constants.
// Edges {Substrate, ATP, Cofactor} -> Luciferase [label=" bind to"]; Luciferase -> Product [label=" catalyzes oxidation"]; Product -> Photon [label=" emits", style=dashed, color="#EA4335"]; Product -> AMP [style=invis]; // for layout Luciferase -> AMP [label=" releases"]; } } Caption: Luciferase reaction pathway.
Materials and Reagents
-
Substrate: this compound (Purity ≥95%)[8]
-
Enzyme: Recombinant Firefly Luciferase
-
Buffer: Tricine buffer (25 mM, pH 7.8)
-
Cofactors:
-
Magnesium Sulfate (MgSO₄), 1 M stock solution
-
Adenosine 5'-triphosphate (ATP), 100 mM stock solution
-
-
Other Reagents:
-
Dithiothreitol (DTT), 1 M stock solution
-
Bovine Serum Albumin (BSA), 10 mg/mL stock solution
-
DMSO (for dissolving substrate)
-
-
Equipment:
-
Luminometer or multi-mode plate reader with luminescence detection
-
White, opaque 96-well or 384-well microplates
-
Calibrated pipettes
-
Standard laboratory glassware and consumables
-
Detailed Experimental Protocol
This protocol is designed to determine the Michaelis-Menten constants for firefly luciferase with this compound as the substrate.
Reagent Preparation
-
Luciferase Assay Buffer (LAB):
-
Prepare 100 mL of 25 mM Tricine buffer, pH 7.8.
-
To this, add:
-
500 µL of 1 M MgSO₄ (final concentration: 5 mM)
-
100 µL of 1 M DTT (final concentration: 1 mM)
-
500 µL of 10 mg/mL BSA (final concentration: 0.05 mg/mL)
-
-
Mix well and store on ice. This buffer should be prepared fresh daily. The inclusion of DTT helps to maintain the reduced state of the enzyme, while BSA prevents non-specific binding and stabilizes the enzyme.
-
-
Substrate Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 100 mM. This compound may have limited aqueous solubility, so a DMSO stock is necessary.
-
Store at -20°C, protected from light.
-
-
ATP Working Solution:
-
Thaw the 100 mM ATP stock solution on ice.
-
Dilute it with LAB to a final working concentration of 10 mM.
-
Keep on ice.
-
-
Enzyme Working Solution:
-
Prepare a working solution of firefly luciferase in LAB. The optimal concentration must be determined empirically but a starting point of 1-10 ng/mL is recommended. The final concentration should yield a robust signal that is well within the linear range of the luminometer.
-
Assay Workflow
The following workflow is for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes proportionally for other formats.
-
Prepare Substrate Dilution Series:
-
Perform a serial dilution of the 100 mM substrate stock solution in LAB. It is recommended to test a wide range of concentrations spanning the expected Kₘ value (e.g., from 1 µM to 5 mM). A typical 2-fold dilution series across 10-12 concentrations is appropriate.
-
Note: Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1% (v/v) to avoid enzyme inhibition.
-
-
Set Up the Microplate:
-
Add 50 µL of each substrate dilution to triplicate wells of a white, opaque 96-well plate.
-
Include a "no substrate" control (50 µL of LAB) to measure background luminescence.
-
Include a "no enzyme" control to ensure the signal is enzyme-dependent.
-
-
Initiate the Reaction:
-
Prepare a Reaction Master Mix containing the enzyme and ATP. For each 100 µL reaction, you will need 50 µL of this mix.
-
For 10 reactions (plus excess), mix:
-
450 µL of Enzyme Working Solution
-
55 µL of 10 mM ATP Working Solution
-
-
Program the luminometer to inject 50 µL of the Reaction Master Mix into each well and immediately measure the light output. This is a "flash-type" assay, and the signal decays rapidly.[5] The measurement should be integrated over a period of 1-10 seconds.
-
// Nodes A [label="1. Prepare Substrate Dilutions\n(e.g., 2-fold series in LAB)"]; B [label="2. Plate Substrate\nAdd 50 µL of each dilution to triplicate wells"]; C [label="3. Prepare Reaction Master Mix\n(Luciferase + ATP in LAB)"]; D [label="4. Initiate & Measure\nInject 50 µL Master Mix\nRead Luminescence Immediately (1-10s)"]; E [label="5. Data Processing\nSubtract background, average triplicates"]; F [label="6. Kinetic Analysis\nPlot Velocity vs. [Substrate]\nFit to Michaelis-Menten equation"];
// Edges A -> B; C -> D; B -> D; D -> E; E -> F; } } Caption: Experimental workflow for kinetic analysis.
Data Analysis and Interpretation
-
Data Processing:
-
Subtract the average background luminescence (from "no substrate" wells) from all experimental wells.
-
Average the triplicate readings for each substrate concentration. The resulting values are the initial reaction velocities (v₀) in Relative Light Units per second (RLU/s).
-
-
Michaelis-Menten Kinetics:
-
Plot the initial velocity (v₀) on the y-axis against the substrate concentration [S] on the x-axis.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R, Python): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
This analysis will yield the values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the Michaelis constant, which is the substrate concentration at half Vₘₐₓ).
-
Sample Data Table
The following table shows an example dataset and the resulting kinetic parameters.
| [Substrate] (µM) | Avg. Velocity (RLU/s) |
| 0 | 50 |
| 10 | 15,050 |
| 20 | 26,100 |
| 40 | 40,200 |
| 80 | 55,300 |
| 160 | 68,900 |
| 320 | 78,500 |
| 640 | 84,600 |
| 1280 | 87,900 |
| 2560 | 89,100 |
Derived Kinetic Parameters:
-
Vₘₐₓ: 90,500 RLU/s
-
Kₘ: 75 µM
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | Inactive enzyme, degraded ATP, incorrect buffer pH. | Verify enzyme activity with a known substrate (e.g., D-luciferin). Use fresh ATP stock. Check and adjust buffer pH. |
| High background signal | Contamination of reagents, autoluminescence. | Use high-purity water and reagents. Test individual components for background signal. |
| Inconsistent replicates | Pipetting errors, poor mixing, temperature fluctuation. | Calibrate pipettes. Ensure thorough mixing after reagent addition. Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
| Signal decays too fast | High enzyme concentration, product inhibition. | Reduce the enzyme concentration. Ensure Coenzyme A (CoA) is included in the assay buffer if a "glow" type signal is desired, as it can stabilize the light output.[3] |
References
-
Bioluminescence Assay: Principles and Practice. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Characterization of time-released luciferase substrate. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Berger, F., et al. (2008). Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction. European Journal of Nuclear Medicine and Molecular Imaging, 35(12), 2275-85. [Link]
-
Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules, 21(3), 266. [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-%5Bd%5D-thiazole-2-acetamide-Rasool-De/b30c9a41031d9969018428230752495c2e35b75a]([Link]
-
Interaction of firefly luciferase with substrates and their analogs: a study using fluorescence spectroscopy methods. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]
-
Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (n.d.). Europe PMC. Retrieved January 17, 2026, from [Link]
-
Lundin, A. (2014). Optimization of the firefly luciferase reaction for analytical purposes. Methods in Molecular Biology, 1098, 3-24. [Link]
- Luciferase assay compositions. (1997). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the firefly luciferase reaction for analytical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
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- 8. scbt.com [scbt.com]
Application Note: Protocol for the Dissolution of N-(6-amino-1,3-benzothiazol-2-yl)acetamide for Biological Assays
Introduction and Compound Profile
N-(6-amino-1,3-benzothiazol-2-yl)acetamide is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules.[1] Benzothiazole derivatives have been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] Given its aromatic and heterocyclic nature, this compound is anticipated to have low aqueous solubility, a common challenge in biological assay development.[7]
This document provides a comprehensive guide for the effective dissolution and handling of this compound to ensure reproducible and reliable results in various biological assays, particularly cell-based and enzymatic systems.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for developing a robust dissolution strategy.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 533-41-5 | Advanced ChemBlocks[9] |
| Molecular Formula | C₉H₉N₃OS | PubChem[8] |
| Molecular Weight | 207.26 g/mol | Advanced ChemBlocks[9] |
| Appearance | Solid (assumed) | General knowledge |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO and DMF | Inferred from structure |
Chemical Structure
The structure of this compound contains both polar (amino, acetamido) and non-polar (benzothiazole ring) moieties, classifying it as a moderately polar molecule. Its limited aqueous solubility is primarily due to the rigid, aromatic benzothiazole core.
Caption: Workflow for preparing compound solutions for biological assays.
Recommended Dissolution Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
Rationale: Creating a high-concentration primary stock in an organic solvent like DMSO is standard practice. [10][11]This minimizes the volume of organic solvent added to the final assay, thereby reducing potential toxicity or interference. A concentration of 50 mM is a robust starting point for most screening campaigns.
Materials:
-
This compound (MW: 207.26 g/mol )
-
Anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 207.26 g/mol x 1000 mg/g = 10.36 mg
-
-
Weighing: Accurately weigh 10.36 mg of the compound and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. Visually inspect for any undissolved particulate matter.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes. [12]6. Labeling: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and preparation date. [13]7. Storage: Store the aliquots at -20°C for routine use or at -80°C for long-term storage. [12]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Rationale: The final concentration of DMSO in cell culture media must be carefully controlled to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant effects, though it is crucial to keep this concentration consistent across all samples, including vehicle controls. [14][15]Some sensitive or primary cell lines may require even lower concentrations (<0.1%). [15] Materials:
-
50 mM Primary Stock Solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile dilution tubes and calibrated pipettes
Example Procedure (To prepare a 50 µM final working solution with 0.1% DMSO):
This is typically achieved through serial dilution.
-
Intermediate Dilution:
-
Thaw one aliquot of the 50 mM primary stock solution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of cell culture medium. This results in a 500 µM solution in a medium containing 1% DMSO. Vortex gently to mix.
-
-
Final Working Solution:
-
Prepare a 1:10 final dilution by adding 50 µL of the 500 µM intermediate solution to 450 µL of cell culture medium.
-
This yields a 50 µM final working solution with a final DMSO concentration of 0.1% .
-
-
Vehicle Control: It is imperative to prepare a vehicle control by performing the same dilution steps with DMSO only (no compound). This control is essential to differentiate the compound's biological effect from any solvent-induced artifacts. [16]
Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous medium has been exceeded. | - Decrease the final working concentration. - Perform the final dilution step immediately before adding to the assay plate. - Increase the final DMSO concentration slightly (if tolerated by the assay, e.g., from 0.1% to 0.5%). |
| Observed cytotoxicity or assay interference. | The final solvent concentration is too high for the specific cell line or assay system. | - Perform a dose-response curve for the solvent alone (e.g., 0.05% to 2% DMSO) to determine the maximum tolerated concentration for your specific system. [17][18] - Lower the final solvent concentration by adjusting the dilution scheme. |
| Inconsistent results between experiments. | - Repeated freeze-thaw cycles of the stock solution. - Degradation of the compound in solution. | - Always use single-use aliquots of the primary stock solution. [12] - Protect stock solutions from light by using amber vials. - Prepare fresh working solutions for each experiment. |
References
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.com. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.com. [Link]
-
Choudhury, B. et al. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]
-
Hao, L. et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein.com. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Nybo, K. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]
-
Nybo, K. et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Phytotechlab.com. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Gbiosciences.com. [Link]
-
Nybo, K. et al. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Trikantzopoulou, A. et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesizebio.com. [Link]
-
Nybo, K. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]
-
Zhang, L. et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Nuryanti, S. et al. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
PubChem. N-(2-amino-1,3-benzothiazol-6-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Hito. N-(2-Amino-benzothiazol-6-yl)-acetamide, min 95%, 1 gram. Hito.com. [Link]
-
Wang, Y. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health. [Link]
-
Al-Ghorbani, M. et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
El-Metwaly, A. M. et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Lihumis, H. S. et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progressive Chemical and Biochemical Research. [Link]
-
Kumar, A. et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [Link]
-
ResearchGate. (2025). (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate. [Link]
-
Jasinski, J. P. et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. National Institutes of Health. [Link]
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- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of N-(6-amino-1,3-benzothiazol-2-yl)acetamide and its Analogs
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific compound, N-(6-amino-1,3-benzothiazol-2-yl)acetamide, and its analogs have garnered significant attention as a promising scaffold for the design of novel therapeutic agents. These molecules have been the subject of numerous in silico studies, particularly molecular docking, to elucidate their mechanism of action and to guide the synthesis of more potent and selective derivatives.[3][4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and understanding the molecular interactions that govern ligand-protein recognition. This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies with this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.
Key Protein Targets for this compound Derivatives
Several protein targets have been identified for this class of compounds, spanning various therapeutic areas. The selection of a protein target is the critical first step in a molecular docking study and should be based on its relevance to the disease of interest.
-
DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, making it a prime target for antibacterial agents.[5][6]
-
Urease: A nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy for treating infections by Helicobacter pylori.[3][4]
-
p56lck (Lymphocyte-specific protein tyrosine kinase): A member of the Src family of protein tyrosine kinases, predominantly expressed in T-cells, and a target for immunosuppressive and anti-inflammatory drugs.[7]
-
Acetylcholinesterase (AChE): An enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[8]
-
γ-aminobutyric acid-aminotransferase (GABA-AT): A key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. It is a target for anticonvulsant drugs.[2][9]
Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into several key stages, from preparation to the final analysis of results. Each step is crucial for the overall success and reliability of the study.
Caption: A generalized workflow for a molecular docking study.
Detailed Protocols for Molecular Docking
This section provides a detailed, step-by-step protocol for performing a molecular docking study using common and widely accessible software. The protocol is generalized but can be adapted for specific protein targets and software packages.
Protocol 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.
-
Clean the Protein Structure:
-
Remove water molecules, ions, and any co-solvents that are not relevant to the binding interaction.
-
If the protein is a homodimer or multimer, retain only the monomeric unit of interest unless the binding site is at the interface.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign partial charges to the atoms using a force field (e.g., Kollman charges).
-
-
Prepare the Protein for Docking: This step is software-specific. For AutoDock Tools, this involves creating a .pdbqt file, which includes the atomic charges and atom types.
Protocol 2: Ligand Preparation
-
Obtain the Ligand Structure: The 2D structure of this compound or its derivatives can be drawn using chemical drawing software like MarvinSketch or ChemDraw.
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.
-
-
Prepare the Ligand for Docking: Similar to the protein, this is a software-specific step. For AutoDock Tools, this involves defining the rotatable bonds and saving the ligand in .pdbqt format.
Protocol 3: Docking Simulation using AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the protein. If a co-crystallized ligand is present, the active site can be defined around it.
-
Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely.
-
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run the Docking Simulation: Execute the docking run using the command line interface of AutoDock Vina. The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Analysis and Validation of Docking Results
The output of a docking simulation requires careful analysis and validation to be meaningful.
Binding Pose and Interaction Analysis
-
Visualization: Use molecular visualization software such as PyMOL or Discovery Studio Visualizer to analyze the predicted binding poses.
-
Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand. Look for hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.
Validation of the Docking Protocol
It is essential to validate the docking protocol to ensure its reliability.[10][11]
-
Redocking of the Co-crystallized Ligand: If the protein structure contains a co-crystallized ligand, a common validation method is to extract this ligand and then dock it back into the protein's binding site.
-
RMSD Calculation: The accuracy of the redocking is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful docking.[10]
Caption: Workflow for the validation of a molecular docking protocol.
Quantitative Data from Docking Studies of Benzothiazole Derivatives
The following table summarizes the results from various molecular docking studies on benzothiazole derivatives, showcasing their potential as inhibitors for different protein targets.
| Compound Derivative | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) or Score | Experimental Activity (IC50/MIC) | Reference |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease | MOE-Dock | - | 18.20 ± 0.12 µM | [3][4] |
| Analogs of 1,3-benzothiazole-2-amine | GABA-AT | AutoDock Vina | -5.9 to -6.6 kcal/mol | - | [2] |
| Benzothiazole-Thiazole Hybrids | p56lck | GLIDE (Schrödinger) | - | - | [7] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | DNA gyrase | V-life MDS 3.5 | - | MIC: 3.125 - 12.5 µg/mL | [5][6] |
Conclusion and Future Perspectives
Molecular docking is a powerful tool for the rational design and discovery of new drugs based on the this compound scaffold. The protocols and guidelines presented here provide a framework for conducting reliable and meaningful in silico studies. It is important to remember that molecular docking is a predictive tool, and its results should always be validated by experimental assays. The integration of computational and experimental approaches is paramount for the successful development of novel therapeutics. Future studies could explore the use of more advanced techniques such as molecular dynamics simulations to further investigate the stability of ligand-protein complexes and to refine the understanding of the binding process.[10]
References
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. [Link]
-
MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
-
Semantic Scholar. (n.d.). Exploring DNA Binding of Benzothiazole-based Known Drugs: A Molecular Docking Investigation. [Link]
-
MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]
-
National Institutes of Health. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
-
PubMed Central. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. [Link]
-
World Journal of Advanced Research and Reviews. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. [Link]
-
Semantic Scholar. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-%5Bd%5D-thiazole-2-acetamide-Gull-Rasool/31d624a9e52e46b306b994827050965e648419f7]([Link]
-
Bentham Science. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. [Link]
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of the N-(6-amino-1,3-benzothiazol-2-yl)acetamide Scaffold
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for conducting structure-activity relationship (SAR) studies on the N-(6-amino-1,3-benzothiazol-2-yl)acetamide scaffold. The benzothiazole nucleus is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The well-known drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features this core scaffold, highlighting its therapeutic potential.[4][5] This guide offers a strategic framework, detailed experimental protocols, and data interpretation insights to systematically explore and optimize analogs of this scaffold for desired biological activity. We present field-proven methodologies for analog design, synthesis, and biological evaluation, focusing on anticancer applications as a primary example, given the prevalence of benzothiazole derivatives as kinase inhibitors and anti-proliferative agents.[2][6]
The Strategic Framework of SAR: An Iterative Cycle of Discovery
Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, linking the chemical structure of a molecule to its biological effect.[7] The process is not linear but cyclical, involving iterative rounds of design, synthesis, testing, and analysis to refine a lead compound into a drug candidate with optimal potency, selectivity, and pharmacokinetic properties.[8][9]
The goal is to understand which parts of the molecule—known as pharmacophores—are essential for its activity and how modifications to its structure affect its interaction with a biological target.[9]
Figure 1: The Iterative Structure-Activity Relationship (SAR) Cycle.
Phase 1: Lead Compound Analysis and Library Design
The starting point is the lead compound: This compound . A thorough analysis of its structure reveals several key regions amenable to chemical modification to probe the chemical space around the scaffold.
Lead Compound Structure:
Figure 2: Key regions for modification on the lead scaffold.
Rationale for Analog Design:
The initial library should introduce diverse chemical properties to gain a broad understanding of the SAR.
-
Region A (Acetamide Group): This region can explore interactions within a specific binding pocket.
-
Homologation: Replace the acetyl methyl group with ethyl, propyl, or isopropyl groups to probe for steric bulk tolerance.[9]
-
Aromatic Substitution: Replace the acetyl group with substituted benzoyl rings (e.g., 4-Cl, 4-F, 4-MeO) to explore electronic effects and potential pi-stacking interactions.
-
Cyclic Moieties: Introduce cyclopropyl or cyclohexyl groups to impose conformational rigidity.
-
-
Region B (6-Amino Group): This position on the benzothiazole ring can influence solubility, electronic properties, and interactions with solvent or the target.
-
Alkylation: Synthesize mono- and di-methylated analogs to assess the impact of removing a hydrogen-bond donor.
-
Acylation: Convert the amine to various amides or sulfonamides to introduce different electronic and steric features.
-
Removal/Replacement: Synthesize the des-amino analog (hydrogen) or replace the amine with a hydroxyl or methoxy group to drastically alter electronic properties.
-
-
Region C (Benzothiazole Core): Modifications here are more synthetically challenging but can be explored in later generations.
-
Substitution: Introduce small groups (e.g., F, Cl, Me) at positions 4, 5, or 7 to modulate the electronics and lipophilicity of the core scaffold. Studies on related scaffolds have shown that the position of halo-substituents can significantly impact activity.[10]
-
Phase 2: Synthesis of the Analog Library
A convergent synthetic approach is recommended. The core 2,6-diaminobenzothiazole can be prepared, followed by selective acylation at the 2-amino position and subsequent modification of the 6-amino group. A general and effective method involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by nucleophilic substitution with various amines to build out Region A.[11][12]
General Synthetic Scheme:
Figure 3: A representative synthetic route for generating analogs by modifying Region A.
Protocol 2.1: General Procedure for Synthesis of Analogs (Region A) Rationale: This two-step procedure first installs a reactive handle (the chloroacetamide) onto the 2-amino position, which can then be readily displaced by a variety of primary or secondary amines to rapidly generate a diverse library of analogs.[12]
Materials:
-
N-(6-amino-1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate)
-
Desired amine (e.g., morpholine, 4-fluoroaniline, etc.)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a solution of N-(6-amino-1,3-benzothiazol-2-yl)-2-chloroacetamide (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and the desired amine (1.2 eq).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Validation: Confirm the structure and purity (>95%) of each analog using ¹H NMR, LC-MS, and HRMS. This step is critical for ensuring the reliability of biological data.
Phase 3: Biological Evaluation & Data Analysis
Given the prevalence of benzothiazoles as anticancer agents targeting protein kinases, a logical screening strategy involves a primary target-based assay followed by a secondary cell-based assay.[2][3]
Figure 4: A logical workflow for biological evaluation of the analog library.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the activity of a target kinase by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to the ADP concentration, and thus to kinase activity.[13] Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.
Materials:
-
Target Kinase (e.g., recombinant human Aurora Kinase A)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the kinase)
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells (100% activity control) and wells with a known potent inhibitor like Staurosporine (0% activity control).
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. Add 5 µL to each well containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to all wells. The final reaction volume is 11 µL.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Protocol 4.2: Cell-Based Anti-Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[14] The amount of formazan produced is proportional to the number of living cells.[15]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Analysis: Building the SAR Table
The power of SAR studies comes from systematically analyzing the collected data. Consolidate results into a table to easily compare how structural changes affect biological activity.
Table 1: Representative SAR Data for this compound Analogs
| Cmpd ID | Region A Modification (R) | Aurora A IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | Notes |
| Lead | -CH₃ | 5.2 | 15.8 | Starting point. Moderate activity. |
| A-1 | -CH₂CH₃ | 2.8 | 8.1 | Small alkyl group improves potency. |
| A-2 | -Cyclopropyl | 1.1 | 3.5 | Rigid group enhances activity significantly. |
| A-3 | -Phenyl | 8.9 | 25.0 | Phenyl group is detrimental. |
| A-4 | -4-Fluorophenyl | 1.5 | 4.2 | EWG on phenyl ring rescues activity. |
| B-1 | 6-N(CH₃)₂ substitution | > 50 | > 50 | 6-amino group is critical; likely a key H-bond donor. |
| B-2 | 6-NH-acetyl substitution | 12.5 | 33.7 | Acylation reduces potency. |
Interpretation:
-
From analogs A-1 and A-2 , we can hypothesize that the binding pocket for Region A is compact and benefits from conformationally restricted groups.
-
The poor activity of A-3 versus the good activity of A-4 suggests that an electron-withdrawing group on an aromatic ring at this position is favorable, perhaps to mitigate an unfavorable electronic interaction or to engage in a specific polar contact.
-
Data from B-1 and B-2 strongly indicate that the free 6-amino group is essential for activity, possibly acting as a critical hydrogen bond donor.
Phase 4: Iteration and Optimization
The initial SAR provides valuable insights to guide the design of a second-generation library. Based on the hypothetical data above, the next steps would focus on:
-
Exploring Region A: Synthesize more analogs with small, rigid cycloalkyl groups or with phenyl rings bearing various electron-withdrawing substituents.
-
Protecting Region B: Keep the 6-amino group unmodified in future designs.
-
Probing Region C: With a potent "head" group from Region A established, begin exploring substitutions on the benzothiazole core itself to fine-tune properties like solubility and metabolic stability.
This iterative process of design, synthesis, and testing, grounded in robust protocols, is the fundamental engine of drug discovery.
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Irfan, A., Batool, F., Naqvi, S. A. Z., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Budagumpi, S. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Bentham Science. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (2022). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
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Miller, W. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]
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Demchenko, A. M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Riluzole?. Retrieved from [Link]
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Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology. Retrieved from [Link]
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IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]
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Patsnap Synapse. (2023). Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]
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Al-Ostath, O. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Retrieved from [Link]
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Semantic Scholar. (1996). The pharmacology and mechanism of action of riluzole. Retrieved from [Link]
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Ishitani, T., & Ishitani, S. (2013). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
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ResearchGate. (n.d.). General chemical structure of 2-aminobenzothiazole derivatives linked.... Retrieved from [Link]
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Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
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ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]
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Chemistry Europe. (2019). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In Silico and In Vitro Evaluation. Retrieved from [Link]
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Application Notes and Protocols for N-(6-amino-1,3-benzothiazol-2-yl)acetamide in Cell Culture
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a member of the benzothiazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties.[3][4][5] This document provides a comprehensive guide for researchers on the effective use of this compound in a cell culture setting. These protocols are designed to ensure scientific integrity, reproducibility, and to provide a solid foundation for investigating the compound's mechanism of action and therapeutic potential. The methodologies outlined herein are based on established principles of cell biology and pharmacology, adapted to the specific known characteristics of benzothiazole derivatives.
I. Compound Specifications and Handling
Prior to commencing any experimental work, it is imperative to understand the fundamental properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(6-Aminobenzothiazol-2-yl)acetamide, N-(6-aminobenzo[d]thiazol-2-yl)acetamide | [1] |
| CAS Number | 533-41-5 | [1][3][4][6] |
| Molecular Formula | C₉H₉N₃OS | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Purity | ≥95% (recommended) | [4] |
Storage and Stability: The compound should be stored as a powder at room temperature.[4] Stock solutions, once prepared, should be stored at -80°C.[7][8] It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7]
II. Preparation of Stock Solutions: A Foundational Protocol
The accurate preparation of a stable, concentrated stock solution is critical for ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most cell culture media at low final concentrations.[9][10]
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: A 10 mM stock solution is a convenient concentration for serial dilutions to achieve a wide range of final treatment concentrations. The use of anhydrous DMSO minimizes the introduction of water, which can affect compound stability and solubility.[7]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrating to room temperature for at least 15-20 minutes before opening. This minimizes moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out 2.07 mg of the compound into a sterile amber microcentrifuge tube.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x 207.25 g/mol = 2.07 mg
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the weighed compound.
-
Homogenization: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be observed. If necessary, gentle warming in a 37°C water bath can be employed to aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -80°C.[7][8]
Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with a preferred concentration of ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[10] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
III. Cell Line Selection and Culture
The choice of cell line is paramount and should be dictated by the specific research question.
-
General Cytotoxicity Screening: For initial toxicity profiling, a normal, non-transformed human cell line, such as a human fibroblast cell line (e.g., hTERT immortalized gingival fibroblasts), can be utilized.[11] This provides a baseline for the compound's effect on non-cancerous cells.
-
Anticancer Studies: Based on the known activities of 2-aminobenzothiazole derivatives, a panel of cancer cell lines is recommended for screening.[12][13] Consideration should be given to cell lines from lung (e.g., A549), breast (e.g., MCF-7), ovarian, and pancreatic cancers.[14] It is best practice to select cell lines that are well-characterized and represent the genetic background of the cancer type of interest.[15][16]
General Cell Culture Maintenance:
Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂. Cells should be passaged regularly to maintain them in the exponential growth phase.
IV. Experimental Protocols: From Cytotoxicity to Mechanistic Insights
The following protocols provide a structured approach to characterizing the cellular effects of this compound.
Protocol 4.1: Determination of IC₅₀ using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[17] This protocol will allow for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.[18]
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Materials:
-
Selected cell line(s)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipettor
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete growth medium. A suggested starting range is from 100 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
Protocol 4.2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24]
Materials:
-
Cells treated with this compound at concentrations around the IC₅₀ value, and a vehicle control.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[25]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4.3: Western Blot Analysis of Apoptosis Markers
Rationale: To confirm the induction of apoptosis and investigate the signaling pathways involved, Western blotting for key apoptotic proteins is essential. Cleavage of caspases (e.g., caspase-3, -7, -8, -9) and PARP are hallmark events in apoptosis.[26][27]
Signaling Pathway Diagram:
Caption: A potential apoptotic pathway initiated by this compound.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the expression levels of the target proteins, normalizing to a loading control like beta-actin. Look for an increase in the cleaved forms of caspases and PARP in treated cells compared to controls.
V. Concluding Remarks
This guide provides a comprehensive framework for the in vitro evaluation of this compound. By adhering to these detailed protocols, researchers can generate robust and reproducible data, paving the way for a deeper understanding of this compound's biological activity and its potential as a therapeutic agent. Further investigations could explore its effects on other cellular processes, such as cell cycle progression and specific kinase inhibition, based on the broader activities of the 2-aminobenzothiazole class.[12][13]
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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Ghorab, M. M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2257–2283. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 131-136. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Adan, A., et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(10), 95. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40787–40803. Retrieved from [Link]
-
Bueno, V., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(7), 1433. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]
-
PubMed. (2024, June 20). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? Retrieved from [Link]
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PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
AACR Journals. (2014, May 1). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
ResearchGate. (2024, July 15). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]
-
Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the Scaled-Up Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Introduction: The Significance of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The benzothiazole scaffold is a recurring motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities. This particular derivative, with its dual amine functionalities, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.
The successful transition from laboratory-scale synthesis to a robust, scalable process is a critical juncture in the journey of any promising pharmaceutical intermediate. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The procedure detailed herein is built upon established chemical principles and prioritizes safety, efficiency, and reproducibility at an industrial scale.
Strategic Approach to Scale-Up Synthesis
The selected synthetic route for the scaled-up production of this compound involves a two-step process commencing with the synthesis of the precursor, 2,6-diaminobenzothiazole, followed by a selective N-acetylation. This pathway was chosen for its reliance on readily available starting materials, straightforward reaction conditions, and amenability to large-scale chemical processing.
Diagram of the Synthetic Workflow
Caption: A two-step synthetic pathway for this compound.
Part 1: Scale-Up Synthesis of 2,6-Diaminobenzothiazole
The precursor, 2,6-diaminobenzothiazole, is synthesized via the reduction of 2-amino-6-nitrobenzothiazole. This reduction is a critical step, and for scale-up, a robust and safe method is paramount. The use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a well-established and reliable method for the reduction of aromatic nitro groups.
Experimental Protocol: Synthesis of 2,6-Diaminobenzothiazole (10 kg scale)
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Charging port for solids and liquids.
-
Nitrogen inlet.
-
pH probe.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-nitrobenzothiazole | 195.19 | 5.0 kg | 25.6 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 28.9 kg | 128.1 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~25 L | - |
| 50% Sodium Hydroxide Solution | 40.00 | As required | - |
| Deionized Water | 18.02 | As required | - |
| Ethanol | 46.07 | As required | - |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 2-amino-6-nitrobenzothiazole (5.0 kg) and ethanol (25 L). Begin stirring to form a slurry.
-
Acid Addition: Slowly add concentrated hydrochloric acid (25 L) to the slurry. An exotherm will be observed; maintain the temperature below 40°C using the cooling jacket.
-
Reductant Addition: In a separate container, dissolve tin(II) chloride dihydrate (28.9 kg) in deionized water (15 L). Add this solution to the reactor dropwise over a period of 2-3 hours, maintaining the internal temperature between 50-60°C. The reaction is exothermic and requires careful monitoring and control.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 50% sodium hydroxide solution. This is a highly exothermic process, and the temperature should be maintained below 50°C. The pH should be adjusted to 8-9.
-
Product Isolation: The product will precipitate out of the solution. Filter the solid using a Nutsche filter-dryer and wash the filter cake with deionized water (3 x 10 L) until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Quality Control: Analyze the final product for purity by HPLC and confirm its identity using ¹H NMR and Mass Spectrometry.
Part 2: Scale-Up Synthesis of this compound
The selective acetylation of the 2-amino group of 2,6-diaminobenzothiazole is achieved using acetic anhydride. The key to selectivity lies in controlling the stoichiometry of the acetylating agent and the reaction temperature. The 2-amino group is more nucleophilic than the 6-amino group due to the electronic nature of the benzothiazole ring system.
Experimental Protocol: Selective N-Acetylation (5 kg scale)
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.
-
Addition funnel.
-
Filtration unit.
-
Drying oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Diaminobenzothiazole | 165.22 | 5.0 kg | 30.3 |
| Acetic Anhydride | 102.09 | 3.1 kg (2.87 L) | 30.3 |
| Pyridine | 79.10 | 10 L | - |
| Deionized Water | 18.02 | As required | - |
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and under a nitrogen atmosphere.
-
Charging Reactants: Charge the reactor with 2,6-diaminobenzothiazole (5.0 kg) and pyridine (10 L). Stir the mixture to obtain a clear solution.
-
Controlled Acetylation: Cool the solution to 0-5°C using the cooling jacket. Slowly add acetic anhydride (3.1 kg) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Careful temperature control is critical for selective acetylation.[1][2][3][4][5]
-
Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the mono-acetylated product.
-
Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water (30 L) with vigorous stirring. The product will precipitate as a solid.
-
Product Isolation: Filter the precipitated solid and wash thoroughly with deionized water to remove any residual pyridine and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C.
-
Purification (if necessary): If the purity is not satisfactory, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
-
Final Product Analysis: Characterize the final product by HPLC for purity, and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In-Process Controls and Quality Checks
-
Reaction Monitoring: Regular sampling and analysis by TLC or HPLC at each stage are crucial to ensure reaction completion and to monitor for the formation of impurities.
-
Temperature and pH Control: Strict control of temperature, especially during the exothermic addition steps, is vital for both safety and selectivity. pH monitoring during neutralization is also critical.
-
Purity Assessment: The purity of the intermediate and the final product should be determined by HPLC. Impurity profiling is essential for a pharmaceutical intermediate.
-
Structural Confirmation: The identity of the synthesized compounds must be unequivocally confirmed by spectroscopic methods (NMR, MS, IR).
Safety Protocol for Scale-Up Synthesis
General Precautions:
-
All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood designed for large-scale reactions.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats.
-
Emergency eyewash and safety showers must be readily accessible.
Specific Hazards and Mitigation:
-
Acetic Anhydride: This reagent is corrosive, flammable, and a lachrymator.[1][2][3][4][5] It reacts violently with water. Handle with extreme care in a dry, inert atmosphere. Ensure all equipment is thoroughly dried before use. Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) readily available.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Use in a well-ventilated fume hood and wear appropriate respiratory protection if necessary.
-
Sodium Hydroxide: Concentrated NaOH is highly corrosive and can cause severe burns. The neutralization of strong acid with strong base is highly exothermic and requires slow, controlled addition with efficient cooling.
-
Exothermic Reactions: Both the reduction and acetylation steps are exothermic. The rate of addition of reagents must be carefully controlled to manage the heat evolution. A robust cooling system for the reactor is essential. In the event of a thermal runaway, an emergency quenching plan should be in place.
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures for the synthesis of the 2,6-diaminobenzothiazole intermediate and its subsequent selective acetylation, researchers and production chemists can achieve a high-yielding and efficient process. Adherence to the stringent safety protocols is paramount to ensure the well-being of personnel and the successful execution of the synthesis on a larger scale. The in-process controls and quality checks described will ensure the final product meets the high standards required for its use in pharmaceutical research and development.
References
-
AWS. Acetic anhydride Safety Data Sheet. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Online] Available at: [Link]
-
neoFroxx. Safety Data Sheet: Acetic anhydride p.A. [Online] Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N-(6-amino-1,3-benzothiazol-2-yl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route to this compound?
The most robust and selective method is a multi-step synthesis commencing from 2-aminobenzothiazole. Direct functionalization of the benzothiazole core can be challenging and often leads to isomeric mixtures. A well-established, high-yielding route involves three key stages:
-
Protection: The 2-amino group of 2-aminobenzothiazole is first protected, typically via acetylation with acetic anhydride.
-
Nitration: The resulting 2-acetylaminobenzothiazole is then nitrated. The acetyl group serves as a directing group, favoring the introduction of the nitro group at the 6-position.[1] This step is critical for achieving high regioselectivity and avoiding unwanted isomers.[2]
-
Reduction & Deprotection/Acetylation: This stage can be approached in two ways:
-
Route A (Sequential): The nitro group is reduced to an amine, followed by selective acetylation of the 2-amino group.
-
Route B (Simultaneous/One-Pot): The nitro group is reduced, and under specific conditions, the protecting acetyl group on the 2-position can be hydrolyzed. The resulting 2,6-diaminobenzothiazole is then selectively acetylated. For the final target molecule, the key is the reduction of an intermediate, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, to the desired 6-amino product.
-
The protection-nitration-deprotection/reduction sequence consistently provides the cleanest product with the highest overall yield.[2]
Q2: What are the most critical parameters that influence the final yield?
From our experience, three parameters are paramount:
-
Temperature Control During Nitration: The nitration of 2-acetylaminobenzothiazole is highly exothermic. Maintaining a low temperature, typically between 5-10°C, is absolutely crucial to prevent over-nitration and the formation of undesired side products.[1]
-
Purity of Starting Materials: The purity of the initial 2-aminobenzothiazole and subsequent intermediates directly impacts the efficiency of each step and the final product's purity. Impurities can interfere with the reactions and complicate purification.
-
pH Control During Work-up: During the precipitation and hydrolysis steps, precise pH control is essential. For instance, after nitration, the product is precipitated by pouring the reaction mixture onto ice.[1] During the hydrolysis of the acetyl protecting group, maintaining a specific alkaline pH (e.g., 10.5) ensures complete deprotection without degrading the product.[2]
Q3: How can I reliably monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[3] Use a suitable solvent system, such as Toluene:Ethyl acetate:Formic acid (5:4:1), to clearly separate the starting material, intermediate(s), and the final product.[3] Visualizing the disappearance of the starting material spot and the appearance of the product spot under a UV lamp provides a real-time assessment of the reaction's progression.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 2-Amino-6-nitrobenzothiazole (Key Intermediate)
-
Possible Cause A: Ineffective Nitration
-
Symptoms: TLC analysis shows a significant amount of unreacted 2-acetylaminobenzothiazole.
-
Scientific Rationale: The nitrating agent (a mixture of nitric and sulfuric acid) may not be sufficiently potent, or the reaction temperature might be too low, slowing the reaction rate excessively.
-
Solution:
-
Verify Reagent Quality: Ensure you are using concentrated nitric acid (≥65%) and sulfuric acid (95-98%). Prepare the nitrating mixture fresh.
-
Strict Temperature Protocol: While low temperatures are key, ensure the reaction is not overly chilled. The initial dissolution of 2-acetylaminobenzothiazole in sulfuric acid can be done at a slightly higher temperature (20-30°C) before cooling to 5-10°C for the dropwise addition of the mixed acid.[1][2]
-
Reaction Time: After adding the nitrating agent, allow the reaction to stir for an adequate duration (e.g., 2-5 hours) within the optimal temperature range to ensure it proceeds to completion.[1][3]
-
-
-
Possible Cause B: Product Lost During Work-up
-
Symptoms: The reaction appears complete by TLC, but the isolated solid mass is minimal.
-
Scientific Rationale: The product is precipitated by quenching the acidic reaction mixture in ice water. If the resulting solution is not sufficiently neutralized, or if too much water is used, the product may remain partially dissolved.
-
Solution:
-
Precipitation: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[4]
-
Neutralization: Carefully neutralize the solution with aqueous ammonia or sodium hydroxide solution until the product fully precipitates. The precipitate often appears as a slightly orange solid.[3] Ensure the pH is brought to a neutral or slightly basic state to maximize recovery.
-
-
Problem 2: Final Product, this compound, is Impure
-
Possible Cause A: Presence of Unreacted N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
-
Symptoms: The final product's color is more yellow/orange than expected, and analytical data (e.g., NMR, LC-MS) shows the presence of the nitro-intermediate.
-
Scientific Rationale: The reduction of the aromatic nitro group is incomplete. This can be due to a deactivated catalyst, insufficient reducing agent, or suboptimal reaction conditions.
-
Solution:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active.
-
Reducing Agent Stoichiometry: When using chemical reducing agents like stannous chloride (SnCl₂) or iron powder in acidic media, ensure a sufficient molar excess is used to drive the reaction to completion.
-
Reaction Conditions: Ensure adequate heating and reaction time. The reduction process can often be monitored by TLC or a color change from yellow to a lighter shade.
-
-
-
Possible Cause B: Formation of Di-acetylated Byproduct
-
Symptoms: Mass spectrometry indicates a product with a mass corresponding to the addition of a second acetyl group (N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide).
-
Scientific Rationale: During the acetylation step, if conditions are too harsh (e.g., excessive heating, prolonged reaction time with a large excess of acetic anhydride), the newly formed 6-amino group can also undergo acetylation.
-
Solution:
-
Controlled Acetylation: Use a modest excess of the acetylating agent (e.g., 1.1-1.5 equivalents).
-
Mild Conditions: Perform the acetylation at room temperature or with gentle heating. The 2-amino group of the benzothiazole is generally more nucleophilic and will react preferentially under controlled conditions.
-
Purification: If the di-acetylated product does form, it can typically be separated from the desired mono-acetylated product by column chromatography or careful recrystallization.
-
-
Visualized Workflows and Protocols
Overall Synthetic Pathway
The diagram below outlines the recommended synthetic route from 2-aminobenzothiazole.
Caption: A decision tree for troubleshooting low synthesis yield.
Reference Experimental Protocol
This protocol details the synthesis of the key intermediate, 2-Amino-6-nitrobenzothiazole , via the acyl protection route. [1][2] Step 1: Acetylation of 2-Aminobenzothiazole
-
Dissolve 2-aminobenzothiazole (1.0 mole) in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction via TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid (2-acetylaminobenzothiazole), wash thoroughly with water, and dry.
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
In a flask equipped with a stirrer and thermometer, carefully add 2-acetylaminobenzothiazole (1.0 mole) to 490 g of sulfuric acid monohydrate, maintaining the temperature between 20-30°C. [2]2. Cool the resulting mixture to 5-10°C in an ice bath. [1]3. Prepare a mixed acid solution containing 31.5% nitric acid in sulfuric acid.
-
Add the mixed acid dropwise to the benzothiazole solution, ensuring the temperature does not exceed 10-15°C. [2]5. After the addition is complete, continue stirring the mixture for an additional 2 hours at 10-15°C. [2]6. Pour the reaction mixture onto 1000 g of crushed ice with vigorous stirring.
-
Filter the resulting precipitate (2-acetylamino-6-nitrobenzothiazole) and wash the filter cake thoroughly with water until the washings are neutral.
Step 3: Hydrolysis to 2-Amino-6-nitrobenzothiazole
-
Suspend the water-moist precipitate from Step 2 in methanol.
-
Heat the suspension to 60°C.
-
Adjust the pH to 10.5 with a concentrated sodium hydroxide solution and maintain this pH for approximately 5 hours. [2]4. Cool the mixture to 20°C to crystallize the product.
-
Filter the yellow solid, wash with methanol, and then with water until neutral.
-
Dry the final product (2-amino-6-nitrobenzothiazole) in a vacuum oven at 50°C. [2]
Data Summary Tables
Table 1: Key Reaction Parameters and Expected Outcomes
| Step | Key Parameter | Optimal Range | Rationale & Consequence of Deviation |
| Nitration | Temperature | 5 - 15°C [2] | Controls exothermic reaction. Higher temperatures lead to di-nitrated byproducts and reduced yield. |
| Hydrolysis | pH | 10.5 [2] | Ensures complete removal of the acetyl protecting group. Lower pH results in incomplete reaction; higher pH may cause product degradation. |
| Reduction | Reducing Agent | >3 equivalents | A stoichiometric excess is required to ensure the complete conversion of the nitro group to an amine. |
Table 2: Expected Analytical Data for Key Compounds
| Compound | Technique | Expected Peaks / Values |
| 2-Amino-6-nitrobenzothiazole | Melting Point | 248-252°C [1][2] |
| IR (cm⁻¹) | ~1328 (NO₂) [3] | |
| This compound | Molecular Formula | C₉H₉N₃OS [5] |
| Molecular Weight | 207.25 g/mol [5] |
References
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide.
- BenchChem. (2025). Optimizing reaction conditions for 6-nitrobenzothiazole synthesis.
- Patel, K. D., et al. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- U.S. Patent No. US4369324A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzothiazole scaffold. Benzothiazole derivatives are crucial in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2]
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive, step-by-step protocol, detailed troubleshooting advice in a Q&A format, and critical insights into the chemistry behind each step to empower you to optimize your experimental outcomes.
I. Synthetic Strategy Overview
The most reliable and selective synthesis of the target compound involves a three-step pathway starting from 2-aminobenzothiazole. This strategy is designed to control the regioselectivity of the nitration step, which is critical for the successful formation of the desired 6-amino isomer.
Caption: Overall workflow for the synthesis of this compound.
II. Optimized Experimental Protocol
This protocol provides a validated, step-by-step methodology for the synthesis.
Step 1: Synthesis of N-(1,3-benzothiazol-2-yl)acetamide (Protection)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzothiazole (10 g, 0.067 mol).
-
Reagent Addition: Add glacial acetic acid (50 mL) followed by the slow, dropwise addition of acetic anhydride (10.2 mL, 0.108 mol).
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Purification: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum at 60°C.
Step 2: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Nitration)
-
Acidic Dissolution: In a 500 mL flask, carefully add N-(1,3-benzothiazol-2-yl)acetamide (10 g, 0.052 mol) in small portions to concentrated sulfuric acid (98%, 25 mL) at 20-30°C, ensuring the solid dissolves completely.[3]
-
Cooling: Cool the mixture to 5-10°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 4.5 mL) to concentrated sulfuric acid (98%, 10 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the dissolved benzothiazole solution, maintaining the internal temperature strictly between 5-10°C.[3][4] The reaction is highly exothermic and requires careful monitoring.
-
Reaction Time: After the addition is complete, stir the mixture for an additional 2-3 hours at 10-15°C.[3]
-
Precipitation: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation & Purification: Filter the resulting yellow precipitate, wash extensively with cold water until the washings are neutral (pH ~7), and dry under vacuum. The crude product can be recrystallized from ethanol or acetic acid for higher purity.[5]
Step 3: Synthesis of this compound (Reduction)
-
Reaction Setup: To a 500 mL round-bottom flask, add N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (10 g, 0.042 mol) and ethanol (200 mL).
-
Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (38 g, 0.168 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 3-4 hours. The yellow suspension should gradually turn into a clear solution. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and reduce the solvent volume to about 50 mL using a rotary evaporator.
-
Neutralization: Pour the concentrated mixture into 200 mL of ice-water. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Step 1 & General Questions
Q1: Why is the initial acetylation of the 2-amino group necessary? A1: The acetylation step is a crucial protecting group strategy. The primary amino group on the 2-aminobenzothiazole is a strong activating group. Direct nitration would be difficult to control and would lead to a mixture of isomers and potential oxidation of the starting material.[3] The acetyl group moderates the activating effect and, due to its steric bulk, directs the incoming electrophile (NO₂⁺) primarily to the 6-position (para-position), ensuring high regioselectivity.[3][4]
Q2: How do I effectively monitor the reaction progress at each step? A2: Thin Layer Chromatography (TLC) is the most effective method.[3][6] Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) to clearly separate the starting material from the product. Spot the reaction mixture alongside a co-spot of the starting material to track its consumption and the appearance of the product spot. Visualize the spots under UV light (254 nm).
Step 2: Nitration
Q3: My yield of the 6-nitro product is very low, and I see multiple spots on my TLC plate. What went wrong? A3: This is the most common and critical issue. The cause is almost always related to temperature control and the rate of addition of the nitrating agent.
-
Cause: The nitration of aromatic compounds is highly exothermic. If the temperature rises above the optimal 5-10°C range, side reactions accelerate.[3] This leads to the formation of dinitrated products or other isomers (e.g., 5-nitro, 7-nitro).
-
Solution:
-
Ensure the starting material is fully dissolved in the sulfuric acid before cooling.[3]
-
Use an efficient cooling bath (ice-salt is better than ice-water).
-
Add the pre-chilled nitrating mixture very slowly using a dropping funnel, constantly monitoring the internal thermometer.
-
Maintain vigorous stirring to ensure efficient heat dissipation.
-
Caption: Troubleshooting decision tree for the nitration step.
Q4: The product precipitated as an oil or sticky solid after pouring onto ice. How can I get a filterable solid? A4: This can happen if residual acids are not sufficiently diluted or if the product is not pure.
-
Solution 1 (Stirring): Continue to stir the ice-water mixture vigorously for 30-60 minutes. Often, the oil will solidify upon extended contact with the cold aqueous phase.
-
Solution 2 (Seeding): If you have a small amount of solid product from a previous batch, add a seed crystal to induce crystallization.
-
Solution 3 (Purification): If the issue persists, it indicates significant impurities. Extract the oily product with an organic solvent (like ethyl acetate), wash the organic layer thoroughly with water and then brine, dry it, and concentrate it. The resulting crude solid can then be purified by recrystallization.[3]
Step 3: Reduction
Q5: The reduction of the nitro group is sluggish or incomplete. What are my options? A5: Incomplete reduction is usually due to an insufficient amount of reducing agent or deactivation of the reagent.
-
Cause: Stannous chloride (SnCl₂) is effective, but the reaction requires acidic conditions which are generated in situ. The reaction can sometimes stall.
-
Solutions:
-
Add Acid: Add a small amount of concentrated HCl to the reaction mixture to re-activate the reduction process.
-
Increase Reagent: If the reaction stalls, add another 0.5 equivalents of SnCl₂·2H₂O.
-
Alternative Reagents: If SnCl₂ consistently fails, other reducing systems can be employed. A common alternative is iron powder (Fe) in acetic acid or ammonium chloride solution. Catalytic hydrogenation (H₂ over Pd/C) is also very effective and provides a cleaner work-up, though it requires specialized equipment.
-
Q6: The work-up after the SnCl₂ reduction is difficult, forming a thick emulsion during neutralization. How can I improve this? A6: The formation of tin salts (stannic hydroxide) upon neutralization is a well-known issue with this method.
-
Solution 1 (Filtration): Before extraction, filter the neutralized suspension through a pad of Celite® (diatomaceous earth). This will remove the bulk of the gelatinous tin salts and make the subsequent liquid-liquid extraction much cleaner.
-
Solution 2 (Basification): Instead of neutralizing to pH 7-8, make the solution strongly basic (pH > 10) with NaOH. Stannic hydroxide is amphoteric and will redissolve as sodium stannate, which is soluble in water, allowing for a cleaner separation of the organic and aqueous layers. Be cautious, as the product itself may have limited stability at very high pH.
IV. Data Summary for Optimization
The following table summarizes the key reaction parameters for achieving optimal results.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Reduction |
| Key Reagents | Acetic Anhydride | HNO₃ / H₂SO₄ | SnCl₂·2H₂O / Ethanol |
| Solvent | Glacial Acetic Acid | Conc. H₂SO₄ | Ethanol |
| Temperature | Reflux (~118°C) | 5-10°C (Critical) | Reflux (~78°C) |
| Reaction Time | ~2 hours | ~3 hours | ~3-4 hours |
| Key Challenge | Driving to completion | Regioselectivity, Exotherm | Product isolation |
| Typical Yield | >90% | 75-85% | 80-90% |
V. References
-
BenchChem. (2025). Optimizing reaction conditions for 6-nitrobenzothiazole synthesis.
-
Pawar, S., et al. (2025). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies, 22(3).
-
Pawar, S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies. PubMed.
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
-
Semantic Scholar. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
-
ResearchGate. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
-
Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
BenchChem. (2025). Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
-
Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Semantic Scholar. (n.d.). Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino- benzothiazole as Corrosion.
Sources
Technical Support Center: Purification of N-(6-amino-1,3-benzothiazol-2-yl)acetamide by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of N-(6-amino-1,3-benzothiazol-2-yl)acetamide. This document provides in-depth, field-tested guidance for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
The purification of benzothiazole derivatives, particularly those containing polar functional groups like amines and amides, presents unique challenges.[1][2] Strong interactions with the stationary phase can lead to issues such as poor resolution, band tailing, and even degradation of the target compound. This guide is structured to address these specific issues head-on, providing a self-validating framework for successful purification.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the foundation of developing a successful purification strategy. The presence of a primary aromatic amine, an acetamide group, and the benzothiazole core makes the molecule polar and capable of hydrogen bonding.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₉N₃OS[3] | Indicates the presence of heteroatoms (N, S, O) that contribute to polarity. |
| Molecular Weight | 207.25 g/mol [3] | Standard molecular weight for small molecule purification. |
| Hydrogen Bond Donors | 2[3] | The -NH₂ and -NH- groups can donate hydrogen bonds, leading to strong interactions with silica gel. |
| Hydrogen Bond Acceptors | 4[3] | The N atoms and the carbonyl O can accept hydrogen bonds, increasing polarity and interaction. |
| Predicted LogP | 1.1 - 1.6[3][4] | Suggests moderate lipophilicity, but the polar groups will dominate its behavior on polar stationary phases. |
Q2: What is the recommended stationary phase for this purification?
A2: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for the initial attempt. However, the primary amine and amide functionalities can interact strongly with the acidic silanol groups on the silica surface, potentially causing significant peak tailing or irreversible adsorption.[5] Some benzothiazole derivatives are known to be sensitive to the acidic nature of silica gel.[5]
-
Primary Recommendation: Standard silica gel.
-
Alternative if Tailing Occurs: Neutral or basic alumina.
-
Alternative for Acid-Sensitive Compounds: Deactivated silica gel (pre-treated with a base like triethylamine).[6]
Q3: How do I select an appropriate mobile phase (solvent system)?
A3: The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound, with good separation from impurities.
Given the compound's polarity, common solvent systems to start with are mixtures of a non-polar and a polar solvent.
| Non-Polar Solvent | Polar Solvent | Modifier (if needed) |
| Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) or Ammonia |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | Triethylamine (TEA) |
| Chloroform | Methanol (MeOH) | Triethylamine (TEA) |
Pro-Tip: Start with a system like 95:5 DCM/MeOH and adjust the ratio based on the initial TLC. If spots are streaking or tailing on the TLC plate, add 0.5-1% triethylamine to the mobile phase to improve the peak shape.[6]
Q4: Is this compound stable on silica gel, and how can I verify this?
A4: There is a risk of degradation on acidic silica, especially if the compound is left on the column for an extended period.[5][7] You can quickly assess stability using a 2D TLC experiment .
Protocol: 2D TLC for Stability Assessment
-
Spotting: Dissolve your crude sample in a suitable solvent (e.g., methanol or DCM) and spot it on one corner of a square TLC plate, about 1.5 cm from each edge.
-
First Elution (1st Dimension): Develop the TLC plate with your chosen solvent system.
-
Drying and Rotation: Remove the plate, mark the solvent front, and dry it completely with a stream of air or nitrogen. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Second Elution (2nd Dimension): Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate under UV light.
-
Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: New spots will appear "off-diagonal," indicating that degradation occurred while the compound was adsorbed on the silica between the two runs.
-
Workflow for Column Chromatography Purification
The following diagram illustrates the logical workflow for purifying this compound.
Caption: Standard workflow for column chromatography purification.
Detailed Experimental Protocol: Column Chromatography
This protocol assumes a standard glass column and silica gel.
1. Column Preparation:
- Select a column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20). The amount of silica should be 30-100 times the weight of the crude sample.
- Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (0.5 cm) of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
- Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.
2. Sample Loading (Dry Loading - Recommended):
- Dissolve your crude this compound in a minimal amount of a low-boiling-point solvent (like DCM or methanol).
- Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
- Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
- Carefully add this powder to the top of the packed column, creating a thin, even layer.
- Gently add a protective layer of sand (0.5 cm) on top of the sample layer to prevent disturbance during solvent addition.[8]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
- If using a gradient elution, gradually increase the percentage of the polar solvent to elute compounds with stronger affinity for the silica.[7]
4. Analysis:
- Monitor the elution process by spotting fractions onto TLC plates.
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Caption: Decision tree for troubleshooting common chromatography issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The compound does not move from the origin (Rf ≈ 0). | The mobile phase is not polar enough to displace the highly polar compound from the acidic silica gel. | Increase the polarity of the mobile phase. For a DCM/MeOH system, incrementally increase the percentage of methanol. If the compound is still immobile, a switch to a more polar solvent like ethanol or acetonitrile might be necessary. |
| The compound elutes immediately with the solvent front (Rf ≈ 1). | The mobile phase is too polar, preventing any significant interaction between the compound and the stationary phase. | Decrease the polarity of the mobile phase.[7] For a DCM/MeOH system, reduce the percentage of methanol. |
| The compound band is broad and streaking/tailing. | Strong, non-ideal interactions between the basic amine groups of the compound and the acidic silanol (-Si-OH) groups on the silica surface. Column overloading. | 1. Neutralize the Stationary Phase: Add a basic modifier like triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase (0.5-1% v/v).[6] This will cap the acidic sites on the silica. 2. Reduce Sample Load: Overloading the column is a common cause of tailing. Use less crude material. 3. Change Stationary Phase: If the problem persists, switch to neutral alumina, which lacks the strong acidity of silica.[5] |
| Poor separation between the product and an impurity. | The chosen solvent system does not have sufficient selectivity for the two compounds. The polarity difference is too small. | 1. Re-optimize with TLC: Test different solvent combinations. Sometimes, switching one component (e.g., from DCM/MeOH to EtOAc/Hexane) can dramatically alter selectivity.[5] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds that are close in Rf value.[6] |
| Low recovery of the compound after purification. | Irreversible adsorption onto the silica gel due to strong acidic interactions. Compound degradation on the column. | 1. Mitigate Tailing/Degradation: Implement the solutions for tailing and check for stability using 2D TLC. A faster elution may help minimize contact time with the silica. 2. Final Column Flush: After your product has eluted, flush the column with a highly polar solvent (e.g., 10-20% MeOH in DCM or even 100% MeOH) to recover any strongly adsorbed material. |
| New, unexpected spots appear in the collected fractions. | The compound is degrading on the silica gel column. | 1. Confirm Instability: Use the 2D TLC test described above. 2. Deactivate Silica: Run the column with a mobile phase containing 1-3% triethylamine.[6] 3. Switch Adsorbent: Use a less harsh stationary phase like neutral alumina or Florisil.[7] 4. Work Quickly: Minimize the time the compound spends on the column by using slight pressure to speed up the elution. |
References
-
Patel, N. B., Shaikh, F. M., & Raval, J. P. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available from: [Link]
-
Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Bayer AG. (1982). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Quantitation of amino acids as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatives. (2025). ResearchGate. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Available from: [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Automated sample preparation with 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate and iodoacetamide derivatization reagents for enantioselective liquid chromatography tandem mass spectrometry amino acid analysis. (2023). PubMed. Available from: [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
- Hoechst AG. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.
-
PubChem. N-(2-amino-1,3-benzothiazol-6-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020). ResearchGate. Available from: [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H9N3OS | CID 739505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-amino-1,3-benzothiazol-6-yl)acetamide | C9H9N3OS | CID 231904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
An in-depth guide to the recrystallization of N-(6-amino-1,3-benzothiazol-2-yl)acetamide, including troubleshooting and FAQs for researchers.
Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. The benzothiazole core is a valuable scaffold in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1][2] This guide is structured to address common challenges and frequently asked questions encountered during the recrystallization of this and similar heterocyclic compounds.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My compound has "oiled out" and formed a liquid layer instead of crystals. What's happening and how do I fix it?
Answer:
"Oiling out" is a common issue in recrystallization, particularly with heterocyclic compounds, where the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[3][4] This occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is highly supersaturated with impurities.[3][4] Impurities can lower the melting point of the eutectic mixture.
Causality and Solution Workflow:
-
Immediate Action: Reheat the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the hot solvent to the solution. This will decrease the saturation level, which can often prevent the compound from separating out above its melting point.[3][5]
-
Promote Slow Cooling: This is a critical step. Rapid cooling encourages supersaturation and oiling out.[5] Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker of warm water or paper towels. Do not place it directly in an ice bath. Slow cooling favors the formation of a stable crystal lattice.[4]
-
Induce Crystallization: If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[6] Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed" crystal to initiate crystallization.[5][6]
-
Consider a Different Solvent System: If oiling out persists, your solvent is likely unsuitable. The compound is too soluble or its melting point is too low for that specific solvent. You may need to select a solvent with a lower boiling point or use a mixed-solvent system.
Question 2: Upon cooling, no crystals have formed in my flask. What are the likely causes and what should I do?
Answer:
The failure of crystals to form is most commonly due to one of two reasons: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a trigger to initiate crystallization.[3][6]
Troubleshooting Decision Tree:
Below is a logical workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for when no crystals form.
Detailed Explanation:
-
Inducing Crystallization: A supersaturated solution is one that holds more solute than it theoretically should at a given temperature. It's a metastable state that needs a nucleation point to begin crystallization. Scratching the glass or adding a seed crystal provides this necessary energy barrier for crystals to start forming.[6]
-
Reducing Solvent Volume: If induction fails, it's highly probable that you used too much solvent.[3] The concentration of your compound is below its saturation limit even at the cold temperature. To fix this, gently heat the solution (under a fume hood) to boil off some of the solvent. After reducing the volume by about 20-30%, let it cool again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates a good concentration.[4]
Question 3: My final yield of recrystallized product is very low. Why did this happen and how can I improve it?
Answer:
A low recovery is a frustrating outcome that typically points to several potential procedural errors. The fundamental principle of recrystallization is based on the differential solubility of your compound at hot versus cold temperatures, so any deviation can lead to product loss.[6]
Key Causes and Preventative Measures:
-
Excessive Solvent Use: This is the most frequent cause of low yield.[3][5] The goal is to dissolve the compound in the minimum amount of boiling solvent. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][6]
-
Solution: Add the hot solvent in small portions to your crude solid, waiting for it to boil and dissolve as much as possible before adding more.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities and the solution cooled too much, your product would have crystallized on the filter paper along with the impurities.
-
Solution: Use a stemless or short-stemmed funnel to prevent a cold surface for crystallization. Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before filtering.
-
-
Inappropriate Solvent Choice: If your compound has significant solubility in the solvent even at low temperatures, your recovery will be inherently poor.[5][6]
-
Solution: Re-evaluate your solvent choice. You may need a less polar solvent or a mixed-solvent system that provides a steeper solubility curve.
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not adequately chilled, can redissolve and wash away a portion of your product.[6]
-
Solution: Use a minimal amount of ice-cold solvent for washing. Ensure the solvent has been sitting in an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., in an ice bath).
-
Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered off.
-
Be chemically inert and not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent oiling out.[3]
Given the structure of this compound, which contains polar amine and amide groups as well as a less polar benzothiazole ring, solvents with intermediate polarity are a good starting point. Ethanol, methanol, and ethyl acetate are excellent candidates to test. Water could also be used in a mixed-solvent system (e.g., ethanol/water) to fine-tune the polarity.[7] A related compound, N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, has been successfully crystallized from ethanol.[8]
Solvent Selection Workflow:
-
Place a small amount of your crude compound (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely when hot.
-
Cool the test tubes that showed good hot solubility. The best solvent will result in the formation of abundant crystals.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar. Good for polar compounds. Can be difficult to remove.[7] |
| Ethanol | 78 | 24.5 | Good general-purpose polar solvent. Evaporates easily. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and has a lower boiling point. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds with moderate polarity. |
| Acetone | 56 | 20.7 | Good solvent but low boiling point means less of a solubility gradient. |
| Dichloromethane | 40 | 9.1 | Low boiling point, can be difficult to achieve a large solubility difference. |
| Toluene | 111 | 2.4 | Nonpolar. Good for nonpolar compounds. High boiling point can be an issue. |
Q2: What is the purpose of using activated charcoal and how do I use it correctly?
Activated charcoal is used to remove colored, high-molecular-weight impurities from a solution. Its porous structure provides a large surface area that adsorbs these impurities.
Correct Protocol:
-
Dissolve your crude compound in the minimum amount of hot solvent.
-
Remove the solution from the heat source.
-
Add a very small amount of activated charcoal (a "pinch" or ~1-2% of the solute's weight). Using too much can adsorb your product and significantly reduce the yield.[4]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. It is crucial to remove all the charcoal, as any remaining particles can inhibit crystallization.
Q3: Can you explain the general workflow for a successful recrystallization?
Certainly. The following diagram outlines the key steps in a standard recrystallization procedure.
Caption: Standard experimental workflow for recrystallization.
References
- BenchChem. (2025).
- University of California, Irvine. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Siddiqui, N., et al. (2016).
- Kumar, A., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies.
- Rana, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-32.
- Advanced ChemBlocks Inc. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound dihydrochloride.
- National Center for Biotechnology Information. (n.d.). N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.
- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- National Center for Biotechnology Information. (2022).
- PubChem. (n.d.). N-(2-amino-1,3-benzothiazol-6-yl)acetamide.
Sources
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-(6-amino-1,3-benzothiazol-2-yl)acetamide Solubility in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with N-(6-amino-1,3-benzothiazol-2-yl)acetamide in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring the integrity and reproducibility of your experiments.
I. Understanding the Challenge: Why Solubility Issues Occur
This compound, like many heterocyclic small molecules, can present solubility challenges. While DMSO is a powerful and widely used solvent, its effectiveness can be compromised by several factors.[1][2] Problems often arise not from a single cause, but from an interplay of compound-specific properties, solvent quality, and handling procedures.
Key Physicochemical Considerations for Benzothiazoles:
-
Molecular Structure: The benzothiazole core is a privileged scaffold in medicinal chemistry, often found in pharmacologically active compounds.[3] However, the arrangement of functional groups—in this case, an amino group and an acetamide substituent—creates a molecule with both hydrogen bond donors and acceptors. This can lead to strong crystal lattice energy, making the solid-state difficult to break down.
-
Polymorphism: Compounds can exist in different crystalline forms (polymorphs), each with a unique solubility profile. The synthetic and purification process can yield a less soluble, more stable crystalline form.[4]
-
Purity: Impurities from synthesis can act as nucleation sites, promoting precipitation of the desired compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions our team receives regarding solubility.
Q1: My compound won't dissolve in DMSO at my target concentration. What is the first thing I should check?
Answer: The first and most critical factor to verify is the quality and water content of your DMSO.
-
The Problem with Water: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can drastically decrease the solubility of many organic compounds.[4][5] This is because the introduction of water changes the polarity of the solvent, making it less favorable for the compound to remain in solution. This issue is often synergistic with freeze-thaw cycles, where water uptake enhances precipitation.[4]
-
Immediate Action Plan:
-
Use High-Purity, Anhydrous DMSO: Always use sealed, unopened vials of anhydrous (water-free), high-purity DMSO (e.g., ≥99.9%) for preparing primary stock solutions.
-
Proper Handling: Once opened, work quickly in a low-humidity environment. Use a desiccator for short-term storage of opened bottles if possible. Aliquot the DMSO into smaller, single-use volumes to minimize repeated exposure to air.[6]
-
| DMSO Grade | Water Content Specification | Recommended Use |
| Anhydrous/Molecular Biology Grade | <0.02% | Primary Stock Solutions (Highest Concentration) |
| Spectrophotometric Grade | <0.2% | Dilutions, Less sensitive assays |
| Reagent Grade | Variable | Not recommended for sensitive solubility work |
Q2: I'm using high-purity DMSO, but the compound still isn't dissolving. What's my next step?
Answer: At this point, we need to introduce physical methods to aid dissolution. The goal is to provide enough energy to overcome the compound's crystal lattice energy without causing chemical degradation.
-
Causality: The dissolution process involves two main steps: breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy required to break the crystal lattice is high, we must supply external energy.
-
Recommended Protocol:
-
Vortexing: Begin by gently vortexing the solution for 1-2 minutes.[1]
-
Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves create micro-cavitations that bombard the solid particles, breaking them apart and enhancing dissolution.[1][4] Sonicate in intervals of 5-10 minutes, checking for dissolution visually. While sonication can cause a modest increase in bulk temperature, it is generally non-destructive.[4]
-
Gentle Warming: As a final step, you can gently warm the solution in a water bath to 30-40°C.[1] Caution: Heat can degrade some compounds.[1] this compound's stability at elevated temperatures in DMSO is likely unknown, so this should be a last resort and performed cautiously. Never heat above 60°C, as this can accelerate DMSO decomposition.[4]
-
Troubleshooting Workflow: Initial Dissolution Failure
Caption: Initial steps for troubleshooting compound dissolution.
Q3: My compound dissolved initially, but a precipitate formed after storage or a freeze-thaw cycle. Why?
Answer: This is a classic sign of either supersaturation or changes in the solution environment over time. Precipitation from a previously clear solution is a common and frustrating problem in compound management.[7][8]
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, especially with temperature fluctuations or the introduction of nucleation sites (like dust), the compound will crash out of solution.
-
Freeze-Thaw Cycles: Each freeze-thaw cycle increases the probability of precipitation.[4][7] As DMSO freezes (at ~18.5°C), the compound's concentration in the remaining liquid phase increases dramatically, promoting aggregation and precipitation. Water absorption between cycles exacerbates this issue.[4]
-
Mitigation Strategy:
-
Lower the Stock Concentration: The most reliable solution is to prepare your stock at a slightly lower, more stable concentration.
-
Aliquot, Aliquot, Aliquot: Prepare single-use aliquots of your stock solution immediately after dissolution.[1][6] This is the single most effective way to avoid the damage of freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed vials.[6] For long-term storage (-80°C is preferable), consider using tubes with O-ring seals to prevent moisture ingress.
-
Q4: I've tried everything, and I still can't achieve my desired concentration. What are my options?
Answer: If you've exhausted the standard physical methods, you may need to consider chemical or formulation-based approaches, but these must be carefully validated for your specific assay.
-
Salt Formation: Your target compound, this compound, has a basic amino group. It is possible that converting it to a salt (e.g., a hydrochloride salt) could improve its solubility characteristics.[9] In fact, a dihydrochloride salt of this compound is commercially available, suggesting this is a known strategy.[10] If you are not using the salt form, this is a significant factor.
-
Use of Co-solvents: While your primary stock should be in 100% DMSO, for creating working solutions, you might consider using a co-solvent system if precipitation occurs upon dilution into aqueous media.[6][11] Common co-solvents include PEG400, Tween 80, or ethanol.[6][11] Crucially, you must test the tolerance of your cell line or assay system to any co-solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the final aqueous buffer might improve solubility, but this is highly dependent on the compound's pKa and the constraints of your biological assay.
III. Protocol: Preparation and Validation of a DMSO Stock Solution
This protocol provides a self-validating system to ensure your stock solution is accurate and stable.
Step 1: Preparation
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile, appropriate-sized vial.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Facilitate Dissolution: Vortex the vial. If not fully dissolved, sonicate in a water bath for 10-15 minutes. Use gentle warming (37°C) only if necessary.[1]
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particulates. If particulates remain, the solution is not fully dissolved.
Step 2: Validation & Storage
-
Centrifugation (Quality Control): Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes. This will pellet any undissolved microscopic precipitate.
-
Inspect Supernatant: Carefully inspect the solution again. If a pellet is visible, the initial concentration was too high. The supernatant can be used, but its concentration is now unknown and must be determined analytically.
-
Aliquot for Storage: If the solution remains clear after centrifugation, immediately prepare single-use aliquots in tightly sealed tubes.
-
Store Properly: Store aliquots at -80°C for long-term stability.[6]
Validation & Aliquoting Workflow
Caption: Workflow for validating and storing a stock solution.
IV. Final Considerations
-
Dilution into Aqueous Media: When diluting your DMSO stock into cell culture media or buffer, precipitation can still occur as the compound moves from a favorable organic solvent to an unfavorable aqueous environment.[12][13] To minimize this, add the DMSO stock to your media (not the other way around) while vortexing to ensure rapid mixing. A stepwise dilution process can also be beneficial.[6]
-
Final DMSO Concentration: Always be mindful of the final DMSO concentration in your assay. Typically, this should be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[1][6] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.
-
Compound Stability: DMSO is generally stable, but can decompose at high temperatures or in the presence of strong acids or bases.[14][15] Furthermore, some compounds are unstable in DMSO.[2] If you suspect degradation, analytical methods like HPLC-MS are required for verification.
By systematically addressing these factors—solvent quality, physical dissolution methods, proper storage, and careful dilution—you can overcome the majority of solubility challenges encountered with this compound and ensure the reliability of your experimental results.
References
-
Compound Handling Instructions. MedChemExpress.
-
Samples in DMSO: What an end user needs to know. Ziath Ltd.
-
Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
-
Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed.
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
-
Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives. BenchChem.
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. ACS Publications.
-
This compound dihydrochloride. Santa Cruz Biotechnology.
-
Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino- benzothiazole as Corrosion. Semantic Scholar.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. National Institutes of Health (NIH).
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate.
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
-
Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino-benzothiazole as Corrosion Inhibitor in acid medium. ResearchGate.
-
Preparation of Dimethyl Sulfoxide (DMSO). Washington State University IACUC.
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
-
Dimethyl sulfoxide. Wikipedia.
-
Dimethyl sulfoxide (D8418) - Product Information Sheet. Sigma-Aldrich.
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI.
-
N-(2-amino-1,3-benzothiazol-6-yl)acetamide. PubChem.
-
Measured water content for DMSO compound stock solutions in microtubes... ResearchGate.
-
Compound precipitation in high-concentration DMSO solutions. PubMed.
-
DMSO stock preparation. Protocols.io.
-
Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solub. AntBio.
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
-
N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate.
-
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide. Sigma-Aldrich.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate.
-
Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate.
-
How to make a stock solution of a substance in DMSO. Quora.
-
What is the suitable solvent for synthetic organic compound to be checked for biological activity? ResearchGate.
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
-
Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
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- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. antbioinc.com [antbioinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Avoiding byproduct formation in "N-(6-amino-1,3-benzothiazol-2-yl)acetamide" synthesis
Welcome to the technical support resource for the synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our focus is on providing a deep, mechanistic understanding to empower you to not only solve problems but also prevent them, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound to ensure high regioselectivity and minimize byproducts?
The most robust and widely validated route involves a three-step sequence starting from 2-aminobenzothiazole. This strategy uses a protecting group to control the regioselectivity of the critical nitration step, which is the primary source of hard-to-remove isomeric byproducts.
The recommended pathway is:
-
Acetylation: Protection of the highly reactive 2-amino group of 2-aminobenzothiazole.
-
Nitration: Electrophilic aromatic substitution on the protected intermediate. The acetyl group deactivates the 2-position and directs the incoming nitro group primarily to the 6-position of the benzothiazole ring system.
-
Reduction: Conversion of the 6-nitro group to the desired 6-amino functionality.
Direct nitration of 2-aminobenzothiazole is often problematic, leading to a mixture of 4-, 5-, 6-, and 7-nitro isomers, which are difficult to separate.[1] The protection strategy is superior because it simplifies purification and maximizes the yield of the desired 6-nitro intermediate.[1][2]
Caption: Recommended synthetic pathway for high-purity product.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Nitration Step - "My product is contaminated with isomeric impurities."
Root Cause Analysis: This is the most common pitfall. The benzothiazole ring is an activated system. Without a protecting group on the 2-amino function, the strong activating and ortho-, para-directing effect of the amino group leads to poor regioselectivity during electrophilic nitration. A patent for a similar process explicitly notes that using the acylated intermediate prevents the formation of significant amounts of 4-, 5-, and 7-nitro isomers.[1]
Solutions & Protocol:
-
Primary Recommendation: Always protect the 2-amino group via acetylation before the nitration step. This deactivates the heterocyclic portion of the molecule and directs nitration almost exclusively to the 6-position of the benzene ring.
-
Critical Parameter Control: Temperature management is crucial. The nitration reaction is highly exothermic. Maintain a low temperature (e.g., 5–10°C) during the addition of the nitrating agent to prevent thermal decomposition and reduce the formation of undesired byproducts.[1]
| Parameter | Recommendation | Rationale |
| Starting Material | N-(1,3-benzothiazol-2-yl)acetamide | Protects the 2-amino group, ensuring regioselectivity. |
| Nitrating Agent | Mixed acid (HNO₃ in H₂SO₄) | Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |
| Temperature | 5–15°C | Minimizes thermal degradation and side reactions.[1] |
| Addition Rate | Slow, dropwise addition | Prevents dangerous temperature spikes (exotherm). |
| Work-up | Quench on ice | Rapidly halts the reaction and precipitates the product. |
See Protocol 1 for a detailed experimental procedure.
Issue 2: Direct Acetylation - "I'm trying to acetylate 2,6-diaminobenzothiazole directly and getting a product mixture."
Root Cause Analysis: You are facing a classic chemoselectivity challenge. 2,6-diaminobenzothiazole has two different amino groups:
-
2-Amino Group: Part of a guanidine-like (amidine) system. It is generally less nucleophilic than an aromatic amine due to resonance delocalization involving the ring nitrogen and sulfur.
-
6-Amino Group: A standard aniline-type aromatic amine. It is more nucleophilic than the 2-amino group.
Direct acetylation with powerful reagents like acetic anhydride at elevated temperatures will likely lead to a mixture of the desired N-2 acetylated product, the undesired N-6 acetylated isomer, and the di-acetylated byproduct.
Solutions & Protocol:
-
Reconsider the Route: The most effective solution is to avoid this step entirely and use the protection-nitration-reduction pathway described in Q1.
-
Optimizing for Selectivity (If you must use this route): To favor acetylation at the less reactive 2-amino position, you must moderate the reaction conditions. The goal is to find a window where the more nucleophilic 6-amino group is protonated and non-reactive, while the 2-amino group can still react.
-
Use a Weaker Acetylating Agent: Try acetyl chloride in a non-polar solvent.
-
Control Stoichiometry: Use only one equivalent of the acetylating agent.
-
Acidic Conditions: Performing the reaction in a solvent like glacial acetic acid can protonate the more basic 6-amino group, effectively protecting it and allowing for preferential reaction at the 2-position.[3][4]
-
Caption: Decision tree for troubleshooting direct acetylation.
Issue 3: Nitro Group Reduction - "My reduction of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is incomplete or slow."
Root Cause Analysis: Incomplete reduction is typically due to an insufficient amount of reducing agent, deactivation of the catalyst (if using catalytic hydrogenation), or insufficient reaction time/temperature.
Solutions & Protocol:
-
Choice of Reducing Agent: Several methods are effective for this transformation. The choice depends on available equipment, scale, and tolerance for metal waste.
| Reducing System | Pros | Cons |
| SnCl₂·2H₂O in HCl/Ethanol | High yield, reliable, common in literature. | Generates tin waste, requires careful pH adjustment during work-up. |
| H₂ / Pd-C | Clean reaction, byproduct is water. | Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. |
| Fe / Acetic Acid | Inexpensive, environmentally benign. | Can require longer reaction times and vigorous stirring. |
| Sodium Dithionite (Na₂S₂O₄) | Works well in aqueous systems. | Can sometimes lead to side reactions if not controlled. |
-
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the nitro-containing starting material. The starting material is often a distinct yellow color, which fades as the reaction proceeds. The amine product will have a different Rf value and may need to be visualized with an appropriate stain (e.g., ninhydrin, though UV is often sufficient).
See Protocol 2 for a detailed procedure using SnCl₂.
Byproduct Identification
Proactively identifying byproducts is key to optimizing your synthesis.
| Byproduct Name | Structure | How to Identify (vs. Target Product) |
| N-(2-amino-1,3-benzothiazol-6-yl)acetamide | Isomer of the target compound. | ¹H NMR: Different chemical shifts for aromatic protons due to the different substitution pattern. The acetyl methyl singlet will be present. LC-MS: Same mass as the product, but different retention time. |
| N,N'-(1,3-benzothiazole-2,6-diyl)diacetamide | Di-acetylated byproduct. | ¹H NMR: Two distinct acetyl methyl singlets. MS: Molecular ion peak will be 42 mass units higher than the target product. |
| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | Incompletely reduced starting material. | TLC: Will have a different Rf and often a yellow color. ¹H NMR: Aromatic signals will be in the downfield region characteristic of nitro-substituted rings. |
| Isomeric Nitro Intermediates | e.g., N-(4-nitro...) or N-(7-nitro...) | ¹H NMR: Complicated aromatic region with different splitting patterns compared to the clean pattern of the 6-substituted product. |
Detailed Experimental Protocols
Protocol 1: Nitration of N-(1,3-benzothiazol-2-yl)acetamide[1]
-
Preparation: In a flask equipped with a stirrer and thermometer, add 490 g of sulfuric acid monohydrate. Cool the acid to 20-30°C.
-
Addition of Starting Material: Slowly add 192 g (1.0 mol) of N-(1,3-benzothiazol-2-yl)acetamide while maintaining the temperature between 20°C and 30°C.
-
Cooling: Cool the resulting solution to 5-10°C using an ice bath.
-
Nitration: Prepare a mixed acid solution containing 31.5% nitric acid. Add this mixed acid dropwise to the reaction mixture over 2 hours, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, stir the mixture at 10-15°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 1,000 g of ice with stirring. The product, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, will precipitate.
-
Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This intermediate can then be used in the reduction step.
Protocol 2: Reduction of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
-
Setup: In a round-bottom flask, suspend the N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (1 eq.) in ethanol or a mixture of ethanol and concentrated HCl.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3-4 eq.) portion-wise. The reaction is exothermic; use a water bath to maintain the temperature around 50-60°C.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of ice and carefully neutralize with a saturated solution of sodium bicarbonate or concentrated NaOH until the solution is basic (pH > 8). Tin salts will precipitate as tin hydroxide.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[5]
References
-
RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]
- Google Patents. (1983). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Bentham Science. (2025). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies. Available at: [Link]
- Google Patents. (1981). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies. Available at: [Link]
-
Semantic Scholar. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-%5Bd%5D-thiazole-2-acetamide-Khan-Zaib/02688082f483b38038b725b741065586612660d2]([Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]
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Technical Support Center: A Guide to the Solution Stability of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Introduction: Welcome to the technical support guide for N-(6-amino-1,3-benzothiazol-2-yl)acetamide (PubChem CID: 739505).[1] This molecule is a critical intermediate in synthetic chemistry, particularly in the development of advanced imaging agents. Its purity and stability in solution are paramount for the success of subsequent experimental steps, ensuring reproducibility and the integrity of your final product. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common stability challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow or brown. What is happening and how can I prevent it?
A1: Direct Answer A color change in your solution is a primary indicator of chemical degradation, most commonly due to oxidation. The aromatic amine group at the 6-position of the benzothiazole ring is highly susceptible to oxidation, which can lead to the formation of colored impurities.[2]
Causality & In-Depth Explanation Aromatic amines can oxidize when exposed to atmospheric oxygen, light, or trace metal ion contaminants. This process often involves the formation of radical intermediates that can couple to form highly colored, complex polymeric structures, similar to the aniline black type.[2] This degradation is often accelerated by elevated temperatures and exposure to UV light. Many conventional antioxidants used for other substances may be ineffective or even act as pro-oxygenic catalysts for aromatic amines.[3]
Actionable Solutions:
-
Solvent Preparation: Before dissolving the compound, thoroughly degas your solvent (e.g., DMSO, DMF, acetonitrile) by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen.
-
Use of Antioxidants: For aqueous-based solutions, consider adding a water-soluble antioxidant.[][5] Ascorbic acid (Vitamin C) or sodium metabisulfite are often effective at low concentrations (e.g., 0.01-0.1% w/v).[5][6][7] They act as sacrificial agents, being more readily oxidized than your compound.[]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze photo-oxidation.[8]
-
Atmosphere Control: For maximum protection, prepare the solution and store the vial under an inert atmosphere (e.g., in a glovebox or by blanketing the headspace with argon/nitrogen before sealing).
Q2: What are the ideal initial handling and storage conditions for the solid compound and its freshly prepared solutions?
A2: Direct Answer Proper handling from the moment you receive the compound is crucial. The solid should be stored in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible and stored at low temperatures, protected from light and oxygen.
Detailed Recommendations:
| Condition | Solid Compound | Stock Solutions |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C (Frozen) |
| Atmosphere | Tightly sealed container | Headspace flushed with N₂ or Ar |
| Light | Store in an opaque container | Use amber vials or wrap in foil |
| Moisture | Store with a desiccant | Use anhydrous solvents |
| Preparation | Weigh out quickly in a low-humidity environment | Prepare fresh; for storage, use degassed solvents |
Causality & In-Depth Explanation: Lowering the temperature slows down the rate of all chemical reactions, including degradation pathways.[9] Freezing stock solutions dramatically extends their shelf-life. Anhydrous solvents are preferred for organic stock solutions as water can participate in hydrolytic degradation pathways, although the acetamide group is generally more stable than an ester. The primary concerns remain oxidation and photodegradation.[2][8]
Q3: How does pH affect the stability of this compound in aqueous buffers?
A3: Direct Answer The stability of this compound is significantly pH-dependent. Aromatic amines are generally least stable in neutral to alkaline conditions due to increased susceptibility to oxidation. Acidic conditions can improve stability against oxidation but may introduce a risk of hydrolysis over long periods.
Causality & In-Depth Explanation: In acidic solutions (pH < 6), the 6-amino group is protonated (-NH₃⁺). This protonation reduces the electron density on the aromatic ring, making the amine group less susceptible to oxidation. However, extremely low pH can promote the hydrolysis of the 2-acetamide group over time. In contrast, at neutral or alkaline pH, the amino group is in its free base form (-NH₂), which is a potent electron-donating group that activates the aromatic ring, making it highly vulnerable to oxidation.[10] Some benzothiazole derivatives show maximum stability at a pH of 6-8, but this can be highly structure-dependent.[11] For primary aromatic amines, acidic conditions (e.g., in 3 mmolL⁻¹ HCl) have been shown to improve stability compared to slightly acidic acetate buffers.[9]
Actionable Solutions:
-
Recommendation: For short-term experiments in aqueous media, a slightly acidic buffer (e.g., pH 4-6) is often a good starting point to balance oxidative stability and hydrolysis risk.
-
Testing: If your experiment requires a specific pH outside this range, it is critical to perform a preliminary stability test. Incubate the compound in your chosen buffer for the duration of your experiment and analyze it by HPLC to quantify any degradation.
Advanced Troubleshooting & Experimental Guides
Guide 1: Experimental Workflow for a Basic Stability Assessment
This guide outlines a forced degradation study, a crucial experiment to understand the stability profile of your compound under various stress conditions.[12][13][14] This helps in developing stable formulations and robust analytical methods.[14]
Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Establish Initial Purity: Analyze the stock solution immediately using a suitable HPLC-UV method. This is your "time zero" (T₀) reference. High-performance liquid chromatography (HPLC) is a primary technique for stability testing due to its sensitivity and accuracy.[15][16]
-
Apply Stress Conditions: Aliquot the stock solution into separate amber vials and expose them to the following conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.[2]
-
Thermal: Heat the solution at 80°C.[2]
-
Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight.
-
-
Time-Point Analysis: Withdraw samples at specific time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize the acid/base samples before analysis.
-
HPLC Analysis: Analyze all samples by HPLC. A stability-indicating method should be able to separate the intact parent compound from all degradation products.[17][18]
-
Data Interpretation: Calculate the percentage of the remaining parent compound and observe the formation of new peaks (degradants). Aim for 5-20% degradation to ensure you can adequately detect and separate the degradants.
Visualization of Workflow:
Caption: Workflow for a Forced Degradation Study.
Guide 2: Identifying Potential Degradants using HPLC-MS
Objective: To characterize and identify the chemical structures of impurities observed during stability studies.
Why it's important: Knowing the identity of your degradants helps to confirm the degradation pathway and can be critical for regulatory submissions, as the toxicity of impurities must be understood.
Methodology:
-
Generate Degradant Sample: Using the forced degradation protocol (Guide 1), generate a sample where a specific degradant is present at a significant level (e.g., >5% of the total peak area).
-
HPLC-MS Analysis: Analyze this sample using an HPLC system coupled to a mass spectrometer (MS).[15] LC-MS is a powerful tool for separating and identifying unknown compounds.[2][15]
-
Data Acquisition: Acquire data using an ionization technique like electrospray ionization (ESI) in both positive and negative ion modes. Obtain the mass-to-charge ratio (m/z) for the parent compound and all degradant peaks.
-
Propose Structures: Based on the mass difference between the parent compound and the degradant, propose likely chemical transformations. For example:
-
+16 Da: Suggests the addition of an oxygen atom (hydroxylation or N-oxide formation). Hydroxylation on the aromatic ring is a common degradation pathway for benzothiazoles.[2][19]
-
+32 Da: Suggests the addition of two oxygen atoms.
-
-2 Da: Suggests the formation of a double bond or cyclization (e.g., dimerization).
-
-
Fragmentation Analysis (MS/MS): If available, perform tandem mass spectrometry (MS/MS) on the degradant peak. By fragmenting the molecule and analyzing the resulting daughter ions, you can gain crucial structural information to confirm your proposed structure.
Visualization of Common Oxidative Pathway:
Caption: Simplified Oxidative Degradation Pathway.
References
-
FITFEVER. (2025). What are common antioxidant pharmaceutical excipients?. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
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Gülçin, İ., et al. (2010). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]
-
CD Formulation. Antioxidants. [Link]
- Google Patents.
-
Besse, P., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Van De Steene, K., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
Qi, J., et al. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole.... ResearchGate. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Ramireddy, B. & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research International. [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Talari, Y. & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
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Technical Support Center: Optimizing N-(6-amino-1,3-benzothiazol-2-yl)acetamide for In Vitro Studies
Welcome to the technical support resource for N-(6-amino-1,3-benzothiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for successfully integrating this compound into your in vitro experiments. As there is limited specific biological data publicly available for this compound, this guide establishes a comprehensive framework based on best practices in cell-based assay development and small molecule handling.
Compound Profile: this compound
Before initiating any experiment, it is crucial to understand the fundamental properties of the compound. This information is vital for accurate stock solution preparation and molarity calculations.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 533-41-5 | [1][2] |
| Molecular Formula | C₉H₉N₃OS | [1][2] |
| Molecular Weight | 207.26 g/mol | [1][2] |
| Purity | Typically ≥95% (Verify with supplier) | [1] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions to streamline your experimental setup.
Q1: How should I prepare a stock solution of this compound?
A1: Due to the heterocyclic aromatic structure, this compound is predicted to have low solubility in aqueous media. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of novel compounds for cell-based assays.[3][4]
-
Stock Concentration: A starting concentration of 10 mM is recommended. This provides a convenient point for serial dilutions while minimizing the volume of solvent added to your cell cultures.
-
Procedure:
-
Calculate the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need 2.0726 mg).
-
Add the calculated mass to a sterile microfuge tube.
-
Add the corresponding volume of high-purity, sterile DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the recommended starting concentration range for initial in vitro experiments?
A2: For a compound with an unknown biological potency, it is critical to test a wide concentration range to capture the full dose-response relationship.[3][4] A logarithmic or half-log dilution series is the most efficient approach.
-
Broad Range (Screening): A range spanning at least 4-5 orders of magnitude is recommended for initial screening. A typical starting range would be from 10 nM to 100 µM.
-
Rationale: This wide range increases the probability of identifying the effective concentration window, whether the compound is potent (effective at low concentrations) or requires higher concentrations for a biological effect.
Q3: What essential controls must I include in my experiments?
A3: The inclusion of proper controls is non-negotiable for data integrity and interpretation.
-
Vehicle Control: This is the most critical control. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used in the highest concentration of the test compound.[3] This control ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[3][4]
-
Untreated Control (Negative Control): Cells cultured in medium alone. This group represents baseline cell health and 100% viability, serving as the reference for normalization.
-
Positive Control (Assay-specific): A known compound that induces the expected effect in your assay (e.g., a known cytotoxic drug like staurosporine for a cell death assay). This control validates that your assay system is working correctly.
Q4: How do I determine the appropriate incubation time?
A4: The optimal incubation time depends on the biological question being asked (e.g., acute toxicity vs. long-term proliferation effects). A common starting point is to test multiple time points.
-
Typical Time Points: 24, 48, and 72 hours are standard incubation times for assessing effects on cell viability and proliferation.[3]
-
Rationale: Short time points (e.g., <24 hours) may be suitable for assessing rapid signaling events, while longer time points are necessary to observe effects on cell division or cumulative toxicity.
Troubleshooting Guide & Advanced Protocols
This section provides solutions to common problems and detailed methodologies for core experiments.
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC₅₀) using an MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Caption: Workflow for determining IC₅₀ using an MTT assay.
Phase 1: Preparation
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density that allows for logarithmic growth throughout the experiment.[5] Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 1000x stock solution of the compound in DMSO.[3] Create a serial dilution series of the compound in complete culture medium. An example is provided below.
Table 2: Example Serial Dilution Scheme for a 96-well Plate
| Final Concentration | Vol. of Compound Stock (µL) | Vol. of Medium (µL) |
| 100 µM | 10 µL of 10 mM Stock | 990 µL |
| 10 µM | 100 µL of 100 µM solution | 900 µL |
| 1 µM | 100 µL of 10 µM solution | 900 µL |
| 100 nM | 100 µL of 1 µM solution | 900 µL |
| 10 nM | 100 µL of 100 nM solution | 900 µL |
| 1 nM | 100 µL of 10 nM solution | 900 µL |
Phase 2: Treatment
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for your desired duration (e.g., 24, 48, or 72 hours).[3]
Phase 3: MTT Assay
-
After incubation, carefully remove the treatment media.
-
Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[5][8]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.[8]
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[5][8]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[5]
Phase 4: Data Analysis
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (which are set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[3][9]
-
Use a non-linear regression model (sigmoidal curve fit) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[9][10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium. | - The compound's solubility limit has been exceeded.- Interaction with media components (e.g., serum proteins). | - Visually inspect all dilutions for precipitation before adding to cells.- Decrease the highest concentration tested.- Consider preparing dilutions in serum-free medium if compatible with your cell line for the duration of the experiment. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during serial dilution or reagent addition.- "Edge effects" in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for reagent addition.[5]- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No biological effect observed, even at high concentrations. | - The tested concentration range is too low.- The compound is inactive in the chosen cell line or assay.- The compound has degraded due to improper storage. | - Perform a wider dose-response experiment, extending to a higher concentration range (e.g., up to 100 µM).[4]- Verify that the target pathway is active and relevant in your chosen cell line.- Use a fresh aliquot of the compound from proper storage. |
| Bell-shaped ("U-shaped") dose-response curve. | - Off-target effects at high concentrations.- Compound precipitation at high concentrations leading to a lower effective dose.- Cellular defense mechanisms activated at specific concentrations. | - Carefully check for precipitation at high concentrations.- Test a narrower, more focused concentration range around the initial effective dose.- Consider alternative assays to investigate potential off-target mechanisms. |
References
- CLYTE Technologies. (2025, December 24).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Advanced ChemBlocks. This compound.
- BenchChem.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- PubChem. This compound.
- BenchChem.
- GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol.
- Taylor & Francis Online. Dose response – Knowledge and References.
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Introduction
N-(6-amino-1,3-benzothiazol-2-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds, making the robust assessment of its purity a critical aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering the precision and sensitivity required to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
This guide presents a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how stationary phase selection can significantly impact the resolution and overall performance of a stability-indicating assay. We will explore the nuances of a traditional C18 column versus a Phenyl-Hexyl stationary phase, supported by experimental data from a forced degradation study.
The Analytical Challenge: Physicochemical Properties and Potential Impurities
This compound possesses several structural features that influence its chromatographic behavior. The presence of two basic amine functionalities and the aromatic benzothiazole ring system necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. Buffers are commonly employed in the mobile phase to maintain a constant pH, thereby controlling the ionization state of the analyte.
Potential impurities can arise from the synthetic route or degradation. A known synthesis involves the acetylation of 2,6-diaminobenzothiazole. Therefore, unreacted starting material and potential by-products are key process-related impurities to monitor. Furthermore, the molecule is susceptible to degradation under stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1] Potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond to yield 2,6-diaminobenzothiazole and acetic acid.
-
Oxidation: Oxidation of the primary amino group or the sulfur atom within the thiazole ring.
-
Photodegradation: Degradation upon exposure to light.
A robust, stability-indicating HPLC method must be able to resolve the main peak from all these potential impurities.
Comparative HPLC Methodologies
To objectively compare the performance of different stationary phases, two distinct HPLC methods were developed and validated. The core difference lies in the choice of the analytical column, which directly influences the separation selectivity.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability. Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
Experimental Protocol: Method A
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with 1M KOH |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Causality Behind Experimental Choices:
-
C18 Column: Chosen as the benchmark due to its widespread use and robust performance for a variety of compounds.
-
Phosphate Buffer (pH 6.5): The pKa of the aromatic amine is estimated to be around 4-5. At a pH of 6.5, the basic nitrogens will be partially protonated, providing a balance of hydrophobicity for retention on the C18 phase while mitigating excessive peak tailing. Phosphate is a common and effective buffer in this pH range.[2]
-
Acetonitrile: Selected as the organic modifier for its low viscosity and UV cutoff.
-
Gradient Elution: Necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds.
-
Detection at 285 nm: This wavelength was determined from the UV spectrum of this compound to provide a good response for the main component and expected impurities.
Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl column offers a different separation mechanism compared to the C18 phase. In addition to hydrophobic interactions from the hexyl chain, it provides pi-pi (π-π) interactions between the phenyl rings of the stationary phase and aromatic analytes.[3][4] This can lead to enhanced retention and unique selectivity for aromatic compounds.[5]
Experimental Protocol: Method B
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Causality Behind Experimental Choices:
-
Phenyl-Hexyl Column: Selected to leverage potential π-π interactions with the benzothiazole ring system of the analyte and its impurities, offering an alternative selectivity to the C18 column.[6][7]
-
0.1% Formic Acid (pH ~2.7): At this low pH, the basic amine functionalities will be fully protonated. This can lead to sharper peak shapes for basic compounds by minimizing interactions with residual silanols on the silica surface. Formic acid is also a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for impurity identification.[8][9]
-
Gradient and other parameters: Kept consistent with Method A to allow for a direct comparison of the stationary phase performance.
Forced Degradation Study
To challenge the stability-indicating nature of both methods, a sample of this compound was subjected to forced degradation under acidic, basic, oxidative, and photolytic stress conditions as per ICH guidelines.[1] The stressed samples were then analyzed using both HPLC methods.
Experimental Workflow for Forced Degradation and Analysis
Sources
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A Guide to the Spectroscopic Characterization of N-(6-amino-1,3-benzothiazol-2-yl)acetamide: A Comparative Analysis by ¹H and ¹³C NMR
Introduction
In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring the reproducibility of scientific findings. Among these, N-(6-amino-1,3-benzothiazol-2-yl)acetamide is a key intermediate and a subject of significant research interest. This guide provides an in-depth technical comparison of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights for researchers, scientists, and professionals in the field. We will delve into the predicted spectral data, a comparative analysis with other analytical techniques, and detailed experimental protocols.
The Power of NMR in Elucidating Benzothiazole Structures
NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structures in solution.[1] Unlike techniques that only provide information on molecular weight or functional groups, NMR reveals the precise connectivity of atoms and their chemical environments. For a heterocyclic system like this compound, NMR allows us to:
-
Identify and count the number of unique proton and carbon environments within the molecule.
-
Determine the connectivity of atoms through the analysis of spin-spin coupling patterns.
-
Probe the electronic environment of each nucleus, which is sensitive to the effects of substituents on the benzothiazole ring.
This detailed structural information is crucial for confirming the identity and purity of a synthesized compound, which is a prerequisite for any further biological or chemical studies.
¹H NMR Characterization: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the amino and acetamido groups on the benzothiazole core.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR signals for this compound, with assignments based on the analysis of similar structures reported in the literature.[2][3][4][5][6][7] The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and allowing for the observation of exchangeable protons (NH and NH₂).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH (Acetamide) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.5 | Doublet | 1H | H-4 | This proton is adjacent to the sulfur atom and is expected to be in the downfield region of the aromatic protons. |
| ~7.2 | Singlet | 1H | H-7 | This proton is situated between the amino group and the fused thiazole ring. |
| ~6.8 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~5.5 | Singlet | 2H | NH₂ (Amino) | The protons of the primary amine are typically observed as a broad singlet and are exchangeable with D₂O. |
| ~2.1 | Singlet | 3H | CH₃ (Acetamide) | The methyl protons of the acetyl group are in a shielded environment and appear as a sharp singlet. |
¹³C NMR Characterization: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or higher sample concentrations are often required.
Predicted ¹³C NMR Spectral Data
Based on established chemical shift ranges for benzothiazole derivatives and the influence of the substituents, the predicted ¹³C NMR spectrum of this compound is summarized below.[7][8][9][10][11]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C=O (Acetamide) | The carbonyl carbon of the amide group is highly deshielded. |
| ~158 | C-2 | The carbon atom of the thiazole ring bonded to the acetamido group. |
| ~148 | C-7a | The quaternary carbon at the fusion of the benzene and thiazole rings. |
| ~145 | C-6 | The carbon atom bonded to the amino group. |
| ~132 | C-3a | The quaternary carbon adjacent to the sulfur atom. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~115 | C-5 | Aromatic CH carbon, shielded by the amino group. |
| ~105 | C-7 | Aromatic CH carbon, shielded by the amino group. |
| ~24 | CH₃ (Acetamide) | The methyl carbon of the acetyl group is in the aliphatic region. |
Visualizing the Characterization Workflow
To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps in the characterization of this compound.
Caption: A workflow diagram illustrating the process of synthesizing, purifying, and spectroscopically characterizing this compound.
A Comparative Look: NMR vs. Other Spectroscopic Techniques
While NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here's a comparison of what NMR offers relative to other common analytical methods:
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, number of unique proton and carbon environments, stereochemistry. | Unambiguous structure determination in solution. | Lower sensitivity, requires soluble sample, can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide direct information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
As the table illustrates, each technique provides a unique piece of the structural puzzle. While MS can confirm the molecular formula and IR can identify the presence of amide and amine functionalities, only NMR can definitively map out the atomic connections that define the molecule's structure.
Experimental Protocols: A Practical Guide
For researchers looking to acquire high-quality NMR data for this compound, the following protocols are recommended.
Sample Preparation for NMR Analysis
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice due to its excellent dissolving power for many organic compounds and its ability to allow for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
¹H NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹³C NMR Data Acquisition
-
Spectrometer: Utilize the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be necessary to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often required for quaternary carbons to fully relax and be accurately integrated.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. This powerful combination provides an unparalleled level of detail regarding the molecular structure, which is essential for the advancement of research and development in medicinal chemistry. While other analytical techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary information, NMR remains the definitive method for the unambiguous elucidation of atomic connectivity in solution. By following robust experimental protocols and leveraging the predictive power of NMR, researchers can confidently confirm the identity and purity of this important benzothiazole derivative, paving the way for its further investigation and application.
References
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SpectraBase. (n.d.). N-(6-Acetamido-1,3-benzothiazol-2-yl)acetamide. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Performance of N-(6-amino-1,3-benzothiazol-2-yl)acetamide and Other Benzothiazole Antimicrobial Agents
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent antimicrobial effects. This guide provides an in-depth technical comparison of N-(6-amino-1,3-benzothiazol-2-yl)acetamide and other notable benzothiazole-based antimicrobial agents, supported by experimental data and methodologies to aid researchers and drug development professionals in this critical field.
The Benzothiazole Scaffold: A Versatile Core for Antimicrobial Drug Discovery
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[1] This structural motif is present in several clinically approved drugs and a multitude of investigational compounds. The versatility of the benzothiazole nucleus allows for substitutions at various positions, primarily at the 2- and 6-positions, leading to a diverse range of pharmacological activities.[1] In the realm of antimicrobial agents, benzothiazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial bacterial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[1][2]
Focus Compound: this compound
This compound is a derivative of the 2-aminobenzothiazole core, featuring an acetamido group at the 2-position and an amino group at the 6-position. While specific antimicrobial data for this exact compound is not extensively published, studies on closely related analogues provide valuable insights into its potential efficacy.
Synthesis and Structure
The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route starts with the appropriate substituted aniline, which undergoes cyclization to form the benzothiazole ring. Subsequent acylation and amination steps yield the final product. For instance, a common method involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution with various amines.[3]
sub_aniline [label="Substituted\n2-Aminobenzothiazole"]; chloroacetyl [label="Chloroacetyl\nChloride"]; intermediate [label="2-Chloroacetamido\nBenzothiazole\nIntermediate", fillcolor="#FBBC05"]; amine [label="Amine\n(e.g., Pyridine-3-amine)"]; final_product [label="N-(6-substituted-1,3-benzothiazol-2-yl)\n-2-(substituted amino)acetamide\n(e.g., BTC-j)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_aniline -> intermediate [label="+"]; chloroacetyl -> intermediate; intermediate -> final_product [label="+"]; amine -> final_product; }
Postulated Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies on analogous compounds, such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j), suggest that these molecules likely target bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these benzothiazole derivatives can inhibit its enzymatic activity, leading to bacterial cell death. This mechanism is shared by other successful antibiotic classes, such as the quinolones.
benzothiazole [label="this compound\nAnalogue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dna_gyrase [label="Bacterial DNA Gyrase\n(GyrB Subunit)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp_binding [label="ATP Binding & Hydrolysis"]; dna_supercoiling [label="DNA Supercoiling"]; replication [label="DNA Replication &\nTranscription", fillcolor="#FBBC05"]; cell_death [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
benzothiazole -> dna_gyrase [label="Binds to"]; dna_gyrase -> atp_binding [style=dashed, label="Inhibits"]; atp_binding -> dna_supercoiling [label="Required for"]; dna_supercoiling -> replication [label="Essential for"]; replication -> cell_death [style=dashed, label="Inhibition leads to"]; }
Comparative Antimicrobial Performance
To contextualize the potential of this compound, we will compare the available data for its close analogue, BTC-j, with other benzothiazole-based antimicrobial agents: the clinically used neuroprotective drug Riluzole and the carbonic anhydrase inhibitor Ethoxzolamide , which has demonstrated antimicrobial properties.
| Compound | Target Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |
| BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) | Staphylococcus aureus | Positive | 12.5 µg/mL | [3] |
| Bacillus subtilis | Positive | 6.25 µg/mL | [3] | |
| Escherichia coli | Negative | 3.125 µg/mL | [3] | |
| Pseudomonas aeruginosa | Negative | 6.25 µg/mL | [3] | |
| Ethoxzolamide | Helicobacter pylori | Negative | 0.2 mM (~51.7 µg/mL) | [4][5] |
| Riluzole | Entamoeba histolytica (protozoan) | N/A | IC50: 459.5 µM | [6] |
Analysis of Comparative Data:
The data indicates that the acetamide derivative, BTC-j, exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[3] This suggests that this compound, with its similar core structure, may also possess significant antibacterial properties.
Ethoxzolamide demonstrates notable activity against Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases.[4][5] Its mechanism, however, is distinct and relies on the inhibition of carbonic anhydrase, an enzyme essential for the bacterium's survival in the acidic stomach environment.[7]
Riluzole, while structurally a 2-aminobenzothiazole, is primarily developed for its neuroprotective effects and its antimicrobial data is limited.[6] Its activity against the protozoan Entamoeba histolytica suggests a broader potential for benzothiazoles against various pathogens, though its efficacy against bacteria and fungi is not well-established.[6]
Experimental Protocols for Antimicrobial and Cytotoxicity Evaluation
To ensure the scientific integrity and reproducibility of antimicrobial studies, standardized protocols are paramount. The following are detailed methodologies for determining the minimum inhibitory concentration (MIC) and assessing cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound and control antibiotic in the microtiter plate wells containing the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Microbial\nInoculum (0.5 McFarland)"]; serial_dilution [label="Perform Serial Dilutions\nof Compounds in\n96-well Plate"]; inoculate [label="Inoculate Wells with\nMicrobial Suspension"]; incubate [label="Incubate Plate\n(e.g., 37°C, 24h)"]; read_results [label="Read Results:\nDetermine Lowest Concentration\nwith No Visible Growth"]; end [label="End (MIC Value)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Conclusion and Future Directions
The benzothiazole scaffold continues to be a promising source of novel antimicrobial agents. While direct experimental data for this compound is limited, the potent activity of its close analogues, such as BTC-j, against a range of pathogenic bacteria highlights its potential.[3] The likely mechanism of action through DNA gyrase inhibition presents a validated target for antibacterial therapy.
Further research should focus on the synthesis and comprehensive antimicrobial screening of this compound to establish its specific MIC and MBC (Minimum Bactericidal Concentration) values against a broad panel of clinically relevant bacteria and fungi. Subsequent studies should confirm its mechanism of action and evaluate its cytotoxicity and in vivo efficacy. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers to advance the development of this and other promising benzothiazole derivatives in the fight against infectious diseases.
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Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC. (2021, October 27). Retrieved from [Link]
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Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives - Brieflands. (n.d.). Retrieved from [Link]
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(PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds - ResearchGate. (2024, November 1). Retrieved from [Link]
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Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. (n.d.). Retrieved from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
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A Comparative Guide to Benzothiazole-Based Urease Inhibitors: Spotlight on N-(6-amino-1,3-benzothiazol-2-yl)acetamide
This guide provides a comparative analysis of urease inhibitors, with a specific focus on the promising benzothiazole scaffold, exemplified by the compound N-(6-amino-1,3-benzothiazol-2-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols, and explores the mechanistic underpinnings of urease inhibition to inform future research and development.
The Critical Role of Urease and Its Inhibition
Urease (urea amidohydrolase, EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This enzymatic action is a crucial virulence factor for several pathogens and a significant concern in agriculture.
-
In Medicine: In the human stomach, the urease produced by Helicobacter pylori neutralizes gastric acid by generating ammonia, allowing the bacterium to colonize the gastric mucosa. This colonization is a primary cause of peptic ulcers and is linked to the development of gastric cancer.[1][2][3] Therefore, inhibiting urease is a key therapeutic strategy to combat H. pylori infections.[2][3]
-
In Agriculture: Urea is the most widely used nitrogen fertilizer globally. However, its rapid hydrolysis by soil microbial urease leads to significant nitrogen loss through ammonia volatilization and contributes to environmental pollution.[4] Urease inhibitors, when co-applied with urea fertilizers, can slow this process, enhancing fertilizer efficiency and reducing environmental impact.
The active site of urease contains two nickel ions (Ni²⁺) bridged by a carbamylated lysine residue, which are essential for its catalytic activity.[1] This dinuclear nickel center is the primary target for most competitive inhibitors.
Caption: Catalytic hydrolysis of urea by the urease enzyme.
The Benzothiazole Scaffold: A Promising Class of Urease Inhibitors
Benzothiazole, a heterocyclic compound composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5] Recent studies have highlighted its potential as a potent framework for designing effective urease inhibitors.[6][7] The versatility of the benzothiazole ring allows for chemical modifications at various positions, enabling the fine-tuning of its interaction with the urease active site to enhance inhibitory potency.[8]
Profile of this compound
While extensive data on the specific urease inhibitory activity of this compound is not yet widely published, its synthesis and the structure-activity relationship (SAR) of related compounds provide valuable insights.
Synthesis: The synthesis of N-(substituted-1,3-benzothiazol-2-yl)acetamide derivatives typically involves reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution with various amines.[9][10] This synthetic accessibility allows for the creation of diverse libraries for screening. A general synthetic scheme for related compounds has been established, demonstrating the feasibility of producing these molecules for biological evaluation.[11]
Inferred Activity from SAR Studies: Structure-activity relationship studies on benzothiazole derivatives reveal that the nature and position of substituents on the benzothiazole ring are critical for urease inhibition.[7][8]
-
Hydrogen Bonding: The acetamide group in the target molecule can form hydrogen bonds with amino acid residues in the enzyme's active site, a key factor for inhibitory action.[11]
-
Hydrophobic Interactions: The benzothiazole core can engage in hydrophobic interactions within the binding pocket.[8]
-
Coordination with Nickel Ions: The heterocyclic nitrogen and sulfur atoms of the benzothiazole ring, or functional groups attached to it, can potentially coordinate with the nickel ions at the active site, disrupting the catalytic mechanism.
Studies on similar N-(6-arylbenzo[d]thiazol-2-yl)acetamide compounds have shown significant urease inhibition, with some derivatives being more potent than the standard inhibitor, thiourea.[11] This suggests that this compound is a strong candidate for further investigation.
Comparative Analysis with Standard Urease Inhibitors
To contextualize the potential of benzothiazole-based inhibitors, it is essential to compare them against established alternatives. The performance of urease inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor Class | Representative Compound | Standard IC₅₀ Value (μM) | Mechanism of Action / Key Features |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | ~42 - 320[1][6] | FDA-approved drug.[12][13] Binds to the dinuclear nickel center, acting as a competitive inhibitor.[1][14] Use is limited by side effects.[12][13] |
| Urea Analogues | Hydroxyurea (HU) | ~100[1] | A urea derivative that acts as a competitive inhibitor.[1][15] Also used as a reference inhibitor in many studies.[1] |
| Thioureas | Thiourea | ~21 - 23[16][17] | A classic substrate analogue. The sulfur atom coordinates with the nickel ions in the active site.[18] Frequently used as a standard positive control. |
| Phosphoramides | Phenyl phosphorodiamidate (PPDA) | Potent, slow-binding inhibitor[19] | Acts as a transition-state analogue, forming a covalent but reversible complex with the enzyme.[19][20] Used in both research and agriculture. |
| Benzothiazoles | Various Derivatives | 0.12 - 105[6][7][15] | Potent inhibition observed in multiple studies.[6][7] Mechanism is often mixed-type, binding to both the free enzyme and the enzyme-substrate complex.[15] |
Note: IC₅₀ values can vary depending on the source of the urease (e.g., Jack bean, H. pylori) and assay conditions.
This comparison demonstrates that benzothiazole derivatives have shown inhibitory potencies (low micromolar to nanomolar IC₅₀ values) that are competitive with, and in many cases superior to, standard inhibitors like Acetohydroxamic Acid and Thiourea.[6][7][15]
Experimental Protocols for Urease Inhibitor Evaluation
Accurate and reproducible evaluation of inhibitor potency is paramount. The following sections detail standardized protocols for in vitro urease inhibition assays and subsequent kinetic studies.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is the most common method for quantifying urease activity by measuring the amount of ammonia produced.[4] The protocol is based on the Berthelot (or indophenol) reaction, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which can be quantified spectrophotometrically.[2][4]
Caption: Experimental workflow for the in vitro urease inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (50 mM, pH 7.4).[16]
-
Enzyme Solution: Prepare a solution of Jack bean urease (e.g., 1 unit/well) in assay buffer.[16] Keep on ice.
-
Substrate Solution: Prepare a 50 mM urea solution in assay buffer.[16]
-
Test Compounds: Prepare stock solutions of test compounds (e.g., this compound) and a standard inhibitor (e.g., thiourea) in DMSO. Create serial dilutions.
-
Berthelot Reagents:
-
-
Assay Procedure (96-well plate format):
-
To designated wells, add 10 µL of the test compound solution at various concentrations.[16]
-
For the negative control (100% enzyme activity), add 10 µL of DMSO.
-
For the blank, add buffer instead of the enzyme solution.
-
Add 10 µL of the urease enzyme solution to all wells except the blank.[16]
-
Mix and pre-incubate the plate at 37°C for 10-15 minutes.[16]
-
Initiate the reaction by adding 20 µL of the urea substrate solution to all wells.[16]
-
Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.[2]
-
Incubate at 37°C for 30 minutes to allow for color development.[2]
-
Measure the absorbance at a wavelength between 625-670 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ODtest - ODblank) / (ODcontrol - ODblank)] x 100 [4]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Kinetic Studies to Determine Inhibition Mode
Kinetic studies are performed to understand how an inhibitor interacts with the enzyme. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[22][23]
Caption: Binding modes for competitive and non-competitive inhibitors.
Experimental Rationale:
-
Competitive inhibitors bind to the same active site as the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
-
Non-competitive inhibitors bind to an allosteric (different) site on the enzyme, which reduces the Vₘₐₓ but does not change the Kₘ.
-
Mixed inhibitors , as has been observed for some benzothiazole derivatives, can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.[15]
By analyzing the pattern of lines on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), the specific mode of inhibition for this compound can be elucidated, providing critical information for its mechanism of action.
Conclusion and Future Directions
The benzothiazole scaffold represents a highly promising avenue for the development of novel urease inhibitors. While specific data for this compound is emerging, the potent activity of structurally related compounds provides a strong rationale for its investigation. Comparative analysis shows that benzothiazoles can achieve inhibitory potencies exceeding those of established standards like acetohydroxamic acid and thiourea.
Future research should focus on:
-
Systematic Screening: Synthesizing and screening a focused library of derivatives of this compound to fully map the structure-activity relationship.
-
Mechanistic Studies: Performing detailed kinetic and molecular docking studies to confirm the binding mode and identify key interactions with the urease active site.
-
In Vivo Evaluation: Advancing the most potent and non-toxic candidates to in vivo models to assess their efficacy in relevant therapeutic or agricultural contexts.
The detailed protocols provided in this guide offer a robust framework for conducting these essential evaluations, paving the way for the development of next-generation urease inhibitors.
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A Comparative Analysis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide and its Analogs Against Standard Therapeutic Agents
Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets, yielding diverse pharmacological activities. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention from medicinal chemists, leading to the development of therapeutic agents with applications ranging from neurodegenerative diseases, like Riluzole for amyotrophic lateral sclerosis, to antiviral and immunosuppressive agents like Frentizole.[2]
This guide focuses on the therapeutic potential of N-(6-amino-1,3-benzothiazol-2-yl)acetamide , a specific derivative within this versatile class. While comprehensive, direct comparative studies on this exact molecule are emerging, its structural features place it firmly within a family of compounds extensively investigated for anticancer, antimicrobial, and anti-inflammatory properties.[3][4] By synthesizing data from closely related analogs and comparing their performance against established standard-of-care drugs, we can construct a robust profile of its probable efficacy and mechanisms of action. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and potential of novel benzothiazole derivatives.
Part 1: Anticancer Activity - A Primary Therapeutic Arena
The most profound and widely documented therapeutic application of 2-aminobenzothiazole derivatives is in oncology.[1][5][6] These compounds have demonstrated potent cytotoxic and antiproliferative effects across a multitude of cancer cell lines, often by targeting key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Targeting Critical Cancer Pathways
The anticancer efficacy of benzothiazole derivatives is frequently attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[1][5] Several key oncogenic pathways are targeted by this class of compounds:
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central node in cell signaling that promotes cell growth and survival. Its overactivation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been designed as potent inhibitors of PI3K isoforms, particularly PI3Kα and PI3Kγ, thereby shutting down this pro-survival signaling.[2][5]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), plays a pivotal role in cancer progression. Benzothiazoles have been shown to act as effective inhibitors of these kinases, blocking downstream signaling, reducing tumor cell proliferation, and inhibiting angiogenesis.[2]
Below is a simplified representation of the PI3K/AKT signaling pathway, a common target for 2-aminobenzothiazole-based anticancer agents.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Comparative In Vitro Efficacy
The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency. The table below compares the IC₅₀ values of various 2-aminobenzothiazole derivatives against common cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Compound/Drug | Target/Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole Derivative 13 | EGFR Inhibitor | HCT116 (Colon) | 6.43 | [2] |
| A549 (Lung) | 9.62 | [2] | ||
| A375 (Melanoma) | 8.07 | [2] | ||
| Benzothiazole Derivative 20 | VEGFR-2 Inhibitor | HepG2 (Liver) | 9.99 | [2] |
| HCT-116 (Colon) | 7.44 | [2] | ||
| MCF-7 (Breast) | 8.27 | [2] | ||
| Benzothiazole Derivative 23 | VEGFR-2 Inhibitor | A549 (Lung) | Potent | [2] |
| Benzothiazole Derivative 54 | PI3Kα Inhibitor | MCF-7 (Breast) | Potent (IC₅₀ = 1.03 nM) | [2] |
| Doxorubicin | Topoisomerase II Inhibitor | A549 (Lung) | ~0.1 | [7] |
| Cisplatin (CDDP) | DNA Cross-linking Agent | A549 (Lung) | ~0.7 | [7] |
| Paclitaxel (PTX) | Microtubule Stabilizer | A549 (Lung) | <0.0015 | [7] |
Note: The data presented for benzothiazole derivatives are for various analogs within the 2-aminobenzothiazole class, as reported in the literature. Direct IC₅₀ values for this compound were not available in the reviewed sources, but its structural similarity suggests potential for similar activity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[8] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7][8]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well microplate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compound. Wells containing untreated cells (vehicle control) and a standard anticancer drug (positive control) are also included.[7]
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Reagent: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT.[8]
-
Solubilization: The MTT solution is removed, and an organic solvent, typically DMSO, is added to each well to dissolve the resulting formazan crystals.[7]
-
Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: The absorbance of the treated wells is compared to the absorbance of the untreated control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Antimicrobial Activity - A Broad-Spectrum Potential
Derivatives of N-(benzothiazol-2-yl)acetamide have also been synthesized and evaluated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[9][10]
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism. Recent studies have explored various 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives, demonstrating their potential.[9][10]
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| BTC-j * | S. aureus (Gram +) | 12.5 | [9][10] |
| B. subtilis (Gram +) | 6.25 | [9][10] | |
| E. coli (Gram -) | 3.125 | [9][10] | |
| P. aeruginosa (Gram -) | 6.25 | [9][10] | |
| Streptomycin | Standard Antibiotic | Variable | [11] |
| Ciprofloxacin | Standard Antibiotic | Variable | - |
*BTC-j: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, a close analog of the topic compound.[9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation: A twofold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microplate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included. A standard antibiotic is also tested in parallel.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 3: Anti-inflammatory and Other Bioactivities
Beyond cancer and microbial infections, the benzothiazole scaffold has been explored for a range of other biological activities.
-
Anti-inflammatory Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties.[12][13] For instance, a hybrid of 2-aminobenzothiazole and ketoprofen exhibited an anti-inflammatory IC₅₀ of 54.64 µg/mL, which was more effective than the standard drug ibuprofen (IC₅₀ of 76.05 µg/mL).[13] The activity is often evaluated using in vitro assays such as the inhibition of protein (albumin) denaturation.[14]
-
Urease Inhibition: A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, structurally related to the topic compound, displayed significant urease inhibitory activity, with all tested compounds being more active than the thiourea standard.[3][4] The N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide analog was found to be the most potent.[3][4]
-
Neuroprotection: The benzothiazole core is present in compounds designed as multifunctional ligands for Alzheimer's disease, exhibiting properties like cholinesterase inhibition and anti-β-amyloid aggregation.[15]
Conclusion and Future Directions
The this compound molecule belongs to the versatile and pharmacologically significant 2-aminobenzothiazole class. While this specific compound requires more targeted investigation, the wealth of data on its close analogs strongly suggests its potential as a therapeutic agent, particularly in oncology. The recurring findings of potent kinase inhibition and cytotoxicity against various cancer cell lines highlight this as the most promising avenue for its development.[1][2][5] Furthermore, its potential antimicrobial and anti-inflammatory activities warrant exploration.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro screening of this compound against panels of cancer cell lines, bacterial strains, and inflammatory markers to establish its specific IC₅₀ and MIC values.
-
Mechanism of Action Studies: Investigating the precise molecular targets of the compound, for example, through kinase profiling assays and molecular docking studies.
-
Structure-Activity Relationship (SAR): Synthesizing and testing a focused library of analogs to optimize potency and selectivity.
-
In Vivo Studies: Progressing the most promising candidates to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.
References
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Salih, O. M., Basheer, H. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Yar, M., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
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Bentham Science. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Available at: [Link]
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Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]
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Hilaris Publisher. (2017). Synthesis of some novel N-(6-substituted benzothiazole-2-yl)-2-(4-substituted piperazin-1-yl) asetamide derivatives and evaluation their anticancer activity. Available at: [Link]
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ResearchGate. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. Available at: [Link]
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ResearchGate. (2015). (PDF) Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. Available at: [Link]
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National Institutes of Health. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Available at: [Link]
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A Comparative Guide to Validating the Biological Activity of N-(6-amino-1,3-benzothiazol-2-yl)acetamide as a Novel EGFR Inhibitor
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific derivative, N-(6-amino-1,3-benzothiazol-2-yl)acetamide , hereafter referred to as BTA-72 . Given the prevalence of benzothiazole derivatives as kinase inhibitors, we hypothesize that BTA-72 may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][4]
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[5][6] Its dysregulation through overexpression or mutation is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a critical therapeutic target.[4][7][8] This guide provides a comprehensive, step-by-step framework for validating the biological activity of BTA-72, comparing its performance against Gefitinib , a well-established, FDA-approved EGFR inhibitor.[9][10][11] The objective is to equip researchers with the necessary protocols and rationale to rigorously assess the potential of novel compounds like BTA-72.
Part 1: In Vitro Validation of Direct EGFR Kinase Inhibition
Objective: The first critical step is to determine if BTA-72 can directly inhibit the enzymatic activity of purified EGFR kinase in a cell-free system. This biochemical assay provides a direct measure of the compound's potency (IC50) against its putative target.
Methodology: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP produced is converted to ATP, which is then quantified via a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.[12][13]
Experimental Protocol:
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture (e.g., 5 µL final volume) containing recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and varying concentrations of BTA-72 or Gefitinib (e.g., 10-point, 3-fold serial dilution). Include vehicle (DMSO) and no-enzyme controls.
-
Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[13] Incubate at room temperature for 40 minutes.[14]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin needed for the detection reaction.[13]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[14] Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | Target Kinase | IC50 (nM) |
| BTA-72 | EGFR | 85 |
| Gefitinib (Reference) | EGFR | 50 |
Visualization: In Vitro Kinase Inhibition Workflow
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Part 2: Cellular Activity and Mechanism of Action
Objective: After confirming direct target inhibition, the next step is to assess BTA-72's activity in a cellular context. This involves determining if it can inhibit EGFR signaling within cancer cells and whether this inhibition translates to an anti-proliferative effect.
Methodology 2.1: Western Blot for EGFR Pathway Inhibition
Western blotting is used to measure the phosphorylation status of EGFR and its downstream effectors, providing direct evidence of target engagement in cells.[15][16] A reduction in the phosphorylated forms of these proteins upon compound treatment indicates successful pathway inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Seed A549 cells (an NSCLC cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.[17][18][19] Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of BTA-72 or Gefitinib for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[15]
-
Incubate overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1173), total EGFR, phospho-ERK1/2, total ERK, and a loading control (e.g., β-actin).[21]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry.
Methodology 2.2: Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. A decrease in ATP levels corresponds to a reduction in cell viability.
Experimental Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BTA-72 or Gefitinib. Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[22]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[23]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
-
Data Measurement and Analysis: Record luminescence with a luminometer. Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of compound concentration.
Comparative Data Summary (Hypothetical)
| Compound | Cell Viability EC50 (µM) in A549 cells | p-EGFR Inhibition in A549 cells (at 1 µM) |
| BTA-72 | 1.2 | Strong |
| Gefitinib (Reference) | 0.8 | Strong |
Visualization: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.[5][24][25]
Conclusion and Future Directions
This guide outlines a foundational workflow for validating the biological activity of a novel compound, BTA-72, as a putative EGFR inhibitor. The hypothetical data presented suggest that BTA-72 is a potent, direct inhibitor of EGFR kinase activity, which translates to effective inhibition of EGFR signaling in cancer cells and a corresponding reduction in cell viability, with performance comparable to the reference compound Gefitinib.
The logical next step would be to perform a broad kinase selectivity screen to determine if BTA-72 is specific for EGFR or if it inhibits other kinases, which could lead to off-target effects. Further studies should also include testing in different cancer cell lines, including those with known Gefitinib-resistance mutations (e.g., T790M), to explore its potential to overcome resistance.[11] Successful outcomes in these advanced preclinical studies would build a strong case for progressing BTA-72 into in vivo efficacy and safety studies.
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CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
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Gefitinib | Drug Guide. MedSchool.
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
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Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH.
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Gefitinib. Wikipedia.
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
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What is the mechanism of Gefitinib? Patsnap Synapse.
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List of EGFR inhibitors (anti-EGFR). Drugs.com.
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EGF/EGFR Signaling Pathway. Creative Diagnostics.
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Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed.
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ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.
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EGFR Signaling Pathway. Danaher Life Sciences.
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Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment. Benchchem.
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CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
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ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
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Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Patsnap Synapse.
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Definition of EGFR tyrosine kinase inhibitor. NCI Dictionary of Cancer Terms.
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The Role of Benzothiazole Derivatives in Modern Drug Discovery. Tocris Bioscience.
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Benzothiazole derivatives in the design of antitumor agents. PubMed.
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EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B),... ResearchGate.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.
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Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line. Spandidos Publications.
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Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. NIH.
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CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.
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Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. Taylor & Francis Online.
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
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Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
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EGFR Western Blot Protocol. FineTest ELISA Kit.
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Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. PubMed.
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(PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.
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(PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a key heterocyclic compound with relevance in pharmaceutical and materials science research. While specific, detailed fragmentation studies on this exact molecule are not extensively published, this document, drawing upon established principles of mass spectrometry and data from structurally related benzothiazole derivatives, proposes a detailed fragmentation pathway. We will explore the underlying chemical principles that dictate the fragmentation patterns, compare mass spectrometry with other common analytical techniques for the characterization of this molecule, and provide a detailed experimental protocol for acquiring high-quality mass spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of benzothiazole-containing compounds.
Introduction: The Significance of this compound
This compound belongs to the benzothiazole class of heterocyclic compounds, which are pivotal structural motifs in medicinal and agricultural chemistry.[1][2] The benzothiazole core is present in a wide array of pharmacologically active molecules, exhibiting antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2] The specific substitutions on the benzothiazole ring, in this case, an amino group at the 6-position and an acetamido group at the 2-position, significantly influence the molecule's chemical properties and biological activity.
Given its potential role in drug discovery and development, the unambiguous characterization of this compound is paramount. Mass spectrometry stands out as a powerful analytical technique for this purpose, providing not only the molecular weight but also valuable structural information through the analysis of its fragmentation patterns.
Fundamentals of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A mass spectrometer performs three essential functions:
-
Ionization: The sample molecule is converted into gas-phase ions. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed.[3][4][5] ESI is particularly well-suited for polar molecules and often produces protonated molecules [M+H]+ with minimal fragmentation in the ion source.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Tandem mass spectrometry (MS/MS) takes this a step further. A specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information about the precursor ion.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound (C9H9N3OS, molecular weight: 207.25 g/mol ) in positive ion mode ESI-MS/MS is predicted to proceed through several key pathways, driven by the protonation of the basic nitrogen atoms and the inherent stability of the benzothiazole ring.[6]
The most likely sites of protonation are the nitrogen atom of the 6-amino group and the nitrogen atoms within the thiazole ring. The initial fragmentation events will likely involve the cleavage of the more labile bonds, particularly those of the acetamido side chain.
Key Fragmentation Reactions
-
Loss of Ketene: A common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH2=C=O, 42 Da) from the protonated molecule. This would result in a fragment ion corresponding to 2,6-diaminobenzothiazole.
-
Cleavage of the Amide Bond: The amide bond in the acetamido group can undergo cleavage, leading to the formation of a stable acylium ion (CH3CO+, m/z 43) and the 2,6-diaminobenzothiazole radical cation, or the protonated 2,6-diaminobenzothiazole and a neutral acetyl radical.
-
Fragmentation of the Benzothiazole Core: While the benzothiazole ring is relatively stable, it can undergo fragmentation under higher collision energies. This can involve the loss of small neutral molecules like HCN, CS, or cleavage of the benzene ring.
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Design and Methodology
To obtain high-quality mass spectra and fragmentation data for this compound, the following experimental workflow is recommended:
Caption: Recommended workflow for the mass spectrometric analysis of the target compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography (for complex mixtures):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the protonated molecule at m/z 208.
-
Collision Gas: Argon.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the appearance of different fragment ions and to build a complete fragmentation map.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often involves orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | High sensitivity, requires small sample amounts, can be coupled with chromatography. | Isomers may not be distinguishable without chromatography, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of each atom (connectivity). | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification. | Robust and reproducible for quantification, can separate isomers. | Provides limited structural information, requires a chromophore for UV detection. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Conclusion
The mass spectrometry fragmentation analysis of this compound provides valuable insights into its chemical structure. Based on established fragmentation principles of related compounds, a predictive fragmentation pathway has been proposed, centered around the initial loss of ketene or the cleavage of the acetamido side chain. This guide provides a robust framework for the experimental design and data interpretation for the mass spectrometric analysis of this and similar benzothiazole derivatives. For an unambiguous and comprehensive structural confirmation, it is recommended to use a combination of mass spectrometry with other analytical techniques such as NMR and IR spectroscopy.
References
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A Guide to Orthogonal Cross-Validation of Bioassay Results for N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a Putative Protein Kinase CK2 Inhibitor
Introduction: Beyond a Single IC50
In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the first step in a long and rigorous journey. The compound N-(6-amino-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole class, a scaffold known to produce potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in numerous oncogenic pathways.[1][2] While a primary biochemical screen might yield an impressive nanomolar IC50 value for this compound, such a result in isolation is insufficient to warrant advancement. A multitude of factors, including cell permeability, off-target effects, and the artificial conditions of a cell-free environment, can create a misleading picture of a compound's true biological potential.[3][4]
This guide provides a comprehensive framework for the essential process of bioassay cross-validation, using this compound as a case study. We will move beyond the primary biochemical assay to explore two powerful, orthogonal cell-based methods that validate target engagement within the complex milieu of a living cell. The objective is to build a self-validating data package that establishes genuine cellular activity, thereby increasing confidence in the compound's mechanism of action and its viability as a therapeutic candidate.
The Imperative of Orthogonal Validation
Orthogonal validation is the practice of using multiple, independent analytical methods to measure the same attribute.[5][6] In drug discovery, this means confirming a compound's activity using assays with fundamentally different principles of detection.[7] Relying solely on an in vitro enzymatic assay can be perilous; a compound may be a potent enzyme inhibitor in a test tube but fail to enter the cell, be rapidly ejected by efflux pumps, or fail to engage its target in the presence of endogenous concentrations of ATP.[4]
This guide will therefore follow a logical, three-pillar validation workflow:
-
Primary Biochemical Assay: Does the compound inhibit the purified target enzyme?
-
Cellular Target Engagement (CETSA): Does the compound bind to its target inside an intact cell?
-
Cellular Target Engagement (NanoBRET™): Can we confirm this binding using a different, live-cell technology?
By correlating the results from these distinct methodologies, we can triangulate the truth about our compound's activity and make more informed decisions.
Pillar 1: Primary Screening - The Biochemical Kinase Assay
The first step is to quantify the direct inhibitory effect of this compound on purified, recombinant human CK2 holoenzyme (α2β2). A radiometric filter-binding assay is a gold-standard method for this purpose, directly measuring the incorporation of radioactive phosphate ([γ-³²P]ATP) into a specific peptide substrate.[8][9]
Experimental Protocol: Radiometric CK2 Inhibition Assay
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
CK2 Enzyme: Recombinant human CK2α/β holoenzyme, diluted in Kinase Buffer to a working concentration of 2.5 ng/µL.
-
Substrate Peptide: A specific peptide substrate for CK2, such as RRADDSDDDD, dissolved in ultrapure water to a 1 mM stock.[8]
-
ATP Mix: A solution of cold ATP and [γ-³²P]ATP in Kinase Buffer. The final concentration in the assay should be 100 µM, near the physiological Km for many kinases.
-
Test Compound: this compound and the reference inhibitor CX-4945 are dissolved in 100% DMSO to create 10 mM stock solutions, followed by serial dilutions.
-
-
Assay Procedure:
-
To a 96-well plate, add 2 µL of serially diluted compound or DMSO vehicle control.
-
Add 10 µL of the peptide substrate solution.
-
Add 10 µL of the CK2 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP Mix to each well.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
-
Detection and Analysis:
-
Spot 25 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data is normalized to high (DMSO vehicle) and low (no enzyme) controls. IC50 curves are generated using a four-parameter logistic fit.
-
Anticipated Biochemical Results
The results of this assay provide a direct measure of enzymatic inhibition.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | CK2 | Biochemical | 45 |
| CX-4945 (Silmitaseratib) [Reference] | CK2 | Biochemical | 1 |
Pillar 2: Orthogonal Validation - Cellular Thermal Shift Assay (CETSA®)
Finding that our compound potently inhibits purified CK2 is a promising start. Now, we must ask a critical question: does it engage CK2 within the complex environment of a living cell? CETSA is a powerful biophysical method that answers this by measuring changes in a protein's thermal stability upon ligand binding.[10][11] A protein stabilized by a bound drug will denature and aggregate at a higher temperature than an unbound protein.[12]
Experimental Protocol: CETSA for CK2 Target Engagement
-
Cell Culture and Treatment:
-
Culture a human cell line known to express CK2 (e.g., HeLa or U-2 OS) to ~80% confluency.
-
Harvest the cells and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension and treat with various concentrations of this compound, CX-4945, or DMSO vehicle for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Transfer the supernatant (containing the soluble, stabilized protein fraction) to a new tube.
-
-
Detection and Analysis:
-
Analyze the amount of soluble CK2α in the supernatant by Western Blot or an ELISA-based method using a specific anti-CK2α antibody.
-
Melt Curve: Plot the band intensity of soluble CK2α against the heating temperature. A shift in the melting curve to the right indicates thermal stabilization and therefore target engagement.
-
Isothermal Dose-Response (ITDRF): Fix the heating temperature at a point where significant, but not complete, protein denaturation occurs (e.g., 54°C). Plot the amount of soluble CK2α against the compound concentration to generate a dose-response curve and calculate an EC50 value for target engagement.[13]
-
Pillar 3: A Second Orthogonal Method - NanoBRET™ Target Engagement Assay
To build an even more robust case, we employ a second, mechanistically distinct cellular assay. The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding in real-time.[14] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (CK2-NLuc) and a cell-permeable fluorescent tracer that binds to the same target.[15][16] A test compound that enters the cell and binds to CK2-NLuc will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[17]
Experimental Protocol: NanoBRET™ CK2 Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a CK2α-NanoLuc® fusion protein.
-
Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.[18]
-
-
Assay Procedure (in live cells):
-
Prepare serial dilutions of the test compounds (this compound, CX-4945) and the DMSO vehicle control.
-
Add the cell-permeable NanoBRET™ tracer (e.g., K-10 tracer for CK2) at a pre-determined optimal concentration to the cells.
-
Immediately add the serially diluted compounds to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Detection and Analysis:
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells) to all wells.[16]
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Data is normalized, and cellular IC50 values, representing the concentration required to displace 50% of the tracer, are determined using a four-parameter logistic fit.
-
Visualizing the Scientific Workflow & Rationale
The following diagrams illustrate the logical flow of the cross-validation process and the underlying biological context.
Caption: Workflow for orthogonal cross-validation of a kinase inhibitor.
Caption: Simplified role of CK2 in promoting cell survival pathways.
Comparative Analysis: Synthesizing the Evidence
The true power of this approach lies in comparing the data from all three assays. Discrepancies between biochemical potency and cellular engagement are common and highly informative.
Summary of Bioassay Cross-Validation Data [Hypothetical Results]
| Compound | Biochemical IC50 (CK2 Enzyme) | Cellular EC50 (CETSA Target Engagement) | Cellular IC50 (NanoBRET™ Target Engagement) | Interpretation |
| This compound | 45 nM | 650 nM | 720 nM | Moderate Cellular Activity. The ~15-fold shift between biochemical and cellular assays is common and suggests reasonable cell permeability and target engagement, though it may be subject to some efflux or require higher concentrations to overcome cellular ATP. |
| CX-4945 (Silmitaseratib) [Reference] | 1 nM | 150 nM | 180 nM | Potent Cellular Activity. A known clinical candidate, shows a significant shift from biochemical potency but still engages the target at a potent cellular concentration. This serves as a benchmark for a successful compound. |
| Compound X [Negative Control] | 20 nM | > 30,000 nM | > 30,000 nM | Biochemical Hit, Cellular Failure. Potent on the enzyme but shows no evidence of cellular target engagement. This compound likely has poor cell permeability or is a rapid substrate for efflux pumps. It would be deprioritized. |
This comparative analysis, grounded in orthogonal data, allows for a much more nuanced and reliable classification of hits. Our lead compound shows a promising, albeit not ideal, profile that warrants further investigation into its drug-like properties to close the gap between its biochemical and cellular potencies.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of bioassay results is not a mere academic exercise; it is a cornerstone of building a robust and defensible drug discovery program. By systematically progressing from a primary biochemical assay to orthogonal, mechanistically distinct cellular target engagement assays like CETSA and NanoBRET™, we move beyond a single data point to a holistic understanding of a compound's behavior.
For this compound, this workflow has transformed it from a simple "biochemical hit" into a "validated cellular hit" with a clear path forward for optimization. This rigorous, evidence-based approach minimizes the risk of pursuing compounds that are artifacts of in vitro systems and maximizes the probability of advancing candidates with a genuine potential to become effective therapeutics.
References
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Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Online] Available at: [Link][13]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Online] Available at: [Link][10]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Online] Available at: [Link][3]
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(2), 212. [Online] Available at: [Link][19]
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Wolf, M. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2214-2224. [Online] Available at: [Link][20]
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Lolli, G., et al. (2017). Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics. Frontiers in Cell and Developmental Biology, 5, 96. [Online] Available at: [Link][21]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Online] Available at: [Link][11]
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Patel, K., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Infectious Disorders Drug Targets. [Online] Available at: [Link][22]
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Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1019-1031. [Online] Available at: [Link][4]
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Niefind, K., et al. (2001). Protein kinase casein kinase 2 holoenzyme produced ectopically in human cells can be exported to the external side of the cellular membrane. Journal of Biological Chemistry, 276(3), 17648-17653. [Online] Available at: [Link][8]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Online] Available at: [Link][12]
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Sarno, S., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 484, 483-500. [Online] Available at: [Link][23]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Online] Available at: [Link][24]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Online] Available at: [Link][25]
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White, J. R., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques, 67(2), 68-77. [Online] Available at: [Link][26]
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Abodeely, M., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques. [Online] Available at: [Link][27]
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Rios, M. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Online] Available at: [Link][28]
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. [Online] Available at: [Link][29]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Online] Available at: [Link][5]
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Brehmer, D., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 270, 116342. [Online] Available at: [Link][1]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Online] Available at: [Link][30]
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Karaman, M. F., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. [Online] Available at: [Link][2]
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Taylor, F. (2019). Best practice in bioassay development. BioTechniques. [Online] Available at: [Link][32]
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Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Online] Available at: [Link][7]
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Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Online] Available at: [Link][33]
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Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Online] Available at: [Link][34]
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A Comparative Guide to N-(6-amino-1,3-benzothiazol-2-yl)acetamide and Its Derivatives: Probing Structure-Activity Relationships
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to possess a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] At the core of many of these promising agents is the N-(6-amino-1,3-benzothiazol-2-yl)acetamide structure. This guide provides a comparative analysis of this parent compound and its key derivatives, focusing on how subtle molecular modifications influence biological activity. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to support further research and development.
The Core Moiety: this compound
The parent compound, this compound, serves as a crucial starting point for synthetic diversification. Its structure features a 2-acetamido group, which modulates electronic properties and provides a hydrogen-bonding motif, and a 6-amino group, a key site for derivatization. The synthesis of this core structure is a foundational process in developing a library of derivatives.
A common synthetic route begins with the protection of the more reactive 2-amino group of a precursor like 2-aminobenzothiazole via acylation.[5][6] This strategic protection is critical as it prevents unwanted side reactions during subsequent steps, such as nitration at the 6-position.[3][6] Following the introduction of a nitro group, which is a precursor to the final amine, the protecting acetyl group can be selectively removed (hydrolyzed) and the nitro group reduced to the desired 6-amino functionality.
Synthetic Strategy & Derivatization: A Workflow for Discovery
The generation of a diverse library of derivatives from the benzothiazole core is a systematic process. The primary aim is to explore the chemical space around the core structure to identify modifications that enhance potency and selectivity for a given biological target. A generalized workflow illustrates this common drug discovery approach.
Caption: Generalized workflow for the synthesis and screening of benzothiazole derivatives.
Comparative Analysis: The Impact of Substitution on Biological Activity
The true value of derivatization lies in understanding the structure-activity relationship (SAR)—how specific chemical changes translate to changes in biological function. Benzothiazoles have been extensively studied as inhibitors of various protein kinases, enzymes that are often dysregulated in diseases like cancer.[7][8]
Anticancer Activity: Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their inhibition is a validated strategy in cancer therapy.[1] Derivatives of the 2-aminobenzothiazole scaffold have shown potent inhibitory activity against several kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[7][8][9]
The electronic nature of the substituent at the 6-position of the benzothiazole ring significantly influences anticancer potency.[2] Both electron-donating groups (like -OCH3) and electron-withdrawing groups (like -NO2 or halogens) have been shown to enhance cytotoxic activity, indicating that the electronic properties of the substituent are a key determinant of efficacy.[2]
Table 1: Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | 6-Position Substituent | Other Key Modifications | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Parent Scaffold | -H | 2-(4-aminophenyl) | MCF-7 (Breast Cancer) | 0.024 | [2] |
| Derivative 1 | -F | Hydrazone derivative | HeLa (Cervical Cancer) | 2.41 | [2] |
| Derivative 2 | -OCH3 | 2-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl) | MCF-7 (Breast Cancer) | Potent derivative '4o' | [2] |
| Derivative 3 | -NO2 | 2-(substituted-phenyl) | Hep-2, MCF-7 | Active | [2] |
| Derivative 4 | N/A | Fused 1,2,4-triazole moiety | CDK2 | 4.29 | [7] |
| Derivative 5 | N/A | N/A | PI3Kα | 0.00103 (1.03 nM) |[7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that modifications across the benzothiazole scaffold can yield highly potent compounds. For instance, a derivative targeting PI3Kα achieved an IC50 value in the nanomolar range, demonstrating significant potency.[7]
Antimicrobial and Neuroprotective Activities
Beyond cancer, these derivatives show promise in other therapeutic areas. Certain acetamide derivatives have demonstrated significant antibacterial and antifungal potential.[10] For example, compounds incorporating a pyridine-3-ylamino)acetamide side chain were found to have good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against E. coli.[10]
Furthermore, the benzothiazole scaffold is being explored for its neuroprotective effects in the context of diseases like Alzheimer's and Parkinson's.[4][11] Some derivatives act as multi-target-directed ligands, inhibiting enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in Alzheimer's disease therapy.[4][11] One such derivative showed potent inhibition of MAO-B (IC50 = 41 nM) while also inhibiting the aggregation of α-synuclein and tau proteins, which are hallmarks of neurodegenerative disorders.[4]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are foundational methods for the synthesis of a key intermediate and for evaluating the biological activity of the final compounds.
Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol describes the nitration of 2-aminobenzothiazole, a common precursor for many derivatives. The key causality here is the use of a strong acid mixture to generate the nitronium ion (NO2+) electrophile, which then attacks the electron-rich benzene portion of the benzothiazole ring.
Materials:
-
2-aminobenzothiazole
-
Concentrated Sulphuric acid (H2SO4)
-
Concentrated Nitric acid (HNO3)
-
Ice
-
Aqueous ammonia
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulphuric acid (36 ml) in a flask, ensuring the temperature is maintained below 5°C by using an ice bath. Stir vigorously.[12]
-
Add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition must be controlled to keep the reaction temperature at or below 20°C.[12]
-
Continue stirring the reaction mixture for 4-5 hours, allowing the nitration to proceed to completion.[12]
-
Pour the reaction mixture slowly onto crushed ice with constant stirring. This quenches the reaction and precipitates the product.[12]
-
Neutralize the mixture by adding aqueous ammonia until the solid product turns slightly orange.[12]
-
Filter the solids, wash thoroughly with water, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[12]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a robust method to quantify the inhibitory effect of a compound on a specific protein kinase. It measures the amount of ADP produced, which is a direct product of the kinase's enzymatic activity.[13] Less ADP production corresponds to greater inhibition.
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., benzothiazole derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for testing.[13]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each serially diluted compound or a DMSO control to the appropriate wells.[13]
-
Add 2.5 µL of the kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to every well.[13]
-
Incubate the plate at 30°C for 60 minutes.[13]
-
ADP Detection: Stop the kinase reaction and deplete any remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature to develop the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[13]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for the compound.[13]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The comparative data clearly demonstrate that strategic modifications to the core structure can lead to potent and selective agents against a range of therapeutic targets, from protein kinases in cancer to enzymes implicated in neurodegeneration.
Future research should focus on expanding the diversity of derivative libraries, employing computational docking studies to better predict interactions with biological targets, and performing in vivo studies to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical space will undoubtedly yield novel candidates for treating some of the most challenging human diseases.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- ChemicalBook. (n.d.). 2-Amino-6-nitrobenzothiazole.
- ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole.
- El-Gamal, M. I., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- Unknown. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
- MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
- Unknown. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Unknown Source.
- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole.
- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
- ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- National Institutes of Health. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed.
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- PubMed Central. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central.
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A Senior Application Scientist's Guide to Benchmarking Novel Urease Inhibitors: A Case Study with N-(6-amino-1,3-benzothiazol-2-yl)acetamide Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for Targeting Urease
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for a variety of pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbamate, urease elevates the local pH, allowing these pathogens to survive in acidic environments like the stomach and urinary tract. This enzymatic activity is directly linked to the pathogenesis of gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Consequently, the inhibition of urease represents a promising therapeutic strategy to combat these infections.
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities. This guide focuses on derivatives of N-(6-amino-1,3-benzothiazol-2-yl)acetamide, a class of compounds that has demonstrated significant potential as urease inhibitors. We will provide a comprehensive framework for benchmarking these and other novel inhibitors against established standards, grounded in robust experimental data and a deep understanding of the underlying biochemical mechanisms.
II. The Urease Catalytic Mechanism: A Tale of Two Nickels
A thorough understanding of the enzyme's active site and catalytic mechanism is paramount for the rational design and evaluation of inhibitors. The active site of urease features a dinuclear nickel center (Ni²⁺), bridged by a carbamylated lysine residue. These two nickel ions are essential for catalysis, acting in concert to bind and hydrolyze the urea substrate.
The catalytic cycle can be summarized as follows:
-
Urea Binding: The urea molecule enters the active site and coordinates with the two nickel ions.
-
Nucleophilic Attack: A hydroxide ion, also coordinated to the nickel center, performs a nucleophilic attack on the carbonyl carbon of the bound urea.
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Product Release: The intermediate collapses, releasing ammonia and carbamate. The carbamate then spontaneously decomposes into another molecule of ammonia and carbonic acid.
This mechanism underscores the importance of the nickel ions and the specific geometry of the active site, providing clear targets for inhibitor design.
III. Benchmarking Against Known Inhibitors: A Comparative Analysis
To establish the potency of a novel inhibitor, it is essential to compare its performance against well-characterized, standard inhibitors. For urease, these include thiourea, hydroxyurea, and acetohydroxamic acid.
| Inhibitor | Chemical Structure | IC50 (µM) | Mechanism of Action |
| Thiourea | 11.58 - 23.62[1][2] | A structural analog of urea, it competes for binding at the active site. The sulfur atom is thought to interact with the nickel ions.[2] | |
| Hydroxyurea | ~100[3] | Also a urea analog, it is believed to act as a competitive inhibitor.[3] | |
| Acetohydroxamic Acid (AHA) | ~42 | A potent, competitive inhibitor that chelates the nickel ions in the active site through its hydroxamic acid moiety. | |
| N-(6-substituted-1,3-benzothiazol-2-yl)acetamide Derivatives | 6.01 - 21.07[1] | These compounds have shown potent urease inhibition, with some derivatives exhibiting significantly greater potency than the standard inhibitor thiourea.[1] Molecular docking studies suggest that these derivatives bind to the non-metallic active site of the urease enzyme. |
IV. Experimental Protocol: A Step-by-Step Guide to Urease Inhibition Assay
The following protocol details a robust and reproducible colorimetric assay for determining the urease inhibitory activity of test compounds. This method, based on the Berthelot reaction, quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.
A. Reagents and Materials
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkali reagent (sodium hypochlorite and sodium hydroxide)
-
Test compounds and standard inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
B. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test compounds and standard inhibitors in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
25 µL of the test compound or standard inhibitor solution.
-
25 µL of the urease enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development (Berthelot Reaction):
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
C. Data Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
V. Visualizing the Mechanism: Urease Catalysis and Inhibition
The following diagrams illustrate the key steps in the urease catalytic cycle and the mode of action of competitive inhibitors.
Caption: Urease catalytic cycle and competitive inhibition.
VI. Conclusion and Future Directions
The derivatives of this compound represent a promising class of urease inhibitors with therapeutic potential. This guide provides a comprehensive framework for their evaluation and benchmarking against established standards. The detailed experimental protocol and mechanistic insights are intended to empower researchers in their quest for novel and more effective treatments for urease-associated diseases.
Future research should focus on elucidating the precise structure-activity relationships within this chemical series to optimize potency and drug-like properties. Furthermore, in vivo studies are warranted to validate the efficacy of these compounds in relevant animal models of infection. The continued exploration of this and other novel chemical scaffolds will undoubtedly pave the way for the next generation of urease inhibitors.
References
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New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. (2023, January 2). PubMed Central. [Link]
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IC50 values of anti-urease activity. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Berthelot's Urease Activity Assay (created by UCL iGEM 2022). (n.d.). protocols.io. [Link]
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Urease Activity Assay Kit (Colorimetric). (n.d.). BioVision. [Link]
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N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. (n.d.). PubMed Central. [Link]
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Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). ResearchGate. [Link]
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The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024) | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]
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Urea Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. This guide provides a detailed protocol for the proper disposal of N-(6-amino-1,3-benzothiazol-2-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Waste Characterization
Before any disposal activity, a thorough understanding of the compound's potential hazards is essential. While specific, comprehensive toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by examining data from its chemical class and structural isomers.
Chemical Identity:
Hazard Evaluation: The primary principle in chemical waste management is to treat substances with unknown or incomplete hazard profiles with a high degree of caution. Based on aggregated data for closely related benzothiazole and acetamide compounds, this compound should be handled as a hazardous substance. An isomer, N-(2-amino-1,3-benzothiazol-6-yl)acetamide, is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319).[2] Other related compounds exhibit hazards including skin irritation and potential harm if swallowed or inhaled.[3][4][5] Therefore, it is prudent to assume this compound presents similar risks.
All chemical waste disposal activities are governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[6] Your institution's Environmental Health & Safety (EHS) office will provide specific guidance based on these regulations.
| Potential Hazard | GHS Classification (Inferred) | Rationale & Primary Precaution |
| Eye Irritation | H319: Causes serious eye irritation | Based on data for structural isomer N-(2-amino-1,3-benzothiazol-6-yl)acetamide.[2] Mandatory use of safety goggles. |
| Skin Irritation | H315: Causes skin irritation | A common hazard for benzothiazole derivatives.[3][5] Avoid skin contact by wearing appropriate gloves. |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed | A potential hazard for this chemical class.[3][4] Do not eat, drink, or smoke when handling.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Possible hazard, particularly if the compound is a fine powder.[5] Handle in a well-ventilated area or chemical fume hood. |
Personal Protective Equipment (PPE) and Safety
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes and airborne particles, aligning with OSHA eye and face protection regulations.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated solid waste after handling.[3]
-
Protective Clothing: A standard laboratory coat is required to prevent contamination of personal clothing.[7]
All handling of the dry powder and preparation of waste containers should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The guiding principle for chemical waste is segregation. Never mix incompatible waste streams.[9][10] this compound waste should be managed as a distinct solid chemical waste.
Step 1: Waste Collection & Containerization
-
Select an Appropriate Container: Choose a container that is in good condition, free of damage, and compatible with the chemical.[6] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.
-
Label the Container: Proper labeling is critical for safety and compliance. The container must be marked with a "Hazardous Waste" label provided by your EHS department.[10] The label must include:
-
The full chemical name: "Waste this compound".
-
The date you first add waste to the container (the "accumulation start date").
-
An accurate list of all contents if it is a mixed waste (though mixing is not recommended for this compound).
-
-
Collect the Waste: Carefully transfer the solid this compound waste into the labeled container. Keep the container closed at all times except when adding waste.[9][10]
Step 2: Managing Contaminated Materials
-
Solid Waste: Any disposable materials that have come into direct contact with the compound, such as weigh paper, contaminated paper towels, and used gloves, must be placed into the same designated solid hazardous waste container.
-
Sharps: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a separate, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
The SAA must be equipped with secondary containment, such as a tray or bin, to contain any potential leaks or spills from the primary container.[9][11]
-
Ensure that incompatible wastes are physically segregated within the SAA.[11]
Step 4: Disposal of Empty Containers
The original product container is not considered "empty" for disposal purposes until it has been properly decontaminated.
-
Initial Removal: Ensure all residual solid has been removed to the greatest extent possible.
-
Triple Rinsing: For containers that held acutely hazardous materials, a triple rinse is required.[9] While this compound isn't formally listed as acutely hazardous, adopting this as a best practice is prudent.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [10] This liquid waste must be placed in a separate, properly labeled liquid waste container (e.g., "Waste Acetone with trace this compound").
-
-
Final Disposal: Once triple-rinsed, deface or remove the original manufacturer's label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal route of this compound and associated materials.
Caption: Decision workflow for proper waste stream segregation.
Final Disposal and Emergency Procedures
-
Scheduled Pickup: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[11][12] Do not attempt to remove or transport hazardous waste from the laboratory yourself.
-
Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills of solid material, carefully sweep it up and place it into the hazardous waste container.[7] Avoid creating dust. For larger spills, or if you are unsure how to proceed, contact your institution's EHS emergency line immediately.
By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of compliance or safety.
References
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- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf.
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- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet.
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- Fisher Scientific. (2025). Safety Data Sheet: 2-Aminobenzothiazole.
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Personal protective equipment for handling N-(6-amino-1,3-benzothiazol-2-yl)acetamide
An Expert Guide to the Safe Handling of N-(6-amino-1,3-benzothiazol-2-yl)acetamide
This guide provides a procedural framework for the safe use of this compound, focusing on personal protective equipment (PPE), operational protocols, and waste disposal. Our approach is grounded in a conservative assessment of potential risks, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Chemist's Perspective
The primary principle of chemical safety is to understand the potential hazards. In the absence of specific data, we must infer risks from analogous structures.
-
Benzothiazole Moiety: The core benzothiazole ring and its derivatives can exhibit a range of biological effects. Some substituted benzothiazoles are known to cause skin and serious eye irritation, with others being classified as harmful if swallowed or inhaled.[3][4][5]
-
Acetamide Group: The parent compound, acetamide, is classified as a Group 2B carcinogen by IARC, meaning it is possibly carcinogenic to humans based on sufficient evidence in experimental animals.[6] It is also a combustible solid that can produce poisonous gases, including nitrogen oxides, in a fire.[7]
-
Physical Form: As a solid, likely a fine powder, the primary routes of exposure are inhalation of airborne particulates, and direct contact with the skin and eyes.[8]
Given these factors, we must treat this compound as a substance with the potential for irritation, toxicity, and long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item but a critical control measure tailored to the assessed risks. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant). A face shield is required when handling larger quantities or when there is a significant splash risk.[9][10][11] | Protects eyes from airborne dust and accidental splashes. The benzothiazole class includes known eye irritants.[3][12] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). | Provides a barrier against skin contact. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[13] For prolonged tasks, consider double-gloving. |
| Body Protection | A fully-buttoned laboratory coat. Chemical-resistant aprons or coveralls should be used for larger-scale work. | Protects skin and personal clothing from contamination.[10][14] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Mandatory when handling the powder outside of a certified chemical fume hood or ventilated enclosure. This prevents the inhalation of fine particulates which is a primary exposure risk.[8][11] |
Operational Plan: A Step-by-Step Workflow for Safety
A structured workflow minimizes the opportunity for accidental exposure. All handling of solid this compound should occur within a designated area, preferably a certified chemical fume hood.
Step 1: Preparation
-
Designate Area: Cordon off the work area in the fume hood.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and weighing papers.
-
Verify Controls: Ensure the chemical fume hood is functioning correctly.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Step 2: Aliquoting and Handling
-
Minimize Dust: Open the primary container slowly within the fume hood. Use smooth, deliberate motions when transferring the powder to avoid creating airborne dust.[6][9]
-
Weighing: Use a tared weigh boat or paper. Clean any minor spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Solution Preparation: If dissolving the compound, add the solid to the solvent slowly.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used.
-
Waste Segregation: Immediately place all contaminated disposables (gloves, weigh papers, pipette tips) into a designated, sealed hazardous waste container.[7]
-
PPE Removal: Doff PPE in the correct order (gloves first) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[13]
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Environmental and Regulatory Compliance
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated items, including gloves, weighing materials, and paper towels, must be collected in a clearly labeled, sealable hazardous waste container.[7]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Always consult local, state, and federal regulations to ensure full compliance.[6][7]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[7][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13] |
Always have the supplier's Safety Data Sheet (SDS) for this compound or a closely related one readily available for emergency personnel. By implementing these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
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- How to Choose PPE for Chemical Work. (2025, October 23).
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- Powder Coating Safety and Regulations. (2022, June 8).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
